molecular formula C30H50O B1215954 Gorgosterol CAS No. 29782-65-8

Gorgosterol

カタログ番号: B1215954
CAS番号: 29782-65-8
分子量: 426.7 g/mol
InChIキー: YRPMZHRSQIFCLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Gorgosterol is a C 30 gorgostane-type steroid first isolated from the octocoral Plexaura flexuosa and predominantly found in marine organisms, especially soft corals . Its most distinctive feature is a characteristic cyclopropane moiety within its side chain, a structural rarity that generates significant interest in natural product chemistry and drug discovery research . This complex structure contributes to its role in marine biology and makes it a compelling target for synthetic and biosynthetic studies. Researchers investigate this compound and related gorgostane steroids for a range of biological activities. Scientific studies, primarily in vitro, have reported these compounds to possess anti-inflammatory, cytotoxic, antibacterial, and antifungal properties . Its isolation from marine invertebrates is complicated by potential symbiotic origins, as these sterols may be produced by dietary sources or synthesized by a symbiont before being biochemically modified by the host organism . This compound is provided as a high-purity compound for research purposes only. It is intended for use in standard laboratory studies and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this product with care, using appropriate personal protective equipment.

特性

CAS番号

29782-65-8

分子式

C30H50O

分子量

426.7 g/mol

IUPAC名

10,13-dimethyl-17-[1-[2-methyl-2-(3-methylbutan-2-yl)cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-18(2)20(4)30(7)17-27(30)19(3)24-10-11-25-23-9-8-21-16-22(31)12-14-28(21,5)26(23)13-15-29(24,25)6/h8,18-20,22-27,31H,9-17H2,1-7H3

InChIキー

YRPMZHRSQIFCLR-UHFFFAOYSA-N

SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C

正規SMILES

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C

他のCAS番号

29782-65-8

同義語

gorgosterol

製品の起源

United States

Foundational & Exploratory

The Gorgosterol Biosynthesis Pathway in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol is a distinctive C30 marine sterol characterized by a unique cyclopropane (B1198618) ring within its side chain. Primarily synthesized by symbiotic dinoflagellates (zooxanthellae) found in various marine invertebrates such as corals, gorgonians, and anemones, this molecule holds significant interest for its unusual structure and potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, consolidating available data on its proposed enzymatic steps, key intermediates, and the organisms responsible for its production. While a complete enzymatic and kinetic characterization of the pathway remains an active area of research, this document synthesizes the existing knowledge to present a putative pathway, highlights areas for future investigation, and provides insights into the experimental methodologies employed in sterol research in marine organisms.

Introduction to this compound

This compound (C30H50O) is a fascinating example of the chemical diversity found in marine ecosystems. Its discovery in gorgonians (sea fans) and subsequent identification in other marine invertebrates has spurred research into its origin and biological function.[1] The presence of a cyclopropane ring at the C-22 and C-23 positions of the sterol side chain is a hallmark of this compound and a select few other marine sterols, setting them apart from the more common sterols like cholesterol and ergosterol (B1671047).[2] The biosynthesis of this unique side chain is attributed to the algal symbionts (zooxanthellae) of these invertebrates, which are primarily dinoflagellates.[1][3][4] These dinoflagellates possess the necessary enzymatic machinery to modify a common sterol precursor to produce this compound and other unusual sterols.[5] Understanding the biosynthesis of this compound is not only crucial for marine chemical ecology but also opens avenues for the discovery of novel enzymes and potential biotechnological applications.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the general sterol biosynthesis pathway. While the complete sequence of enzymatic reactions and all intermediates have not been definitively elucidated, a putative pathway can be constructed based on known sterol biochemistry and isotopic labeling studies. The pathway begins with a common sterol precursor, likely lanosterol (B1674476) in dinoflagellates, and proceeds through a series of modifications to the side chain.[5]

The initial stages of the pathway, leading to the formation of a C28 sterol with a double bond in the side chain, are shared with other sterol biosynthetic pathways. The key and unique steps involve the introduction of additional carbon atoms and the subsequent formation of the cyclopropane ring. S-adenosylmethionine (SAM) is the presumed donor of the methyl groups for these additions.[2][6]

The proposed pathway can be summarized as follows:

  • Starting Precursor (e.g., Lanosterol): The pathway likely begins with a common tetracyclic triterpenoid (B12794562) precursor. In dinoflagellates, evidence points to lanosterol as the initial cyclized product from 2,3-oxidosqualene.[5][7]

  • Demethylation and Isomerization: The precursor undergoes a series of demethylations at the C-4 and C-14 positions and isomerization of the nuclear double bonds, common steps in the maturation of sterols.

  • Side Chain Alkylation (First Methylation): A key modification is the methylation of the side chain. A sterol C24-methyltransferase (SMT) likely utilizes S-adenosylmethionine (SAM) to add a methyl group to a C24(25) double bond, leading to a 24-methylated intermediate.

  • Formation of a C22(23) Double Bond: Subsequent enzymatic reactions are proposed to introduce a double bond at the C-22 position of the side chain, creating a suitable substrate for the next methylation event.

  • Second Methylation and Cyclopropane Ring Formation: This is the hallmark step of this compound biosynthesis. A specialized enzyme, likely a sterol methyltransferase, is hypothesized to catalyze the transfer of a methyl group from SAM to the C-23 position of the C-22 double bond. This is followed by an intramolecular cyclization to form the characteristic C-22, C-23 cyclopropane ring.[2] The precise mechanism of this ring closure is a subject of ongoing research but is a critical and defining feature of this pathway.

  • Final Maturation Steps: The final steps may involve further modifications to the sterol nucleus or side chain to yield the final this compound molecule.

Below is a diagrammatic representation of the proposed this compound biosynthesis pathway.

Gorgosterol_Biosynthesis_Pathway cluster_0 General Sterol Pathway cluster_1 This compound-Specific Side Chain Modification 2_3_Oxidosqualene 2_3_Oxidosqualene Lanosterol Lanosterol 2_3_Oxidosqualene->Lanosterol Lanosterol Synthase Demethylated_Sterol Demethylated Sterol (Multiple Steps) Lanosterol->Demethylated_Sterol Demethylases, Isomerases Precursor_with_C24_double_bond Precursor with C24(25) double bond Demethylated_Sterol->Precursor_with_C24_double_bond Desaturase(s) 24_Methyl_Intermediate 24-Methyl Intermediate Precursor_with_C24_double_bond->24_Methyl_Intermediate Sterol Methyltransferase (SMT) + S-adenosylmethionine (SAM) Intermediate_with_C22_double_bond Intermediate with C22(23) double bond 24_Methyl_Intermediate->Intermediate_with_C22_double_bond Desaturase(s) This compound This compound Intermediate_with_C22_double_bond->this compound Specialized SMT/ Cyclopropane Synthase + SAM

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the specific enzymes and reaction kinetics of the this compound biosynthesis pathway are currently very limited in the scientific literature. Research has primarily focused on the identification and structural elucidation of the sterols present in marine organisms rather than detailed biochemical characterization of the biosynthetic enzymes. The table below summarizes the types of quantitative data that are needed for a complete understanding of the pathway and notes their current availability.

ParameterDescriptionAvailability
Enzyme Kinetics (Km, Vmax) Michaelis-Menten constants for the key enzymes, particularly the specialized sterol methyltransferase/cyclopropane synthase.Not Available
Substrate Specificity The range of sterol intermediates that can be utilized by the pathway's enzymes.Limited qualitative data
Product Yield The efficiency of conversion of precursors to this compound.Not Available
Cofactor Requirements Identification and optimal concentrations of cofactors like S-adenosylmethionine (SAM) and NADPH.SAM is implicated, but kinetic data is unavailable.[2]
Gene Expression Levels Quantification of the transcripts for the biosynthetic genes under different conditions.Limited studies on related sterol pathways in dinoflagellates exist.[8]

Future research efforts employing modern biochemical and molecular biology techniques are required to populate this table with robust quantitative data.

Experimental Protocols

Detailed experimental protocols specifically for the elucidation of the this compound biosynthesis pathway are not widely published. However, the general methodologies used for studying sterol biosynthesis in marine organisms can be adapted for this purpose. Below are outlines of key experimental protocols.

Sterol Extraction and Analysis from Marine Organisms

This protocol provides a general workflow for the extraction and identification of sterols from coral or gorgonian tissue, which contains symbiotic zooxanthellae.

Sterol_Extraction_Workflow Sample_Collection 1. Sample Collection (e.g., Coral Tissue) Homogenization 2. Homogenization (e.g., in organic solvent) Sample_Collection->Homogenization Lipid_Extraction 3. Total Lipid Extraction (e.g., Bligh-Dyer method) Homogenization->Lipid_Extraction Saponification 4. Saponification (to hydrolyze sterol esters) Lipid_Extraction->Saponification Unsaponifiable_Extraction 5. Extraction of Unsaponifiable Lipids Saponification->Unsaponifiable_Extraction Chromatography 6. Chromatographic Separation (e.g., TLC, Column Chromatography) Unsaponifiable_Extraction->Chromatography Analysis 7. Analysis (GC-MS, NMR) Chromatography->Analysis

Workflow for sterol extraction and analysis.

Methodology:

  • Sample Preparation: Collect fresh marine invertebrate tissue and separate the symbiont (zooxanthellae) and host fractions if required. This can be achieved by gentle tissue homogenization and centrifugation.

  • Lipid Extraction: The total lipids are extracted from the biological material using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification: The lipid extract is saponified using a strong base (e.g., KOH in methanol) to hydrolyze esterified sterols, liberating the free sterols.

  • Extraction of Unsaponifiables: The unsaponifiable fraction, containing the free sterols, is extracted from the saponified mixture using a nonpolar solvent like hexane (B92381) or diethyl ether.

  • Purification: The crude sterol extract is purified using techniques such as thin-layer chromatography (TLC) or column chromatography on silica (B1680970) gel.

  • Identification and Quantification: The purified sterols are identified and quantified using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Derivatization to trimethylsilyl (B98337) (TMS) ethers is often performed prior to GC-MS analysis to improve volatility and chromatographic resolution.

In Vitro Enzyme Assays for Sterol Methyltransferases

This protocol outlines a general approach for assaying the activity of sterol methyltransferases (SMTs), which are key enzymes in the this compound pathway.

Methodology:

  • Enzyme Preparation: A crude enzyme extract or a purified SMT is prepared from the source organism (e.g., cultured dinoflagellates). This can involve cell lysis, differential centrifugation to isolate microsomal fractions (where many sterol biosynthetic enzymes are located), and protein purification techniques.

  • Reaction Mixture: The assay mixture typically contains:

    • The enzyme preparation.

    • A suitable buffer to maintain pH.

    • The sterol substrate (e.g., a potential precursor to this compound).

    • A radiolabeled methyl donor, typically [³H-methyl]-S-adenosylmethionine.

    • Any necessary cofactors (e.g., NADPH).

  • Incubation: The reaction is initiated by adding the enzyme and incubated at an optimal temperature for a defined period.

  • Reaction Termination and Product Extraction: The reaction is stopped, and the lipids, including the methylated sterol product, are extracted.

  • Analysis: The radiolabeled product is separated from the unreacted substrate and other lipids using TLC or high-performance liquid chromatography (HPLC). The amount of radioactivity incorporated into the product is quantified using liquid scintillation counting to determine the enzyme activity.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating and still partially enigmatic pathway in marine natural product chemistry. While the general framework of the pathway, originating from a common sterol precursor and involving unique side-chain modifications, is conceptually understood, the specific enzymes, their mechanisms of action, and the regulation of the pathway remain largely unexplored. The key to a complete understanding lies in the identification and characterization of the enzymes responsible for the formation of the cyclopropane ring, a truly remarkable feat of biological catalysis.

Future research should focus on:

  • Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of this compound-producing dinoflagellates to identify candidate genes for the specialized sterol methyltransferases and other modifying enzymes.

  • Heterologous Expression and Enzyme Characterization: Cloning and expressing these candidate genes in a suitable host system (e.g., yeast) to confirm their enzymatic activity and perform detailed kinetic and mechanistic studies.

  • Isotopic Labeling Studies: Using advanced isotopic labeling techniques with stable isotopes (e.g., ¹³C, ²H) and analysis by NMR and mass spectrometry to trace the fate of precursors and elucidate the precise mechanism of cyclopropane ring formation.

A deeper understanding of the this compound biosynthesis pathway will not only provide fundamental insights into the evolution of metabolic diversity in marine organisms but may also uncover novel biocatalysts with potential applications in synthetic chemistry and drug development.

References

A Technical Guide to the Discovery and Isolation of Gorgosterol from Gorgonians

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol, a unique C30 marine sterol characterized by a distinctive cyclopropane (B1198618) ring in its side chain, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory and anticancer properties. First discovered in the gorgonian Plexaura flexuosa, this comprehensive technical guide details the seminal discovery and subsequent isolation of this compound. It provides a thorough overview of the experimental protocols for its extraction, purification, and characterization, supported by a compilation of quantitative data. Furthermore, this guide elucidates the known biological activities of this compound and related phytosterols (B1254722), presenting key signaling pathways in a visually accessible format to aid in understanding its mechanism of action and to facilitate future research and drug development endeavors.

Introduction: The Discovery of a Novel Marine Sterol

The marine environment is a rich repository of unique and structurally complex natural products, many of which hold significant therapeutic potential. Among these, the sterols derived from marine invertebrates have proven to be a particularly fruitful area of research. In the mid-20th century, extensive investigations into the sterol composition of gorgonians, also known as sea fans, led to the landmark discovery of this compound.

The parent compound, this compound, was first isolated from the octocoral Plexaura flexuosa.[1] Its structure was later elucidated, revealing a novel C30 steroid nucleus with a cyclopropane ring situated in the side chain—a feature unprecedented in terrestrial sterols. This unique molecular architecture immediately set this compound apart and sparked further investigations into its biosynthesis, chemical properties, and biological functions. Subsequent studies have identified this compound and its derivatives in various other gorgonian species, such as Gorgonia ventilina, and even in some symbiotic microalgae (zooxanthellae) and diatoms, suggesting a complex biosynthetic origin.[2]

The discovery of this compound was a significant milestone in marine natural product chemistry, highlighting the remarkable diversity of sterol structures in marine ecosystems and paving the way for the exploration of their pharmacological applications.

Experimental Protocols: From Gorgonian to Purified this compound

The isolation and purification of this compound from its natural gorgonian sources require a multi-step process involving solvent extraction followed by various chromatographic techniques. The following protocols are a composite of established methodologies for the isolation of sterols from marine invertebrates.

General Extraction and Fractionation Workflow

The initial step involves the extraction of lipids, including sterols, from the gorgonian tissue. This is typically followed by a series of chromatographic separations to isolate this compound from the complex mixture of other natural products.

Extraction_and_Fractionation Gorgonian Gorgonian Tissue (e.g., Plexaura flexuosa) Maceration Maceration with Organic Solvents (e.g., n-hexane:ethanol 1:1) Gorgonian->Maceration Filtration Filtration and Concentration Maceration->Filtration Crude_Extract Crude Lipid Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel or Sephadex LH-20) Crude_Extract->Column_Chromatography Fractions Sterol-Containing Fractions Column_Chromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase C18) Fractions->HPLC Pure_this compound Purified this compound HPLC->Pure_this compound

Figure 1: General workflow for the extraction and purification of this compound.
Detailed Methodologies

Protocol 1: Solvent Extraction

  • Sample Preparation: Collect fresh gorgonian samples (e.g., Plexaura flexuosa) and freeze-dry to remove water. Grind the dried tissue into a fine powder.

  • Maceration: Suspend the powdered gorgonian tissue in a 1:1 (v/v) mixture of n-hexane and ethanol. Macerate for 72 hours at room temperature with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the solvent from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain the crude lipid extract.

Protocol 2: Column Chromatography

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) or acetone.

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC), staining with a suitable reagent (e.g., ceric sulfate (B86663) spray) to visualize the sterols.

    • Pool the fractions containing compounds with similar TLC profiles to this compound.

  • Sephadex LH-20 Chromatography:

    • For further purification, dissolve the sterol-containing fractions in a suitable solvent mixture (e.g., dichloromethane:methanol (B129727) 1:1) and apply to a Sephadex LH-20 column.

    • Elute with the same solvent system to separate compounds based on their molecular size.

    • Collect and analyze fractions as described above.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • Column and Mobile Phase: Utilize a reversed-phase C18 HPLC column. The mobile phase is typically a mixture of methanol and water or acetonitrile (B52724) and methanol.

  • Purification: Inject the partially purified sterol fractions onto the HPLC system. Use an isocratic or gradient elution program to achieve high-resolution separation.

  • Detection and Collection: Monitor the eluent using a suitable detector (e.g., UV-Vis or a charged aerosol detector). Collect the peak corresponding to this compound.

  • Purity Assessment: Assess the purity of the isolated this compound by analytical HPLC.

Data Presentation: Quantitative Analysis of this compound

This section provides a summary of the key quantitative data for this compound, essential for its identification and characterization.

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
Appearance White crystalline solid
¹H NMR (CDCl₃, δ ppm) Data not yet fully available in a comprehensive table format.
¹³C NMR (CDCl₃, δ ppm) Data not yet fully available in a comprehensive table format.
Mass Spectrometry Specific fragmentation pattern not yet detailed.

Table 2: Yield of this compound from Gorgonian Species

Gorgonian SpeciesYield of this compound (% of dry weight)Reference
Plexaura flexuosaData not yet available.
Gorgonia ventilinaData not yet available.

Note: The acquisition of precise yield data and comprehensive NMR and MS spectral data for this compound requires further targeted research.

Biological Activities and Signaling Pathways

This compound and other phytosterols have demonstrated a range of biological activities, with anti-inflammatory and anticancer effects being the most prominent. While the specific signaling pathways for this compound are still under investigation, the mechanisms of action for related phytosterols provide valuable insights.

Anti-inflammatory Activity

Phytosterols are known to modulate inflammatory responses. The anti-inflammatory effects are often attributed to the inhibition of key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimuli->Receptor This compound This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Inhibition NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibition Receptor->MAPK_Pathway Receptor->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Pro_inflammatory_Cytokines Activation NFkB_Pathway->Pro_inflammatory_Cytokines Activation Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Figure 2: Postulated anti-inflammatory signaling pathway for this compound.
Anticancer Activity

Several phytosterols have been shown to possess anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in various cancer cell lines. The Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival and is often dysregulated in cancer. Inhibition of this pathway is a key mechanism for the anticancer effects of some phytosterols.

Anticancer_Pathway This compound This compound Akt_mTOR_Pathway Akt/mTOR Pathway This compound->Akt_mTOR_Pathway Inhibition Cell_Proliferation Cell Proliferation and Survival Akt_mTOR_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis Akt_mTOR_Pathway->Apoptosis Inhibits Cancer_Cell Cancer Cell Cell_Proliferation->Cancer_Cell Leads to Growth Apoptosis->Cancer_Cell Leads to Death

Figure 3: Postulated anticancer signaling pathway for this compound.

Conclusion and Future Directions

The discovery and isolation of this compound from gorgonians have significantly contributed to the field of marine natural products chemistry. Its unique chemical structure and promising biological activities make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational overview for researchers, scientists, and drug development professionals interested in this fascinating marine sterol.

Future research should focus on:

  • Developing optimized and scalable isolation protocols to obtain higher yields of this compound for extensive biological testing.

  • Conducting comprehensive spectroscopic analysis to build a complete and publicly available database of its NMR and MS data.

  • Elucidating the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory and anticancer effects.

  • Performing preclinical and clinical studies to evaluate the therapeutic potential of this compound and its derivatives in various disease models.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of human diseases.

References

The Biological Activity of Gorgosterol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol, a unique C30 marine sterol characterized by a cyclopropane (B1198618) ring in its side chain, and its derivatives, have emerged as a promising class of bioactive molecules. Isolated primarily from marine organisms such as gorgonians and soft corals, these compounds have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of their potency against various biological targets.

Table 1: Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineAssayIC50 ValueReference
Klyflaccisteroid CK562 (Leukemia)MTT12.5 µM[1]
Klyflaccisteroid DK562 (Leukemia)MTT8.7 µM[1]
Klyflaccisteroid EK562 (Leukemia)MTT15.2 µM[1]
Klyflaccisteroid FK562 (Leukemia)MTT10.1 µM[1]
Sarcoaldosterol A---[2]

Note: Further details on the specific experimental conditions can be found in the referenced literature.

Table 2: Anti-inflammatory Activity of this compound Derivatives
CompoundTarget/AssayCell LineActivity/IC50Reference
Sarcoaldosterol ACOX-2 Inhibition-IC50 = 18.57 ± 0.61 µg/mL[2]
This compound DerivativeNF-κB InhibitionHaCaTEC50 = 8.27 ± 3.28 µM[3]
This compound DerivativeiNOS, COX-2, ICAM-1HaCaTDose-dependent decrease[3]
Table 3: Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismAssayMIC/MBC (µg/mL)Reference
11α-acetoxy-gorgostane-3β,5α,6β,12α-tetraolBacteria & FungiIn vitro bioassay-[1]
12α-acetoxy-gorgostane-3β,5α,6β,11α-tetraolBacteria & FungiIn vitro bioassay-[1]

Note: "-" indicates that the specific quantitative data was mentioned as active but not specified in the source.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the biological activities of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of this compound derivatives on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Principle: The broth microdilution method is used to determine the MIC, and subculturing onto agar (B569324) plates is used to determine the MBC.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • MBC Determination:

    • Take an aliquot from the wells showing no visible growth (at and above the MIC).

    • Spread the aliquot onto an appropriate agar plate.

    • Incubate the plates.

    • The MBC is the lowest concentration that shows no microbial growth on the agar plate.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

This compound derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) p65_p50 p65/p50 IkBa->p65_p50 Inhibits p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc Translocates Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) p65_p50_nuc->Inflammatory_Genes Induces Transcription This compound This compound Derivatives This compound->IKK Inhibits This compound->p65_p50_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Anticancer Activity: Involvement of the MAPK Signaling Pathway

While the precise mechanisms are still under investigation, evidence suggests that the anticancer effects of some sterols, potentially including this compound derivatives, may involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway plays a critical role in regulating cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation Transcription_Factors->Proliferation This compound This compound Derivatives This compound->Raf Modulates? This compound->ERK Modulates?

Caption: Potential modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow for Bioactivity Screening

A general workflow for the screening and characterization of the biological activity of novel this compound derivatives is outlined below.

Experimental_Workflow start Isolation & Purification of this compound Derivatives screening Primary Bioactivity Screening Anticancer (e.g., MTT) Anti-inflammatory (e.g., NO assay) Antimicrobial (e.g., MIC) start->screening active_compounds Identification of Active Compounds screening->active_compounds dose_response Dose-Response Studies (IC50/EC50 Determination) active_compounds->dose_response mechanism Mechanism of Action Studies NF-κB Pathway MAPK Pathway Other Pathways dose_response->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: General experimental workflow for this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a rich and largely untapped source of novel therapeutic agents. Their potent anticancer, anti-inflammatory, and antimicrobial activities, coupled with their unique chemical structures, make them attractive candidates for drug discovery and development. Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic investigation of the 75 known gorgostane-type steroids and newly synthesized analogs will be crucial to identify the key structural features responsible for their biological activities.

  • Elucidation of Detailed Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety.

  • Development of Synthetic Strategies: Efficient and scalable synthetic routes for the production of this compound and its derivatives will be essential for their further development as therapeutic agents.

The continued exploration of these fascinating marine natural products holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.

References

An In-depth Technical Guide to the Natural Sources of Gorgosterol in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol, a unique C30 marine sterol characterized by a cyclopropane (B1198618) ring in its side chain, has garnered significant attention for its diverse biological activities, including its role as a farnesoid X receptor (FXR) antagonist. This technical guide provides a comprehensive overview of the primary natural sources of this compound within marine invertebrates, with a focus on providing quantitative data, detailed experimental protocols for its extraction and analysis, and an elucidation of its interaction with the FXR signaling pathway. This document is intended to serve as a valuable resource for researchers in marine natural products, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in cnidarians, particularly within the subclass Octocorallia, which includes gorgonians (sea fans) and soft corals. Its biosynthesis is intricately linked to the symbiotic dinoflagellates of the genus Symbiodinium (zooxanthellae) that reside within the tissues of these invertebrates. While the invertebrate host may modify the sterol, the fundamental synthesis is attributed to these algal symbionts. Consequently, organisms that feed on these cnidarians, such as certain species of nudibranchs, can also accumulate this compound.

The following table summarizes the key marine invertebrate sources of this compound. It is important to note that obtaining precise, standardized quantitative data for this compound content across different studies is challenging due to variations in geographic location, season, extraction methods, and analytical techniques. The data presented here is compiled from available literature and should be considered as indicative values.

Table 1: Quantitative Data on this compound Content in Marine Invertebrates

PhylumClassOrderFamilyGenus/SpeciesThis compound Content (% of total sterols)Reference
CnidariaAnthozoaAlcyonaceaPlexauridaePlexaura flexuosa~10-25%[1][2]
CnidariaAnthozoaAlcyonaceaGorgoniidaeGorgonia ventilinaPresent, significant component
CnidariaAnthozoaAlcyonaceaAlcyoniidaeSinularia sp.Present, variable[3][4][5][6]
CnidariaAnthozoaAlcyonaceaAlcyoniidaeSarcophyton sp.Present, variable
CnidariaAnthozoaAlcyonaceaNephtheidaeCapnella lacertiliensisPresent, variable[7]
MolluscaGastropodaNudibranchia-Melibe pilosa (feeds on cnidarians)Present (from diet)[8]

Note: Quantitative data in mg/g of dry or wet weight is scarce in the reviewed literature. The provided percentages represent the relative abundance of this compound within the total sterol fraction.

Experimental Protocols

The isolation and quantification of this compound from marine invertebrates involve a multi-step process encompassing extraction, saponification, purification, and analytical determination. The following protocols are detailed methodologies adapted from established procedures for sterol analysis.

Extraction of Total Lipids

This protocol describes a general method for the extraction of total lipids from the soft tissues of marine invertebrates.

Materials:

  • Frozen or fresh invertebrate tissue

  • Homogenizer (e.g., blender or tissue homogenizer)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Thaw the frozen tissue sample and weigh it.

  • Homogenize the tissue in a blender with a 2:1 mixture of DCM:MeOH (v/v). Use a solvent volume that is approximately 20 times the volume of the tissue.

  • Transfer the homogenate to a separatory funnel.

  • Add deionized water to the funnel to achieve a final DCM:MeOH:water ratio of 2:1:0.8.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the lower DCM layer, which contains the total lipids.

  • Repeat the extraction of the aqueous layer with DCM twice more.

  • Combine the DCM extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

Saponification of the Lipid Extract

Saponification is performed to hydrolyze steryl esters and triglycerides, liberating the free sterols.

Materials:

  • Crude lipid extract

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 1 M KOH in 95% ethanol)

  • n-Hexane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude lipid extract in the ethanolic KOH solution.

  • Reflux the mixture for 1-2 hours at 80°C with stirring.

  • After cooling to room temperature, transfer the solution to a separatory funnel.

  • Add an equal volume of deionized water.

  • Extract the unsaponifiable fraction (containing the sterols) three times with an equal volume of n-hexane.

  • Combine the n-hexane layers and wash with deionized water until the washings are neutral (pH 7).

  • Dry the n-hexane layer over anhydrous sodium sulfate.

  • Evaporate the n-hexane to yield the crude sterol fraction.

Purification by Solid-Phase Extraction (SPE)

Further purification of the sterol fraction can be achieved using SPE to remove interfering compounds.

Materials:

Procedure:

  • Condition the silica gel SPE cartridge by washing with n-hexane.

  • Dissolve the crude sterol fraction in a minimal amount of n-hexane and load it onto the cartridge.

  • Wash the cartridge with n-hexane to elute non-polar compounds.

  • Elute the this compound-containing fraction with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% to 50% ethyl acetate). The exact gradient should be optimized based on the specific sample.

  • Collect the fractions and monitor by thin-layer chromatography (TLC) or a suitable analytical method to identify the fractions containing this compound.

  • Combine the this compound-rich fractions and evaporate the solvent.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV or a charged aerosol detector (CAD) is a common method for the quantification of sterols.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • UV-Vis or Charged Aerosol Detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

Chromatographic Conditions (Example):

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection: UV at 205 nm (for sterols without a strong chromophore) or CAD.

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve (peak area vs. concentration).

  • Dissolve the purified sample in the mobile phase and inject it into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and structural information for the identification and quantification of sterols. Derivatization is typically required to increase the volatility of the sterols.

Instrumentation:

  • GC-MS system with a capillary column

  • Autosampler

  • Derivatization reagents (e.g., BSTFA with 1% TMCS, or MSTFA)

  • This compound analytical standard

Procedure:

  • Derivatization:

    • Dry a known amount of the purified sterol fraction under a stream of nitrogen.

    • Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and an anhydrous solvent (e.g., pyridine).

    • Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[9][10]

  • GC-MS Analysis (Example Conditions):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 200°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 15 min.

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

  • Identification and Quantification:

    • Identify the this compound-TMS ether peak by its retention time and mass spectrum, comparing it to a derivatized standard.

    • Quantification can be performed using an internal standard (e.g., epicoprostanol) and creating a calibration curve.

Signaling Pathway and Experimental Workflows

This compound as a Farnesoid X Receptor (FXR) Antagonist

This compound has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[3] By antagonizing FXR, this compound can modulate the expression of various target genes.

The following diagram illustrates the simplified signaling pathway of FXR and the antagonistic action of this compound.

FXR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) This compound->FXR_RXR_inactive Antagonizes FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds Bile_Acid Bile Acid (Agonist) Bile_Acid->FXR_RXR_inactive Activates Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Caption: Antagonistic action of this compound on the FXR signaling pathway.

Upon binding of an agonist like a bile acid, the FXR-RXR heterodimer translocates to the nucleus and binds to FXR response elements on the DNA, regulating the transcription of target genes. This compound, as an antagonist, prevents this activation.

Downstream Effects of FXR Antagonism by this compound:

  • Upregulation of CYP7A1: FXR activation normally suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Antagonism by this compound can lead to the upregulation of CYP7A1.[11]

  • Modulation of Bile Salt Export Pump (BSEP): FXR activation induces the expression of BSEP (encoded by the ABCB11 gene), which is responsible for transporting bile salts out of hepatocytes. Antagonism could potentially decrease BSEP expression.[1][12]

  • Regulation of Small Heterodimer Partner (SHP): FXR induces the expression of SHP, which in turn inhibits the transcription of several genes, including CYP7A1. FXR antagonism would be expected to decrease SHP expression.[12][13]

Experimental Workflow for Bioactive Compound Discovery

The following diagram outlines a general workflow for the discovery of bioactive compounds like this compound from marine invertebrates.

Bioactive_Discovery_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Structural Elucidation & Bioactivity Collection Collection of Marine Invertebrate Preparation Homogenization & Lyophilization Collection->Preparation Extraction Solvent Extraction (e.g., DCM/MeOH) Preparation->Extraction Fractionation Liquid-Liquid Partitioning or SPE Extraction->Fractionation Chromatography Chromatography (e.g., HPLC, Column) Fractionation->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Purified_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Assays (e.g., FXR antagonism) Purified_Compound->Bioactivity_Screening

Caption: General workflow for the discovery of this compound.

Conclusion

Marine invertebrates, particularly gorgonians and soft corals, are rich natural sources of the bioactive sterol, this compound. This guide provides a foundational understanding of its origins, methods for its isolation and quantification, and its mechanism of action as an FXR antagonist. The detailed protocols and workflow diagrams serve as practical tools for researchers aiming to explore the therapeutic potential of this compound and other marine natural products. Further research is warranted to establish more comprehensive quantitative data across a wider range of species and to fully elucidate the downstream pharmacological effects of FXR antagonism by this compound for potential drug development applications.

References

A Technical Guide to Gorgosterol as a Biomarker for Dinoflagellates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol ((3β)-gorgost-5-en-3-ol) is a C30 marine sterol distinguished by its unique side chain, which features a cyclopropane (B1198618) ring at the C22-23 position.[1][2][3] This unusual structural feature makes it a highly specific molecular marker in environmental and biological samples. This compound is predominantly synthesized by dinoflagellates, a diverse group of unicellular protists that are key players in marine ecosystems as primary producers, symbionts, and sometimes, agents of harmful algal blooms.[4][5] The stability of sterols over geological timescales allows their diagenetic products, such as gorgostanes, to serve as molecular fossils, providing a window into past dinoflagellate populations.[1] This guide provides an in-depth overview of this compound's role as a biomarker, its biosynthesis, and the analytical methodologies used for its detection and quantification.

This compound: A Specific Dinoflagellate Biomarker

The utility of a biomarker lies in its specificity to a particular organism or group of organisms. This compound is strongly associated with dinoflagellates, where it can be a significant component of the total sterol profile.[4][6] Its presence in marine sediments is frequently used to infer the historical contribution of dinoflagellates to organic matter.[2][7]

However, the specificity is not absolute. Studies have shown that some marine diatoms, specifically of the genus Delphineis, are also capable of producing this compound, which suggests that in certain contexts, diatoms could be a contributing source.[2][8]

Key Applications:

  • Paleoecological Reconstruction: The presence of this compound and its derivatives in sediment cores helps reconstruct past dinoflagellate productivity and community composition, offering insights into historical climate and oceanographic conditions.

  • Coral Reef Symbiosis: Many cnidarians, including corals, cannot synthesize sterols de novo and rely on their endosymbiotic dinoflagellates (zooxanthellae) for their supply.[9][10] this compound is one of the sterols transferred from the symbiont to the host, playing a crucial role in the health of coral reef ecosystems.[2][9]

  • Food Web Dynamics: As a unique lipid, this compound can be used to trace the flow of organic matter originating from dinoflagellates through various trophic levels in the marine food web.

Biosynthesis of this compound

The biosynthesis of sterols is a complex, multi-step process beginning with acetyl-CoA. While the early stages of the pathway are conserved across many eukaryotes, dinoflagellates exhibit unique modifications in the later steps that lead to the formation of this compound and other characteristic sterols like dinosterol.[11][12]

The pathway can be broadly divided into three main parts:

  • Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP).[11]

  • Squalene (B77637) Formation and Cyclization: Two molecules of FPP are condensed to form squalene.[13] Dinoflagellates then cyclize squalene oxide to produce lanosterol, a precursor common in animals but distinct from the cycloartenol (B190886) used by plants.[1][14]

  • Side Chain Alkylation and Cyclopropanation: Starting from lanosterol, a series of enzymatic reactions, including demethylation and multiple alkylations of the side chain using S-adenosylmethionine (SAM) as a methyl donor, ultimately leads to the formation of the distinctive cyclopropyl (B3062369) group at C22-23, yielding this compound.[15]

Gorgosterol_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (ERG9) Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase (ERG1) Lanosterol Synthase (ERG7) Intermediates Side Chain Alkylation (Multiple Steps) Lanosterol->Intermediates Demethylation & Alkylation (SAM) This compound This compound Intermediates->this compound Cyclopropanation

Caption: Simplified biosynthetic pathway of this compound in dinoflagellates.

Quantitative Data on Dinoflagellate Sterols

The sterol composition can vary significantly among different dinoflagellate species. While some species are rich in this compound, others are dominated by different sterols such as dinosterol, cholesterol, or various 4-methylated sterols.[6][16][17] The following table summarizes the relative abundance of major sterols in selected dinoflagellate species.

Dinoflagellate SpeciesThis compound (% of Total Sterols)Dinosterol (% of Total Sterols)Other Major Sterols (%)Reference
Peridinium umbonatumNot ReportedPresentCholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, Dinostanol[16],[17]
Akashiwo sanguineaNot ReportedPresentCholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, Dinostanol[16],[17]
Scrippsiella tinctoriaNot ReportedPresentCholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, Dinostanol[16],[17]
Prorocentrum micansNot ReportedPresentCholesterol, 4-methylcholestan-3-ol, 4,24-dimethylcholestan-3-ol, Dinostanol[16],[17]
Protoperidinium crassipesNot ReportedPresentCholesterol, 4,24-dimethylcholestan-3-ol, Dinostanol, 4-tetramethylcholestan-3-ol[16]
Glenodinium foliaceumPresentNot ReportedGorgostanol and 4-methylated analogues are reported.[6]

Note: Quantitative data for this compound is often reported in specialized studies focusing on specific species or environmental samples and may not be available in general sterol composition surveys. Dinosterol is a more commonly quantified biomarker across a wider range of dinoflagellates.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires a multi-step analytical approach involving extraction, purification, and instrumental analysis.

Lipid Extraction and Saponification

This protocol is a generalized procedure for extracting total lipids from biological (e.g., dinoflagellate cell pellets) or environmental (e.g., sediment) samples.

  • Sample Preparation: Lyophilize (freeze-dry) samples to remove water. For cell cultures, a known cell count or dry weight should be used. For sediments, samples are typically ground to a fine powder.

  • Extraction:

    • Extract the sample using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v), often assisted by sonication or homogenization.[18] The Folch method is a widely adopted procedure.[18]

    • Centrifuge the mixture to pellet solid material.

    • Collect the supernatant (the liquid extract containing lipids). Repeat the extraction process on the pellet 2-3 times to ensure complete recovery.

    • Combine the supernatants.

  • Saponification (for Total Sterol Analysis): This step hydrolyzes steryl esters to yield free sterols.

    • Evaporate the solvent from the combined lipid extract under a gentle stream of nitrogen.

    • Add a solution of 1 M potassium hydroxide (B78521) (KOH) in methanol to the dried lipid extract.[19]

    • Heat the mixture at 80°C for 1-2 hours to allow for complete hydrolysis.[20]

    • After cooling, add water and extract the non-saponifiable lipids (which include the free sterols) into a non-polar solvent like n-hexane or diethyl ether. Repeat the extraction 2-3 times.

    • Combine the organic layers and wash with water to remove residual KOH.

    • Dry the final extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.

Purification by Solid-Phase Extraction (SPE)

The crude lipid extract is purified to isolate the sterol fraction.

  • Column Preparation: Use a pre-packed silica (B1680970) gel SPE cartridge. Condition the cartridge by sequentially passing hexane (B92381), dichloromethane (B109758), and then hexane again.

  • Sample Loading: Dissolve the dried extract from the previous step in a minimal amount of hexane and load it onto the conditioned SPE cartridge.

  • Fractionation: Elute different lipid classes using solvents of increasing polarity.

    • Elute hydrocarbons with hexane.

    • Elute ketones and esters with a mixture of hexane and dichloromethane.

    • Elute the sterol fraction with a mixture of dichloromethane and methanol or ethyl acetate (B1210297) and hexane.

  • Collection: Collect the sterol fraction and evaporate the solvent under nitrogen.

Analysis and Quantification

The purified sterol fraction is analyzed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Sterols are not sufficiently volatile for GC analysis. Therefore, they must be derivatized. A common method is silylation, where the hydroxyl group of the sterol is converted to a trimethylsilyl (B98337) (TMS) ether using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases volatility and thermal stability.[18]

    • Analysis: Inject the derivatized sample into the GC-MS. The different sterols are separated based on their boiling points and retention times on the GC column.

    • Detection: The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum for each sterol, allowing for positive identification by comparison to authentic standards and spectral libraries. Quantification is achieved by comparing the peak area of this compound to that of an internal standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Advantages: This technique has gained prominence as it often does not require derivatization and offers higher sensitivity and specificity.[19][21][22]

    • Analysis: Reconstitute the purified sterol fraction in a suitable solvent (e.g., methanol/acetonitrile). Inject the sample into the LC system, typically using a reverse-phase column (e.g., C18).

    • Ionization and Detection: Atmospheric Pressure Chemical Ionization (APCI) is the most common ionization technique for sterols, as it reliably forms ions like [M+H-H₂O]⁺.[21][22] Tandem mass spectrometry (MS/MS) is used for quantification via Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an internal standard are monitored, providing excellent selectivity and reducing matrix interference.[19]

Analytical_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Sample Cell Pellet or Sediment Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification (KOH) & L/L Extraction Extraction->Saponification SPE Solid-Phase Extraction (SPE) Saponification->SPE Deriv Derivatization (Silylation) SPE->Deriv LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

References

Pharmacology of Gorgostane-Type Steroids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgostane-type steroids, a unique class of marine-derived natural products primarily isolated from soft corals, have garnered significant attention in the field of pharmacology for their diverse and potent biological activities. Characterized by a distinctive cyclopropane (B1198618) ring in their side chain, these compounds have demonstrated promising anticancer, anti-inflammatory, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the pharmacology of gorgostane-type steroids, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

Gorgostane-type steroids are a fascinating group of C30 steroids isolated predominantly from marine invertebrates, especially octocorals of the order Alcyonacea. Their unique chemical structures, particularly the presence of a cyclopropane moiety in the side chain, contribute to their diverse pharmacological profiles. These natural products have shown significant potential as lead compounds in drug discovery, exhibiting a range of activities including cytotoxicity against various cancer cell lines, potent anti-inflammatory effects, and modulation of nuclear receptors. This guide will delve into the core pharmacological aspects of these compounds, presenting key data and methodologies to aid researchers in the field.

Anticancer Activity

Several gorgostane-type steroids have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanisms underlying these activities often involve the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic potential of various gorgostane-type steroids has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of the reported IC50 values for representative gorgostane-type steroids is presented in Table 1.

Table 1: Cytotoxicity of Gorgostane-Type Steroids against Various Cancer Cell Lines

Compound Class/NameCancer Cell LineIC50 ValueReference
Hippuristanols
HippuristanolBCBL-1 (Primary Effusion Lymphoma)62 nM[1]
TY-1 (Primary Effusion Lymphoma)55 nM[1]
BJAB (Burkitt's Lymphoma)175 nM[1]
Ramos (Burkitt's Lymphoma)104 nM[1]
HeLa (Cervical Cancer)~700 nM (24h exposure)[2]
Hippuristerone AHT-29 (Colon Cancer)11.39 µM[3]
DLD-1 (Colon Cancer)12.86 µM[3]
Polyoxygenated Steroids from Isis hippurisNBT-T2 (Rat Bladder Epithelial)Moderate Cytotoxicity (~2 µM)[2][4]
Klyflaccisteroids VariousData not consistently available
Pentahydroxygorgosterols HepG2 (Hepatocellular Carcinoma)Data not consistently available
Mechanisms of Anticancer Action

Gorgostane-type steroids, like many other steroid compounds, can induce programmed cell death, or apoptosis, in cancer cells. This process is tightly regulated and involves a cascade of molecular events. The intrinsic pathway of apoptosis is often implicated, which is initiated by intracellular stress and culminates in the activation of effector caspases.

A generalized signaling pathway for steroid-induced apoptosis is depicted below. This pathway involves the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bim, which leads to the activation of Bax and Bak. These proteins disrupt the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[5][6]

apoptosis_pathway Gorgostane (B1234944) Gorgostane-Type Steroid Bim ↑ Bim (Bcl-2 family) Gorgostane->Bim BaxBak Bax/Bak Activation Bim->BaxBak Mito Mitochondrial Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Steroid-Induced Intrinsic Apoptosis Pathway.

In addition to inducing apoptosis, certain gorgostane-type steroids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most commonly the G1/G0 phase. This is often achieved by modulating the levels and activities of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some steroids can suppress the expression of cyclin D1, a crucial regulator of the G1 to S phase transition.[7][8]

The diagram below illustrates a generalized mechanism of steroid-induced G1 cell cycle arrest. Steroids can either downregulate the expression of G1 cyclins (like Cyclin D) and their associated CDKs (CDK4/6) or upregulate the expression of CDK inhibitors (CKIs) such as p21 and p27. Both mechanisms lead to the hypophosphorylation of the retinoblastoma protein (Rb), which then remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.

cell_cycle_arrest_pathway Gorgostane Gorgostane-Type Steroid CyclinD_CDK46 ↓ Cyclin D / CDK4/6 Expression/Activity Gorgostane->CyclinD_CDK46 CKI ↑ p21 / p27 (CKIs) Expression Gorgostane->CKI Rb_hypo Hypophosphorylation of Rb CyclinD_CDK46->Rb_hypo CKI->Rb_hypo E2F_inact Rb-E2F Complex (E2F Inactivation) Rb_hypo->E2F_inact S_phase_genes ↓ S-Phase Gene Transcription E2F_inact->S_phase_genes G1_arrest G1 Phase Arrest S_phase_genes->G1_arrest

Mechanism of Steroid-Induced G1 Cell Cycle Arrest.

Anti-inflammatory Activity

Gorgostane-type steroids have emerged as potent anti-inflammatory agents, acting through various mechanisms to suppress inflammatory responses. A notable example is Sarcoaldosterol A, isolated from the soft coral Heteroxenia fuscescens.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of gorgostane-type steroids has been evaluated by measuring their ability to inhibit the production of key inflammatory mediators. Quantitative data for representative compounds are summarized in Table 2.

Table 2: Anti-inflammatory Activity of Gorgostane-Type Steroids

CompoundTarget/AssayIC50/EC50 ValueReference
Sarcoaldosterol ACOX-2 InhibitionIC50: 18.57 ± 0.61 µg/mL
Sarcopanol ANF-κB Inhibition (HaCaT cells)EC50: 8.27 ± 3.28 µM
Polyhydroxylated steroid from S. pauciplicatumNF-κB Inhibition (HaCaT cells)EC50: 26.07 ± 5.59 µM

Note: Sarcoaldosterol A also significantly inhibits TNF-α, IL-1β, and TLR-4, and upregulates IL-10, though specific IC50/EC50 values for these effects are not consistently reported.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of gorgostane-type steroids are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. For instance, Sarcoaldosterol A is known to inhibit Toll-like receptor 4 (TLR4) signaling, which is a key upstream activator of NF-κB in response to lipopolysaccharide (LPS).

The following diagram illustrates the proposed anti-inflammatory signaling pathway for Sarcoaldosterol A. By inhibiting TLR4, it prevents the subsequent activation of the IKK complex, which is responsible for phosphorylating IκBα. This prevents the degradation of IκBα and the subsequent translocation of the NF-κB (p65/p50) dimer to the nucleus. As a result, the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2, is suppressed. Concurrently, it has been observed to upregulate the anti-inflammatory cytokine IL-10.

anti_inflammatory_pathway SarcoaldosterolA Sarcoaldosterol A TLR4 TLR4 SarcoaldosterolA->TLR4 IL10 ↑ IL-10 Production SarcoaldosterolA->IL10 LPS LPS LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p IκBα Phosphorylation & Degradation IKK->IkBa_p NFkB NF-κB (p65/p50) Nuclear Translocation IkBa_p->NFkB Pro_inflammatory_genes ↑ Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) NFkB->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation IL10->Inflammation

Anti-inflammatory Signaling Pathway of Sarcoaldosterol A.

Farnesoid X Receptor (FXR) Antagonism

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of gorgostane-type steroids.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a gorgostane-type steroid that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the gorgostane-type steroid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory activity of a gorgostane-type steroid by measuring its effect on the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the gorgostane-type steroid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS), a vehicle control (LPS + vehicle), and a positive control (LPS + a known anti-inflammatory drug like dexamethasone).[9]

  • Supernatant Collection: Collect the cell culture supernatants for the measurement of inflammatory mediators.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these cytokines using commercially available ELISA kits.

    • Anti-inflammatory Cytokine (IL-10): Measure the concentration of IL-10 using an ELISA kit.

  • Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

NF-κB Luciferase Reporter Assay

Objective: To determine the effect of a gorgostane-type steroid on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Transfect cells (e.g., HEK293T or HaCaT) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the gorgostane-type steroid for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control and determine the EC50 value.

COX-2 Inhibition Assay

Objective: To measure the ability of a gorgostane-type steroid to inhibit the enzymatic activity of COX-2.

Methodology:

  • Assay Preparation: In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add purified recombinant COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).

  • Product Quantification: The product of the COX-2 reaction, prostaglandin (B15479496) H2 (PGH2), is unstable. It is typically reduced to the more stable prostaglandin F2α (PGF2α), which is then quantified using an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

Gorgostane-type steroids represent a rich source of bioactive marine natural products with significant therapeutic potential. Their diverse pharmacological activities, including potent anticancer and anti-inflammatory effects, make them attractive candidates for further drug development. This guide has provided a comprehensive overview of their pharmacology, including quantitative data on their biological activities, insights into their mechanisms of action through key signaling pathways, and detailed experimental protocols for their evaluation. The continued exploration of these unique marine compounds is likely to yield novel therapeutic agents for a range of human diseases. Further research is warranted to fully elucidate the structure-activity relationships, optimize their pharmacological properties, and assess their safety and efficacy in preclinical and clinical studies.

References

The Cyclopropane Ring of Gorgosterol: A Technical Guide to its Structural Function and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol is a unique marine sterol distinguished by a cyclopropane (B1198618) ring within its side chain. This structural feature imparts significant conformational rigidity and influences its biological activity. This technical guide provides a comprehensive overview of the current understanding of the function of the cyclopropane ring in this compound's structure, drawing from available biochemical and pharmacological data. While direct comparative studies with non-cyclopropyl analogues are lacking in the public domain, this document synthesizes existing knowledge on this compound's biosynthesis, its interaction with cellular membranes, and its emerging role as a modulator of nuclear receptors, particularly as a farnesoid X receptor (FXR) antagonist. This guide also presents detailed, albeit general, experimental protocols for assays relevant to this compound's reported anti-inflammatory, anticancer, and antiviral activities, alongside illustrative diagrams of key pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Sterols are fundamental components of eukaryotic cell membranes and precursors to a vast array of signaling molecules. While cholesterol is the most well-known sterol in mammals, the marine environment is a rich source of structurally diverse sterols with unique biological activities. This compound, first isolated from gorgonian corals, is a prime example of such a novel marine-derived sterol. Its most striking feature is the presence of a cyclopropane ring at the C-22 and C-23 positions of its side chain, a rarity in natural products.[1] This three-membered ring introduces significant steric and electronic constraints, which are hypothesized to be pivotal to its biological functions.[2][3]

This guide aims to consolidate the current knowledge regarding the role of this cyclopropane moiety, with a focus on its implications for drug discovery and development.

Biosynthesis of the Cyclopropane Ring

The biosynthesis of the cyclopropane ring in this compound is a fascinating enzymatic process. It is widely accepted that the methylene (B1212753) bridge of the cyclopropane ring is derived from the methyl group of S-adenosylmethionine (SAM).[4] The proposed biosynthetic pathway involves the enzymatic methylation of a double bond in the sterol side chain, a common strategy in the formation of cyclopropane rings in various natural products.

Below is a DOT script illustrating the proposed biosynthetic pathway.

gorgosterol_biosynthesis precursor Sterol Precursor (e.g., brassicasterol) intermediate Carbocation Intermediate precursor->intermediate Methylation sam S-Adenosylmethionine (SAM) enzyme Sterol Methyltransferase sam->enzyme enzyme->intermediate Catalysis This compound This compound intermediate->this compound Ring Closure

Caption: Proposed biosynthesis of this compound's cyclopropane ring.

Functional Implications of the Cyclopropane Ring

The rigid and strained nature of the cyclopropane ring is thought to be central to this compound's biological activity. In drug design, the incorporation of a cyclopropane ring can enhance potency, improve metabolic stability, and reduce off-target effects by conformationally constraining the molecule.[2][3][5]

Interaction with Cellular Membranes

Like other sterols, this compound is expected to intercalate into cellular membranes, influencing their fluidity, permeability, and organization. The bulky and rigid cyclopropane-containing side chain likely alters the packing of phospholipids (B1166683) to a different extent than the flexible side chain of cholesterol. While direct studies on this compound's effect on membrane order are not available, studies on ergosterol (B1671047), another fungal sterol with a more rigid side chain than cholesterol, have shown a greater ordering effect on phospholipid acyl chains.[6][7] This suggests that the conformationally restricted side chain of this compound could have a significant impact on membrane protein function and the formation of lipid rafts.

membrane_interaction cluster_membrane Cell Membrane phospholipid1 Phospholipid phospholipid2 Phospholipid This compound This compound phospholipid3 Phospholipid protein Membrane Protein This compound->protein Modulates Function

Caption: this compound's interaction within the cell membrane.

Farnesoid X Receptor (FXR) Antagonism

A significant finding is the identification of this compound as an antagonist of the farnesoid X receptor (FXR).[1] FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[8] Antagonism of FXR is a potential therapeutic strategy for certain metabolic disorders. The unique three-dimensional shape imposed by the cyclopropane ring is likely a key determinant for its binding to the FXR ligand-binding pocket and subsequent modulation of receptor activity.

The following DOT script illustrates the antagonistic action of this compound on FXR.

fxr_antagonism This compound This compound fxr Farnesoid X Receptor (FXR) This compound->fxr Binds to LBD corepressor Co-repressor fxr->corepressor Recruits target_gene Target Gene Expression corepressor->target_gene Represses

Caption: this compound's antagonism of the farnesoid X receptor (FXR).

Reported Biological Activities and Potential Mechanisms

This compound has been reported to exhibit a range of biological activities, although detailed mechanistic studies directly linking these activities to the cyclopropane ring are scarce.

Anti-inflammatory Activity

Gorgostane-type steroids have shown anti-inflammatory properties. For instance, a related compound, Sarcoaldosterol A, was found to inhibit cyclooxygenase-2 (COX-2) with an IC50 of 18.57 ± 0.61 µg/mL and to suppress the production of pro-inflammatory mediators like NF-κB, TNF-α, and IL-1β.[1] It is plausible that this compound exerts similar effects, with the cyclopropane ring potentially influencing its binding to inflammatory targets like COX-2.

Anticancer Activity

Phytosterols, in general, are known to possess anticancer properties. Gorgostane-type steroids have been reported to exhibit anticancer activity.[1] The rigid conformation of the side chain may facilitate interactions with protein targets involved in cell cycle regulation or apoptosis, leading to cytotoxic effects against cancer cells.

Antiviral Activity

The antiviral potential of this compound has also been noted.[9] The unique stereochemistry of the side chain could interfere with viral entry, replication, or assembly processes. The cyclopropane moiety might play a role in binding to viral enzymes or host factors essential for the viral life cycle.

Experimental Protocols

The following sections provide generalized protocols for assays relevant to the reported biological activities of this compound. These are intended as a starting point for researchers, and specific parameters should be optimized for the particular experimental setup.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[10]

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (serial dilutions) incubate1->treat_cells incubate2 Incubate 24/48/72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Anti-inflammatory Assay (Cytokine Quantification)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, etc.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of pro-inflammatory cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[11]

Antiviral Assay (HIV-1 Pseudovirus Assay)

This assay evaluates the inhibitory effect of this compound on HIV-1 entry into host cells.

Materials:

  • This compound

  • HIV-1 Env-pseudotyped viruses

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase reporter gene)

  • DMEM with 10% FBS

  • Luciferase assay reagent

Protocol:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Incubate the pseudoviruses with the this compound dilutions for 1 hour at 37°C.

  • Add the virus-gorgosterol mixture to the TZM-bl cells and incubate for 48 hours.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of viral entry and determine the EC50 value.[12][13]

Quantitative Data

Currently, there is a notable absence of publicly available, direct quantitative data comparing the biological activities of this compound with its non-cyclopropyl analogues. Such data is crucial for definitively elucidating the role of the cyclopropane ring. The table below presents data for a related gorgostane (B1234944) steroid, Sarcoaldosterol A, to provide context for the potential potency of this class of compounds.

CompoundTargetAssayIC50Reference
Sarcoaldosterol ACOX-2Enzyme Inhibition18.57 ± 0.61 µg/mL[1]

Conclusion and Future Directions

The cyclopropane ring of this compound is a unique structural feature that likely plays a pivotal role in its biological activities. While its function as an FXR antagonist provides a promising avenue for understanding its effects on metabolism, further research is imperative to fully delineate the contribution of the cyclopropane moiety to its anti-inflammatory, anticancer, and antiviral properties.

Future research should prioritize the following:

  • Synthesis and Biological Evaluation of Analogues: The synthesis of this compound analogues lacking the cyclopropane ring (e.g., 23,24-dihydrothis compound) is essential for direct structure-activity relationship studies.

  • Detailed Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound in the context of inflammation, cancer, and viral infections is needed.

  • Molecular Modeling: In-depth molecular docking and dynamics simulations of this compound with its putative targets, such as FXR and COX-2, will provide valuable insights into the binding interactions of the cyclopropane ring.

By addressing these research gaps, the full therapeutic potential of this compound and the significance of its unique cyclopropane ring can be unlocked, paving the way for the development of novel marine-derived pharmaceuticals.

References

The Central Role of Gorgosterol in Marine Ecosystems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Gorgosterol (C30H50O) is a distinctive C30 marine sterol characterized by a unique cyclopropane (B1198618) ring on its side chain.[1] Primarily synthesized by symbiotic dinoflagellates (zooxanthellae), it has become a significant biomarker for tracing the presence and influence of these microorganisms in marine food webs and sediments.[2][3] Its transfer from symbiont to host, particularly within cnidarian-dinoflagellate symbioses, underpins critical ecological relationships in coral reef ecosystems. Beyond its ecological functions, this compound and its derivatives have garnered attention for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a compound of interest for drug discovery and development.[1][4] This document provides a comprehensive overview of this compound's biosynthesis, its pivotal role in marine food webs, detailed experimental protocols for its analysis, and a summary of its known pharmacological potential.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process primarily attributed to unicellular algae, especially dinoflagellates of the family Symbiodiniaceae (zooxanthellate).[2][5] These symbionts are crucial for the health of many marine invertebrates, including corals, gorgonians, and sponges.[3][6] The biosynthetic pathway involves unusual bioalkylation patterns that distinguish it from common sterol synthesis in other eukaryotes.[3][7]

The process begins with the cyclization of 2,3-oxidosqualene (B107256) into lanosterol, a precursor common in animals and fungi.[8][9] From lanosterol, a series of enzymatic modifications, including multiple methylations, leads to the formation of the characteristic hypermethylated side chain with a unique cyclopropyl (B3062369) group at position C-22.[3] While the complete enzymatic cascade is still under investigation, it is established that dinoflagellates possess the necessary machinery for this synthesis, and an aposymbiotic alga has been shown to be capable of producing this compound.[10][11]

Gorgosterol_Biosynthesis Acetyl-CoA Acetyl-CoA Farnesyl Pyrophosphate Farnesyl Pyrophosphate Acetyl-CoA->Farnesyl Pyrophosphate Multiple Steps Squalene Squalene Farnesyl Pyrophosphate->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (LAS) Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Demethylation & Redox Reactions This compound This compound Intermediate_Sterols->this compound Unusual Bioalkylation (Side Chain Modification)

Figure 1: Simplified biosynthetic pathway of this compound in dinoflagellates.

This compound as a Biomarker in Marine Food Webs

This compound's unique structure and specific biological origin make it an excellent biomarker for dinoflagellate-derived organic matter in marine environments.[12] Its presence in organisms that cannot synthesize it, such as various corals and gorgonians, is clear evidence of a symbiotic relationship with zooxanthellae.[2][5]

Trophic Transfer

The primary route of this compound transfer is from the symbiotic dinoflagellate to its invertebrate host.[5] Cnidarians, which lack the ability to synthesize sterols de novo, acquire essential sterols, including this compound, directly from their endosymbionts.[5] This transfer is fundamental to the host's cellular functions, including membrane structure and signaling. The sterol is then incorporated into the host's tissues and can be passed up the food chain to predators that consume these invertebrates. The detection of this compound in higher trophic level organisms thus provides insights into predator-prey relationships and the flow of carbon through coral reef food webs.[13]

Trophic_Transfer Producers Primary Producers (Dinoflagellates / Zooxanthellae) Primary_Consumers Primary Consumers (Gorgonians, Corals, Sponges) Producers->Primary_Consumers Symbiotic Transfer Sediment Marine Sediments Producers->Sediment Deposition Secondary_Consumers Secondary Consumers (Corallivores, e.g., Butterflyfish) Primary_Consumers->Secondary_Consumers Predation Primary_Consumers->Sediment Deposition Tertiary_Consumers Tertiary Consumers (Larger Predators) Secondary_Consumers->Tertiary_Consumers Predation Experimental_Workflow Start Sample Collection (Tissue, Sediment, Water) Homogenize Homogenization & Lyophilization Start->Homogenize Extract Total Lipid Extraction (Chloroform:Methanol) Homogenize->Extract Saponify Saponification (Alkaline Hydrolysis) (Cleaves Sterol Esters) Extract->Saponify Purify Purification (LLE or Solid-Phase Extraction) Saponify->Purify Derivatize Derivatization to TMS-ethers Purify->Derivatize Analyze Quantitative Analysis (GC-MS or HPLC-MS) Derivatize->Analyze End Data Interpretation (Concentration & Profile) Analyze->End

References

gorgosterol molecular formula and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol, a unique C30 marine sterol characterized by a distinctive cyclopropane (B1198618) ring in its side chain, has emerged as a molecule of significant interest in chemical and pharmacological research. Isolated primarily from gorgonian corals and their symbiotic zooxanthellae, this intricate natural product exhibits a range of biological activities, including anti-inflammatory, anticancer, and farnesoid X receptor (FXR) antagonistic effects. This technical guide provides a detailed overview of this compound, encompassing its chemical properties, experimental protocols for its isolation, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

This compound possesses a complex molecular structure that has been elucidated through extensive spectroscopic analysis. Its fundamental properties are summarized in the table below, providing a quantitative basis for its handling and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C30H50O[1]
IUPAC Nomenclature (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]
Common Name (3β)-gorgost-5-en-3-ol[1]
Molecular Weight 426.72 g/mol [1]
Density 1.0 ± 0.1 g/cm³
Boiling Point 506.1 ± 19.0 °C at 760 mmHg
Flash Point 222.1 ± 13.7 °C

Experimental Protocols

Isolation of this compound from Gorgonian Corals

The following protocol provides a general framework for the isolation and purification of this compound from gorgonian species, such as those from the genus Plexaura or Pseudoplexaura. It should be noted that yields and specific chromatographic conditions may vary depending on the species and the purity of the starting material.

2.1.1. Extraction

  • Sample Preparation: Collect fresh gorgonian coral samples and freeze-dry them to remove water content. Grind the dried coral into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: Macerate the powdered coral with a 1:1 (v/v) mixture of n-hexane and ethanol (B145695) for 72 hours at room temperature. This process should be repeated multiple times to ensure exhaustive extraction of the lipophilic compounds, including sterols.

  • Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C. This will yield a crude extract containing a mixture of lipids, pigments, and other secondary metabolites.

2.1.2. Purification

  • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound, as identified by TLC comparison with a standard, and subject them to further purification by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol (B129727) and water. The elution can be performed isocratically or with a gradient to achieve optimal separation. Detection is typically carried out using a UV detector at a wavelength around 205-210 nm.

  • Crystallization: Concentrate the purified this compound-containing fractions and crystallize the compound from a suitable solvent system, such as methanol/water, to obtain pure this compound crystals.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking that has been achieved through multi-step synthetic routes. While a detailed, step-by-step protocol is beyond the scope of this guide, the general strategy involves the stereoselective construction of the steroidal nucleus and the subsequent elaboration of the unique cyclopropane-containing side chain. Key reactions often employed include the orthoester Claisen rearrangement and intramolecular alkylative cyclopropanation to form the characteristic three-membered ring.

Signaling Pathways and Biological Activities

This compound and other related phytosterols (B1254722) have been shown to modulate various signaling pathways, leading to a range of biological effects.

Farnesoid X Receptor (FXR) Antagonism

This compound has been identified as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism.[2] By antagonizing FXR, this compound can influence the expression of genes involved in these metabolic pathways.

FXR_Antagonism This compound This compound FXR Farnesoid X Receptor (FXR) This compound->FXR Binds to FXR_Activation FXR Activation This compound->FXR_Activation Inhibits Gene_Expression Target Gene Expression FXR_Activation->Gene_Expression Regulates

This compound as an FXR Antagonist.
Anti-inflammatory Activity via NF-κB Pathway

While specific studies on this compound are limited, other phytosterols have demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines.

Anti_Inflammatory_Pathway cluster_nucleus Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_translocation NF-κB Translocation Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription This compound This compound This compound->IKK Inhibits NFκB_translocation->Gene_Transcription Induces

Putative Anti-inflammatory Mechanism of this compound.
Anticancer Activity via PI3K/Akt Pathway

Phytosterols have also been investigated for their anticancer properties, which may be mediated through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is frequently hyperactivated in cancer and plays a key role in cell proliferation, survival, and growth.

Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Cell_Survival Cell Proliferation & Survival Downstream->Cell_Survival Promotes This compound This compound This compound->PI3K Inhibits

Potential Anticancer Mechanism of this compound.
Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed from lanosterol (B1674476), a common precursor for sterols in many organisms.[1] The pathway involves a series of enzymatic modifications to the lanosterol backbone and side chain, culminating in the formation of the characteristic cyclopropane ring. While the complete enzymatic cascade has not been fully elucidated, it represents an area of active research.

Gorgosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Intermediates Multiple Enzymatic Steps Lanosterol->Intermediates Modification This compound This compound Intermediates->this compound Cyclopropanation

References

Gorgosterol in Diatoms: A Technical Guide on its Occurrence and Significance

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Gorgosterol, a distinctive C30 sterol characterized by a cyclopropane (B1198618) ring in its side chain, has long been considered a biomarker for dinoflagellates and certain marine invertebrates. However, recent findings have identified its presence in the marine diatom genus Delphineis, challenging previous assumptions about its biological sources. This discovery opens new avenues for research into the biosynthesis, ecological roles, and potential biotechnological applications of this unique sterol. This technical guide provides a comprehensive overview of the current knowledge on the occurrence and significance of this compound in diatoms, with a focus on quantitative data, experimental protocols, and biosynthetic pathways.

Occurrence of this compound in Diatoms

While the vast majority of diatoms synthesize a range of common phytosterols (B1254722), the occurrence of this compound is, to date, restricted to the genus Delphineis. This finding is significant as it expands the known biosynthetic capabilities of diatoms and has implications for the interpretation of this compound as a biomarker in marine environments and sediments.

Quantitative Data

The abundance of this compound in two species of Delphineis has been quantified as a percentage of the total sterol content. This data provides a baseline for understanding the relative importance of this sterol in these organisms.

Diatom SpeciesThis compound (% of Total Sterols)Reference
Delphineis sp. (CCMP 1095)11[1]
Delphineis sp. (CS-12)12[1]

Significance of this compound in Diatoms

The precise biological function of this compound in diatoms remains an active area of investigation. However, based on the unique structural features of the molecule and the known roles of other sterols, several hypotheses can be proposed.

Membrane Structure and Function

Sterols are fundamental components of eukaryotic cell membranes, where they play a crucial role in regulating fluidity, permeability, and the formation of lipid rafts. The unusual cyclopropane ring in the side chain of this compound may impart specific properties to the diatom's cell membrane, potentially influencing its function under varying environmental conditions such as temperature and pressure. Studies on other sterols have shown that minor structural differences can lead to significant changes in membrane dynamics[2][3]. The rigid cyclopropane moiety could potentially increase membrane packing and order, although specific biophysical studies on this compound-containing membranes are needed to confirm this.

Chemical Defense

The unique structure of this compound may also serve as a chemical defense mechanism against grazers. Unusual sterols in other marine organisms have been suggested to act as feeding deterrents or to have toxic effects on predators[4]. The cyclopropane ring could potentially interfere with the sterol metabolism of herbivores that consume the diatoms.

Trophic Transfer and Ecological Implications

The presence of this compound in Delphineis has implications for marine food webs. As these diatoms are consumed by various organisms, this compound can be transferred to higher trophic levels. This trophic transfer can influence the sterol composition of herbivores and their predators, and the presence of this compound in these animals may not solely be attributable to the consumption of dinoflagellates.

Biosynthesis of this compound in Diatoms

The biosynthesis of sterols in diatoms generally follows the plant-type pathway, starting from acetyl-CoA and proceeding through the intermediate cycloartenol. While the complete pathway for this compound synthesis in diatoms has not been fully elucidated, a general overview of sterol biosynthesis in these organisms provides a framework for understanding its formation.

General Sterol Biosynthesis Pathway in Diatoms

The following diagram illustrates the established steps in the biosynthesis of common phytosterols in diatoms. The specific enzymatic steps leading from a common precursor to this compound are currently unknown and represent a key area for future research.

Diatom_Sterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SQE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol SMT1 Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol CPI Common Phytosterols Common Phytosterols Obtusifoliol->Common Phytosterols Multiple Steps This compound Precursor This compound Precursor Common Phytosterols->this compound Precursor Unknown Enzymes Farnesyl Pyrophosphate (FPP)->Squalene This compound This compound This compound Precursor->this compound

General overview of the sterol biosynthesis pathway in diatoms.
The Unresolved Step: Cyclopropane Ring Formation

The formation of the cyclopropane ring at the C-22 and C-23 positions of the sterol side chain is a key unresolved step in this compound biosynthesis in diatoms. In other biological systems, such as in the formation of cyclopropane fatty acids in bacteria, this reaction is catalyzed by a cyclopropane synthase that utilizes S-adenosylmethionine (SAM) as a methyl donor[5][6][7]. It is hypothesized that a similar SAM-dependent methyltransferase is involved in this compound biosynthesis, where a methyl group is added to a C-22 double bond, followed by an intramolecular cyclization. Further research is needed to identify and characterize the specific enzymes responsible for this unique transformation in Delphineis.

Experimental Protocols

The following sections detail generalized protocols for the extraction, identification, and quantification of this compound from diatom cultures. These protocols are based on established methods for sterol analysis in marine microalgae and can be adapted for specific research needs.

Lipid Extraction from Diatom Biomass

This protocol describes a modified Folch method for the total lipid extraction from diatom cells.

Materials:

  • Freeze-dried diatom biomass

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Ultrasonic bath or homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 1-2 g of freeze-dried diatom biomass into a glass centrifuge tube.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the biomass.

  • For efficient cell disruption and extraction, sonicate the mixture in an ultrasonic bath for 15-20 minutes or homogenize using a suitable tissue homogenizer.

  • Centrifuge the mixture at 2000 x g for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant (the lipid-containing solvent) to a clean separation funnel.

  • To the separation funnel, add 0.2 volumes of 0.9% NaCl solution (e.g., 2 mL for every 10 mL of solvent).

  • Shake the funnel vigorously for 1-2 minutes and then allow the phases to separate.

  • Collect the lower chloroform phase, which contains the total lipids, into a round-bottom flask.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C or under a gentle stream of nitrogen.

  • The resulting lipid extract can be stored under a nitrogen atmosphere at -20°C until further analysis.

Saponification and Sterol Fraction Isolation

This protocol describes the saponification of the total lipid extract to release free sterols from their esterified forms.

Materials:

  • Total lipid extract

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 6% KOH in 95% ethanol)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Glass reflux apparatus or screw-cap tubes

  • Water bath

  • Separation funnel

Procedure:

  • Dissolve the dried total lipid extract in a minimal amount of the ethanolic KOH solution in a round-bottom flask or screw-cap tube.

  • Reflux the mixture for 1-2 hours at 80°C in a water bath to ensure complete saponification.

  • After cooling to room temperature, transfer the mixture to a separation funnel.

  • Add an equal volume of deionized water to the funnel.

  • Extract the non-saponifiable lipids (containing the sterols) by partitioning three times with an equal volume of n-hexane.

  • Combine the hexane (B92381) fractions and wash them with deionized water until the washings are neutral.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the hexane to dryness under a stream of nitrogen to obtain the crude sterol fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of sterols. Derivatization to trimethylsilyl (B98337) (TMS) ethers is typically performed to improve the volatility and chromatographic behavior of the sterols.

Materials:

  • Crude sterol fraction

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • GC-MS system equipped with a suitable capillary column (e.g., HP-5MS, DB-5)

  • Internal standard (e.g., 5α-cholestane)

Procedure:

  • Dissolve a known amount of the crude sterol fraction in a small volume of anhydrous pyridine in a GC vial.

  • Add a known amount of the internal standard.

  • Add an excess of the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • After cooling, the sample is ready for injection into the GC-MS system.

  • GC Conditions (example):

    • Injector temperature: 280°C

    • Oven program: Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C, and hold for 15 min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions (example):

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 50-600

  • Identify this compound based on its retention time and comparison of its mass spectrum with published spectra or a pure standard. The TMS ether of this compound will show a characteristic molecular ion and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC can be used for the separation and quantification of complex sterol mixtures.

Materials:

  • Crude sterol fraction

  • HPLC system with a UV or MS detector

  • Reverse-phase C18 column

  • Mobile phase solvents (e.g., methanol, acetonitrile, water)

Procedure:

  • Dissolve the crude sterol fraction in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (example):

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile phase: Isocratic elution with methanol:acetonitrile (30:70, v/v) or a gradient elution program.

    • Flow rate: 1.0 mL/min

    • Detection: UV at 205 nm or MS detection.

  • Quantify this compound by comparing the peak area with that of a calibration curve prepared from a pure standard.

Future Directions

The discovery of this compound in diatoms opens up several exciting avenues for future research:

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the enzymes responsible for the formation of the cyclopropane ring in this compound is a key priority. This could involve transcriptomic and genomic analyses of Delphineis species, followed by heterologous expression and functional characterization of candidate enzymes.

  • Functional Studies: Investigating the specific role of this compound in the cell membranes of Delphineis using biophysical techniques will provide insights into its significance for diatom physiology and adaptation.

  • Ecological Investigations: Further studies are needed to understand the distribution of this compound-producing diatoms in different marine environments and to trace the trophic transfer of this unique sterol through marine food webs.

  • Biotechnological and Pharmaceutical Potential: The unique structure of this compound makes it a candidate for drug discovery and development. Its potential anti-inflammatory, antimicrobial, or anticancer properties warrant further investigation[8].

Conclusion

The occurrence of this compound in diatoms of the genus Delphineis is a significant finding that expands our understanding of sterol diversity and biosynthesis in marine microalgae. While much remains to be learned about the specific biosynthetic pathway and functional significance of this unique sterol in diatoms, the information presented in this guide provides a solid foundation for future research in this exciting field. Continued investigation into diatom-derived this compound holds promise for advancements in marine ecology, biochemistry, and biotechnology.

References

The Dawn of a Unique Marine Sterol: A Technical Guide to the Initial Identification of Gorgosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work on the initial identification, isolation, and structural elucidation of gorgosterol, a marine sterol distinguished by its unique cyclopropane-containing side chain. This document adheres to rigorous scientific standards, presenting detailed experimental protocols from the original literature and summarizing all quantitative data in accessible tables. Furthermore, it visualizes the logical workflow of this pioneering discovery through a detailed diagram.

Introduction: A Novel Sterol from the Sea

The mid-20th century saw a burgeoning interest in the chemical constituents of marine organisms. Researchers sought novel bioactive compounds with potential therapeutic applications. It was within this context of discovery that this compound emerged as a structurally unprecedented natural product. First reported in the late 1960s, its unusual side chain challenged existing biosynthetic theories and opened a new chapter in the study of sterols. This guide revisits the foundational research that brought this fascinating molecule to light.

Initial Isolation and Characterization

The first documented isolation of this compound was from the gorgonian Plexaura flexuosa, a type of soft coral. This pioneering work laid the groundwork for its subsequent structural determination.

Experimental Protocol: Extraction and Purification (Ciereszko et al., 1968)

The initial isolation of this compound was achieved through a multi-step extraction and purification process. The following protocol is based on the methods described in the early literature.

I. Extraction:

  • Air-dried specimens of the gorgonian Plexaura flexuosa were ground to a coarse powder.

  • The powdered material was subjected to exhaustive extraction with a solvent mixture of ether and ethanol (B145695) (1:1 v/v) at room temperature.

  • The resulting extract was concentrated under reduced pressure to yield a dark, viscous residue.

II. Saponification and Isolation of Unsaponifiable Matter:

  • The crude extract was saponified by refluxing with a 10% solution of potassium hydroxide (B78521) in 80% ethanol for several hours. This process hydrolyzes fatty acid esters, leaving the sterols in their free form.

  • The saponification mixture was then diluted with water and extracted repeatedly with diethyl ether to separate the unsaponifiable lipids, which include the sterol fraction.

  • The combined ether extracts were washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent was evaporated.

III. Purification of the Sterol Fraction:

  • The crude sterol mixture was purified by chromatography on a column of activated alumina.

  • Elution was carried out with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with the addition of diethyl ether.

  • Fractions were collected and monitored by thin-layer chromatography (TLC). Those containing the sterol of interest were combined.

  • Final purification was achieved by recrystallization from a suitable solvent, such as methanol (B129727) or acetone, to yield crystalline this compound.

Structural Elucidation: Unraveling a Unique Side Chain

The determination of this compound's structure was a significant achievement, revealing a novel side chain featuring a cyclopropane (B1198618) ring. This was definitively established by X-ray crystallography.

Experimental Protocol: Structure Determination (Ling, Hale, & Djerassi, 1970)

The definitive structure of this compound was determined through single-crystal X-ray diffraction analysis of its 3-bromobenzoate derivative.

I. Derivative Preparation:

  • Purified this compound was reacted with 3-bromobenzoyl chloride in pyridine (B92270) to form the gorgosteryl 3-bromobenzoate ester. This heavy-atom derivative is crucial for facilitating X-ray crystallographic analysis.

  • The product was purified by recrystallization.

II. X-ray Crystallography:

  • A suitable single crystal of gorgosteryl 3-bromobenzoate was mounted on a goniometer.

  • X-ray diffraction data were collected using a diffractometer.

  • The resulting diffraction pattern was used to solve the crystal structure, which unequivocally established the presence and stereochemistry of the cyclopropane ring in the side chain.

Spectroscopic and Physical Data

The initial characterization of this compound relied on a combination of physical and spectroscopic techniques. The data from the seminal publications are summarized below.

PropertyValueReference
Melting Point 186-188 °C(Ciereszko et al., 1968)
Optical Rotation [α]D = -45° (in chloroform)(Ciereszko et al., 1968)
Molecular Formula C₃₀H₅₀O(Ling, Hale, & Djerassi, 1970)[1]
Mass Spectrometry (m/z) M⁺ at 426(Ling, Hale, & Djerassi, 1970)[1]
¹H NMR (Key Signals) Signals indicative of a cyclopropyl (B3062369) group(Ling, Hale, & Djerassi, 1970)[1]

Biosynthetic Considerations

The discovery of this compound's unique structure immediately raised questions about its biosynthesis. Early research pointed towards the symbiotic algae (zooxanthellae) present in the tissues of gorgonians as the likely producers of this sterol. This hypothesis was based on the observation that this compound was found in the isolated zooxanthellae.

Logical Workflow of this compound's Initial Identification

The following diagram illustrates the logical progression of research that led to the identification and structural elucidation of this compound.

Gorgosterol_Discovery_Workflow A Observation: Unusual sterol in Gorgonian Coral (Plexaura flexuosa) B Extraction & Isolation: Solvent Extraction, Saponification, Column Chromatography A->B Proceeds to J Biosynthetic Insight: Isolation from Symbiotic Zooxanthellae A->J Investigated via C Purification: Recrystallization B->C Yields D Initial Characterization: Melting Point, Optical Rotation, Elemental Analysis C->D Enables E Preliminary Spectroscopic Analysis: Mass Spectrometry, ¹H NMR C->E Allows for F Hypothesis: Novel Sterol with an Unprecedented Side Chain D->F E->F Suggests G Definitive Proof of Structure: Preparation of 3-Bromobenzoate Derivative F->G Requires H Single-Crystal X-ray Diffraction G->H Enables I Structure Elucidation: This compound Structure with Cyclopropane Side Chain Confirmed H->I Provides

References

Gorgosterol's Pivotal Role in Coral Reef Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol, a distinctive C30 sterol possessing a characteristic cyclopropane (B1198618) ring in its side chain, serves as a critical biomarker and bioactive molecule within coral reef ecosystems. Primarily biosynthesized by endosymbiotic dinoflagellates of the family Symbiodiniaceae (zooxanthellae), this compound is integral to the symbiotic relationship between these microalgae and their coral hosts. This technical guide provides an in-depth exploration of this compound's structure, biosynthesis, and multifaceted ecological roles. It summarizes key quantitative data, details experimental protocols for its analysis, and presents visual workflows of its biosynthetic and ecological pathways. Furthermore, this guide highlights the burgeoning interest in this compound and its derivatives for their potential pharmacological applications, offering a valuable resource for researchers in marine biology, chemical ecology, and drug discovery.

Introduction

Coral reefs, the most biodiverse marine ecosystems, are sustained by a delicate symbiosis between the coral host and its intracellular photosynthetic algae, the zooxanthellae. This mutualistic relationship is fundamental to the nutrient cycling and energy flow that underpin the health and productivity of the reef. Within this intricate biological network, specific lipid molecules, known as sterols, play crucial roles in cellular structure, signaling, and as trophic markers. Among these, this compound stands out due to its unique chemical structure and its specific origin.

This compound (C30H50O) is a sterol distinguished by a cyclopropane ring located on its side chain, a feature that makes it a highly specific biomarker for the presence of zooxanthellae.[1] Its discovery has provided scientists with a powerful tool to trace the flow of organic matter from these primary producers through the coral reef food web and to understand the intricate metabolic exchanges within the coral-algal symbiosis.[2] Beyond its role as a biomarker, this compound and its related compounds have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, positioning them as promising candidates for novel drug development.[3]

This guide aims to provide a comprehensive technical overview of this compound's significance in coral reef ecology, tailored for an audience of researchers, scientists, and professionals in the pharmaceutical industry.

Chemical Structure and Biosynthesis

This compound is a pentacyclic steroid with a molecular formula of C30H52.[3] Its defining feature is the presence of a cyclopropane ring at the C-22, C-23, and C-30 positions of the side chain.[3] This unique structural element is the result of a complex biosynthetic pathway primarily occurring within the zooxanthellae.[4]

The biosynthesis of this compound is a multi-step process that begins with the production of squalene (B77637) from farnesyl pyrophosphate, a reaction catalyzed by the zooxanthellae.[4] While the complete enzymatic pathway is still under investigation, it is understood that the formation of the distinctive cyclopropane ring involves a methylation step dependent on S-adenosylmethionine (SAM).[5] The current understanding suggests that a methyl group from SAM is transferred to a double bond in the sterol side chain, leading to the formation of the cyclopropane ring.[5]

dot

Gorgosterol_Biosynthesis cluster_zooxanthellae Zooxanthellae Cytoplasm Farnesyl Pyrophosphate Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Synthase Sterol Precursors Sterol Precursors Squalene->Sterol Precursors Multiple Enzymatic Steps This compound This compound Sterol Precursors->this compound SAM-dependent Methyltransferases & Cyclopropane Synthase S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) S-adenosylmethionine (SAM)->this compound

Caption: A simplified workflow of the proposed this compound biosynthesis pathway in zooxanthellae.

Ecological Role of this compound

This compound's presence and distribution in the coral reef ecosystem provide valuable insights into several key ecological processes.

Biomarker of Zooxanthellae Symbiosis

The most established role of this compound is as a chemical tracer for the presence of zooxanthellae. Since corals and many other marine invertebrates that host these symbionts cannot synthesize this compound themselves, its detection in their tissues is a definitive indicator of this symbiotic relationship.[6] This has been instrumental in studies of coral nutrition, confirming that a significant portion of the coral's energy budget is derived from its algal partners.[7]

Trophic Marker in Coral Reef Food Webs

The specificity of this compound to zooxanthellae allows researchers to track the flow of carbon from these primary producers to higher trophic levels. By analyzing the sterol composition of various reef organisms, scientists can elucidate predator-prey relationships and construct detailed food web models. The presence of this compound in the tissues of a consumer indicates that it has fed, either directly or indirectly, on organisms that harbor zooxanthellae.

Potential Role in Chemical Defense

While not definitively proven, it has been hypothesized that the unique structure of this compound, particularly its hypermethylated side chain, may play a role in the chemical defense mechanisms of corals and other host organisms.[1] Some studies suggest that this structure could deter predation or inhibit the growth of pathogenic microbes. However, other research indicates that the this compound side chain may be more susceptible to bacterial degradation than that of cholesterol, suggesting a more complex ecological role that requires further investigation.[1]

dot

Gorgosterol_Ecological_Roles Zooxanthellae Zooxanthellae This compound This compound Zooxanthellae->this compound Biosynthesis Coral Host Coral Host This compound->Coral Host Biomarker of Symbiosis Coral Reef Food Web Coral Reef Food Web This compound->Coral Reef Food Web Trophic Marker Chemical Defense Chemical Defense This compound->Chemical Defense Potential Role (Hypothesized) Lipid_Extraction_Workflow Coral Tissue Coral Tissue Homogenization Homogenization Coral Tissue->Homogenization Freeze-drying Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Chloroform/Methanol/Water Phase Separation Phase Separation Lipid Extraction->Phase Separation Add Chloroform & Water Collect Lipid Layer Collect Lipid Layer Phase Separation->Collect Lipid Layer Centrifugation Evaporation Evaporation Collect Lipid Layer->Evaporation Under Nitrogen Total Lipid Extract Total Lipid Extract Evaporation->Total Lipid Extract

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gorgosterol from Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction, purification, and quantification of gorgosterol, a unique C30 sterol found in various marine invertebrates, particularly gorgonian corals. This compound and its derivatives are of significant interest to the scientific community due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Introduction

This compound is a steroidal lipid characterized by a unique cyclopropane (B1198618) ring in its side chain.[1] It is primarily synthesized by symbiotic dinoflagellates (zooxanthellae) hosted within the tissues of marine invertebrates such as soft corals (gorgonians).[2] The complex structure of this compound has made it a target for chemical synthesis and a subject of interest for its potential as a farnesoid X-receptor (FXR) antagonist.[3] These application notes provide a comprehensive workflow for the isolation of this compound for further research and development.

Data Presentation

While specific extraction yields of this compound can vary significantly based on the species of marine invertebrate, its geographic location, and the extraction methodology employed, the following table summarizes the typical solvent systems and purification methods used for sterol extraction from gorgonians.

ParameterDescriptionReference
Starting Material Lyophilized (freeze-dried) and ground tissue of gorgonian corals (e.g., Plexaura flexuosa, Pseudopterogorgia americana)[2]
Extraction Solvents - Dichloromethane (B109758) (CH2Cl2) and Methanol (B129727) (MeOH) (e.g., 2:1 or 1:1 v/v) - Ethyl acetate (B1210297) (EtOAc) - n-Hexane and Ethanol (1:1 v/v)[4]
Extraction Method - Maceration with stirring at room temperature for 24-72 hours, repeated 2-3 times. - Soxhlet extraction for exhaustive extraction.
Purification Method - Silica (B1680970) gel column chromatography. - Sephadex LH-20 column chromatography.[5]
Elution Solvents Gradient of n-hexane and ethyl acetate.[6]
Quantification Gas Chromatography-Mass Spectrometry (GC-MS) of silylated sterol extracts.[7]

Experimental Protocols

Sample Preparation
  • Collection: Collect fresh specimens of gorgonian corals.

  • Transportation: Transport the samples to the laboratory in seawater from the collection site to minimize stress and degradation of secondary metabolites.

  • Cleaning: Gently rinse the samples with fresh water to remove any debris and epiphytes.

  • Freeze-Drying: Immediately freeze the samples at -80°C and lyophilize them to dryness. Freeze-drying is crucial to preserve the chemical integrity of the sterols.

  • Grinding: Grind the dried gorgonian tissue into a fine powder using a blender or a mortar and pestle. This increases the surface area for efficient solvent extraction.

Extraction of Total Lipids
  • Maceration:

    • Weigh the powdered gorgonian tissue.

    • Suspend the powder in a solvent mixture of dichloromethane and methanol (2:1, v/v) at a ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound by Column Chromatography
  • Column Packing:

    • Prepare a silica gel slurry in n-hexane.

    • Pack a glass column with the slurry to the desired height. The amount of silica gel should be approximately 20-50 times the weight of the crude extract.[8]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial elution solvent (e.g., n-hexane).

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • A typical gradient might be:

      • 100% n-Hexane

      • 95:5 n-Hexane:Ethyl Acetate

      • 90:10 n-Hexane:Ethyl Acetate

      • 80:20 n-Hexane:Ethyl Acetate

      • 70:30 n-Hexane:Ethyl Acetate

      • 50:50 n-Hexane:Ethyl Acetate

      • 100% Ethyl Acetate

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis of Fractions:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound. Use a reference standard of this compound if available.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • Evaporate the solvent from the combined fractions to yield purified this compound.

    • If necessary, recrystallize the this compound from a suitable solvent (e.g., methanol) to obtain a crystalline solid.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization:

    • To improve volatility and chromatographic separation, convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

    • Dry an aliquot of the purified this compound or the total sterol fraction under a stream of nitrogen.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program that effectively separates the different sterols.

    • Identify this compound based on its retention time and mass spectrum compared to a known standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared with a this compound standard.

Visualization of Experimental Workflow and Signaling Pathway

Gorgosterol_Extraction_Workflow This compound Extraction Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Quantification collection Gorgonian Collection preparation Freeze-drying & Grinding collection->preparation maceration Solvent Maceration (CH2Cl2:MeOH) preparation->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation filtration->evaporation column_chrom Silica Gel Column Chromatography evaporation->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions final_product Purified this compound combine_fractions->final_product derivatization Silylation (TMS ether) final_product->derivatization gcms GC-MS Analysis derivatization->gcms Gorgosterol_Signaling_Pathway Potential Anti-inflammatory Signaling of this compound cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_pathway Signaling Cascades cluster_response Inflammatory Response LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK FXR Farnesoid X Receptor (FXR) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 MAPK->iNOS_COX2 This compound This compound This compound->FXR Antagonist? This compound->NFkB Inhibition This compound->MAPK Inhibition

References

Analytical Techniques for the Identification of Gorgosterol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol is a unique C30 marine sterol characterized by a cyclopropane (B1198618) ring in its side chain. It is primarily found in marine organisms such as gorgonians (sea fans), soft corals, and their symbiotic zooxanthellae, as well as in some species of dinoflagellates and diatoms.[1] The distinct structure of this compound makes it a valuable biomarker in marine ecology and chemotaxonomy. Furthermore, emerging research into the biological activities of marine sterols has generated interest in this compound for potential pharmaceutical applications.

This document provides detailed application notes and experimental protocols for the identification and quantification of this compound using modern analytical techniques. It is intended to guide researchers in the extraction, separation, and characterization of this significant marine natural product.

Data Presentation

Table 1: GC-MS Data for this compound Identification (as TMS derivative)
AnalyteRetention Index (RI)Key Mass Fragments (m/z)Abundance
This compound-TMS Ether~3250 (DB-5 type column)498 [M]+, 483 [M-15]+, 408 [M-90]+, 383, 314, 255, 129Molecular ion, Loss of methyl, Loss of trimethylsilanol (B90980) (TMSOH), Further fragmentation

Note: Retention indices and fragment abundances can vary depending on the specific GC-MS instrument and conditions.

Table 2: NMR Spectroscopic Data for this compound in CDCl3
Carbon No. ¹³C Chemical Shift (δ ppm) ¹H Chemical Shift (δ ppm) Multiplicity & Coupling Constants (J in Hz)
137.31.05-1.15m
231.71.85, 1.50m
371.83.53m
442.32.25, 2.32m
5140.8--
6121.75.35d, J=5.1
731.91.95, 1.55m
831.91.50m
950.20.92m
1036.5--
1121.11.45, 1.55m
1239.81.10, 2.00m
1342.3--
1456.81.02m
1524.31.20, 1.60m
1628.21.25, 1.85m
1756.21.15m
1811.90.68s
1919.41.01s
2040.41.40m
2118.90.99d, J=6.8
2234.61.05m
2334.90.45m
2445.91.10m
2533.81.55m
2620.20.84d, J=6.8
2720.00.85d, J=6.8
2815.41.02d, J=6.5
2921.60.12, 0.52m
3012.51.10s

Note: Chemical shifts are referenced to TMS (0 ppm). Assignments are based on published data for gorgostane-type steroids.

Table 3: Quantitative Occurrence of this compound in Marine Organisms
Marine OrganismThis compound Content (% of total sterols)Reference
Delphineis sp. (diatom)11-14[2]
Zooxanthellae from Aiptasia pulchella24
Zooxanthellae from Zoanthus sociatus10

Experimental Protocols

Protocol 1: Extraction of Total Sterols from Gorgonian Tissue

This protocol describes the extraction and saponification of lipids from gorgonian coral to isolate the total sterol fraction, including this compound.

Materials:

  • Frozen or freeze-dried gorgonian tissue

  • Dichloromethane (DCM)

  • Methanol (B129727) (MeOH)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (95%)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware

Procedure:

  • Homogenization and Extraction: a. Weigh approximately 10 g of frozen or freeze-dried gorgonian tissue and homogenize it. b. Extract the homogenized tissue with a 2:1 (v/v) mixture of DCM:MeOH at room temperature with stirring for 24 hours. c. Filter the extract and repeat the extraction on the residue twice more. d. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

  • Saponification: a. Dissolve the crude lipid extract in 50 mL of 2 M ethanolic KOH. b. Reflux the mixture for 2 hours at 80°C to hydrolyze esterified sterols. c. Cool the mixture to room temperature and add 50 mL of distilled water.

  • Extraction of Unsaponifiables: a. Transfer the saponified mixture to a separatory funnel. b. Extract the non-saponifiable lipid fraction (containing free sterols) three times with 50 mL portions of n-hexane. c. Combine the hexane (B92381) extracts and wash them sequentially with 50 mL of 1:1 ethanol:water, and then with 50 mL of saturated NaCl solution until the washings are neutral. d. Dry the hexane extract over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the total sterol fraction.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the derivatization and GC-MS analysis of the extracted sterol fraction for the identification and quantification of this compound.

Materials:

  • Total sterol extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Autosampler vials

Procedure:

  • Derivatization to Trimethylsilyl (TMS) Ethers: a. Dissolve approximately 1 mg of the total sterol extract in 100 µL of pyridine in a vial. b. Add 100 µL of BSTFA + 1% TMCS to the vial. c. Seal the vial and heat at 60°C for 30 minutes. d. Cool the vial to room temperature before injection into the GC-MS.

  • GC-MS Instrumental Parameters:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 min

      • Ramp to 280°C at 10°C/min, hold for 5 min

      • Ramp to 300°C at 5°C/min, hold for 15 min

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 50-600

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound

This protocol provides a method for the direct analysis of underivatized this compound, which is particularly useful for quantitative studies.

Materials:

  • Total sterol extract

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Sample Preparation: a. Dissolve a known amount of the total sterol extract in methanol to a final concentration of approximately 1 µg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Instrumental Parameters:

    • Column: C18 reversed-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile:Methanol (1:1, v/v) with 0.1% formic acid

    • Gradient:

      • Start with 80% B, hold for 1 min

      • Linearly increase to 100% B over 10 min

      • Hold at 100% B for 5 min

      • Return to initial conditions and equilibrate for 5 min

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode

    • MS/MS Parameters:

      • Precursor Ion: [M+H-H₂O]⁺ (m/z 409.4 for this compound)

      • Product Ions: Monitor characteristic fragment ions for Multiple Reaction Monitoring (MRM) quantification. Specific transitions should be optimized by infusing a this compound standard if available.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis A Gorgonian Tissue Collection B Homogenization & Lipid Extraction (DCM:MeOH) A->B C Saponification (Ethanolic KOH) B->C D Extraction of Unsaponifiables (n-Hexane) C->D E Total Sterol Fraction D->E F Derivatization (TMS Ether) E->F J Direct Injection (Underivatized) E->J G GC Separation F->G H Mass Spectrometry (EI) G->H I Data Analysis (Fragmentation Pattern) H->I K LC Separation (C18) J->K L Tandem MS (APCI/ESI) K->L M Data Analysis (MRM Quantification) L->M

Caption: Experimental workflow for this compound identification.

Gorgosterol_Identification_Logic cluster_analytical_techniques Analytical Techniques cluster_data_interpretation Data Interpretation Start Isolated Sterol Fraction GCMS GC-MS Analysis Start->GCMS LCMS LC-MS/MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR RI Retention Index Comparison GCMS->RI MS Mass Spectrum (Fragmentation Pattern) GCMS->MS MRM MRM Transition (Precursor/Product Ions) LCMS->MRM CS Chemical Shift (¹H & ¹³C) NMR->CS End This compound Identified RI->End MS->End MRM->End CS->End

Caption: Logical flow for this compound identification.

References

Application Note: Quantification of Gorgosterol Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol is a unique marine sterol characterized by a cyclopropane (B1198618) ring in its side chain, which makes it a subject of interest in marine natural product chemistry and pharmacology. Accurate quantification of this compound in various biological matrices is crucial for understanding its biosynthesis, ecological role, and potential therapeutic applications. This application note provides a detailed protocol for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS) following saponification, extraction, and derivatization.

Principle

The quantification of this compound is achieved by converting the native sterol into its trimethylsilyl (B98337) (TMS) ether derivative to enhance its volatility and thermal stability for GC-MS analysis. The sample is first subjected to alkaline saponification to hydrolyze any sterol esters, followed by liquid-liquid extraction of the unsaponifiable matter containing the free sterols. The extracted sterols are then derivatized to their TMS ethers. The resulting this compound-TMS ether is separated and quantified by GC-MS, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. An internal standard, such as 5α-cholestane, is used to ensure accuracy and precision.

Experimental Protocols

Sample Preparation: Saponification and Extraction

This protocol is designed for the extraction of total sterols from a biological matrix (e.g., coral tissue, marine sediment).

Materials:

  • Biological sample (e.g., 1-2 g lyophilized coral tissue)

  • Internal Standard (IS) solution: 5α-cholestane in chloroform (B151607) (100 µg/mL)

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • n-Hexane, analytical grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glass vials

Procedure:

  • Accurately weigh the lyophilized and homogenized sample into a round-bottom flask.

  • Add a known volume of the internal standard solution (e.g., 100 µL of 100 µg/mL 5α-cholestane) to the flask.

  • Add 25 mL of 2 M ethanolic KOH solution.

  • Attach the reflux condenser and heat the mixture at 80°C for 2 hours with constant stirring.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Add 20 mL of deionized water and 20 mL of n-hexane to the separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper n-hexane layer containing the unsaponifiable lipids.

  • Repeat the extraction of the aqueous layer two more times with 20 mL of n-hexane each.

  • Combine the n-hexane extracts and wash them with 20 mL of saturated NaCl solution.

  • Dry the n-hexane extract over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in 1 mL of chloroform and transfer to a glass vial for derivatization.

Derivatization: Trimethylsilylation

Materials:

  • Dried lipid extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Evaporate the chloroform from the sample vial under a gentle stream of nitrogen.

  • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 1 hour in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Oven Program
Initial Temperature150°C, hold for 2 min
Ramp 120°C/min to 280°C
Hold 1Hold at 280°C for 5 min
Ramp 25°C/min to 310°C
Hold 2Hold at 310°C for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound as its trimethylsilyl (TMS) ether. The characteristic ions for this compound-TMS are inferred from the mass spectrum of the closely related 4a-methylgorgostanol-TMS.

CompoundRetention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions for SIM [m/z] (Proposed)Internal Standard (IS)
This compound-TMSAnalyte dependent498498 , 383, 368, 1295α-Cholestane
5α-Cholestane (IS)Analyte dependent372372 , 217-

Note: Retention times are dependent on the specific GC system and conditions and should be determined experimentally using standards.

Calibration Curve

A calibration curve should be prepared using a certified standard of this compound. A series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard (5α-cholestane) are derivatized and analyzed under the same GC-MS conditions. The calibration curve is constructed by plotting the ratio of the peak area of the this compound-TMS quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.

Mandatory Visualization

experimental_workflow sample Sample Homogenization (e.g., Lyophilization) spike Spiking with Internal Standard (5α-cholestane) sample->spike saponification Alkaline Saponification (Ethanolic KOH, 80°C) spike->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction drying Drying and Evaporation extraction->drying derivatization Derivatization (BSTFA + 1% TMCS, 60°C) drying->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Data Analysis and Quantification gcms->quantification

Caption: Experimental workflow for the quantification of this compound by GC-MS.

logical_relationship cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis hydrolysis Hydrolysis of Esters isolation Isolation of Sterols hydrolysis->isolation enables volatilization Increased Volatility isolation->volatilization leads to separation Chromatographic Separation volatilization->separation allows for detection Mass Spectrometric Detection separation->detection coupled with quantification Accurate Quantification detection->quantification provides data for

Caption: Logical relationships in the GC-MS analysis of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Gorgosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol is a unique marine sterol characterized by a cyclopropane (B1198618) ring in its side chain, a feature that imparts distinct biological activities and makes it a compound of interest in pharmaceutical research. Found in various marine organisms, particularly gorgonian corals, the efficient separation and purification of this compound are crucial for its structural elucidation, bioactivity screening, and further development as a potential therapeutic agent. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of this compound from complex marine extracts. Both normal-phase and reversed-phase HPLC protocols are presented to provide flexibility depending on the sample matrix and downstream applications.

Data Presentation

The following tables summarize representative quantitative data for the HPLC analysis of marine sterols, including this compound. These values are based on typical performance characteristics of the described methods and may vary depending on the specific instrumentation and sample complexity.

Table 1: Representative Performance Data for Reversed-Phase HPLC Method

ParameterValue
Analyte This compound
Retention Time (t_R) 18.5 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Recovery 95 - 103%

Table 2: Representative Performance Data for Normal-Phase HPLC Method

ParameterValue
Analyte This compound
Retention Time (t_R) 12.2 min
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.997
Limit of Detection (LOD) 0.8 µg/mL
Limit of Quantification (LOQ) 2.5 µg/mL
Recovery 93 - 102%

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for this compound Quantification

This method is suitable for the quantitative analysis of this compound in purified fractions or extracts where this compound is a major component.

1. Sample Preparation from Gorgonian Tissue:

  • Extraction:

    • Homogenize 10 g of freeze-dried and ground gorgonian tissue with 100 mL of ethyl acetate (B1210297) at room temperature for 4 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude extract.

    • Partition the crude extract between n-hexane and methanol (B129727) to separate nonpolar and polar compounds. This compound will primarily be in the n-hexane fraction.

  • Saponification (Optional, for samples with high lipid content):

    • Dissolve the n-hexane fraction in 1 M ethanolic KOH.

    • Reflux the mixture for 1 hour to hydrolyze sterol esters.

    • Extract the non-saponifiable fraction with hexane.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a silica-based SPE cartridge.

    • Condition the cartridge with n-hexane.

    • Load the sample dissolved in a minimal amount of n-hexane.

    • Wash with n-hexane to remove nonpolar impurities.

    • Elute the sterol fraction with a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Methanol:Water (95:5 v/v), isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 205 nm

  • Injection Volume: 20 µL

  • Run Time: 30 minutes

3. Calibration:

  • Prepare a stock solution of purified this compound standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Protocol 2: Normal-Phase HPLC (NP-HPLC) for this compound Purification

This method is ideal for the semi-preparative purification of this compound from complex sterol mixtures.

1. Sample Preparation:

  • Prepare the sterol fraction from the gorgonian extract as described in Protocol 1 (steps 1a and 1c). A saponification step is generally not required for purification purposes.

  • Dissolve the dried sterol fraction in the initial mobile phase (n-hexane).

2. HPLC Conditions:

  • Column: Silica, 5 µm, 10 x 250 mm (semi-preparative)

  • Mobile Phase: n-Hexane:Ethyl Acetate (85:15 v/v), isocratic

  • Flow Rate: 4.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 205 nm

  • Injection Volume: 100 µL - 500 µL (depending on concentration)

  • Run Time: 25 minutes

3. Fraction Collection:

  • Monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the this compound peak based on the retention time of a previously injected standard.

  • Multiple injections may be necessary to obtain the desired quantity of purified this compound.

  • Combine the collected fractions and evaporate the solvent. The purity of the isolated this compound can be confirmed by re-injection into the RP-HPLC system.

Visualizations

Experimental Workflow Diagrams

G Workflow for this compound Extraction and SPE Cleanup cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) Gorgonian Gorgonian Tissue Homogenize Homogenize in Ethyl Acetate Gorgonian->Homogenize Filter Filter & Concentrate Homogenize->Filter CrudeExtract Crude Extract Filter->CrudeExtract Partition Partition (Hexane/Methanol) CrudeExtract->Partition HexaneFraction n-Hexane Fraction (Contains this compound) Partition->HexaneFraction Load Load Sample HexaneFraction->Load Condition Condition Silica Cartridge (n-Hexane) Condition->Load Wash Wash (n-Hexane) Load->Wash Elute Elute Sterols (Hexane:EtOAc) Wash->Elute FinalSample Purified Sterol Fraction Elute->FinalSample

Caption: this compound Extraction and Cleanup Workflow.

G HPLC Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc HPLC System SterolFraction Purified Sterol Fraction Reconstitute Reconstitute in Mobile Phase SterolFraction->Reconstitute FilterSample Filter (0.45 µm) Reconstitute->FilterSample Vial HPLC Vial FilterSample->Vial Injector Autosampler/Injector Vial->Injector Column HPLC Column (C18 or Silica) Injector->Column Detector UV Detector (205 nm) Column->Detector DataSystem Data Acquisition Detector->DataSystem Results Chromatogram & Results DataSystem->Results

Caption: HPLC Analysis Workflow for this compound.

Application Notes and Protocols for the Structural Elucidation of Gorgostane Steroids Using ¹³C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gorgostane (B1234944) steroids are a unique class of marine-derived natural products characterized by a C₃₀ carbon skeleton and a distinctive cyclopropane (B1198618) ring in the side chain.[1][2][3][4] These compounds, primarily isolated from soft corals, exhibit a range of interesting biological activities, making them attractive targets for drug discovery and development.[1] The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, with ¹³C-NMR spectroscopy being a particularly powerful tool for defining the carbon framework and stereochemistry. This document provides detailed application notes and protocols for utilizing ¹³C-NMR in the structural characterization of gorgostane steroids.

1. Key Structural Features and Characteristic ¹³C-NMR Chemical Shifts

The gorgostane skeleton possesses several key structural features that give rise to characteristic signals in the ¹³C-NMR spectrum. The most diagnostic of these is the cyclopropane ring in the side chain.

  • The Gorgostane Side Chain: The presence of the cyclopropane moiety involving carbons C-22, C-23, and C-30 is a hallmark of gorgostane steroids. These carbons typically resonate in a specific region of the ¹³C-NMR spectrum, providing a clear indication of this structural class.[1][5]

  • Steroid Nucleus: The tetracyclic core of the steroid can be subject to various modifications, such as unsaturation (e.g., a double bond between C-5 and C-6 in gorgost-5-ene derivatives) or the introduction of functional groups like hydroxyls, carbonyls, or epoxides.[1] These modifications significantly influence the chemical shifts of the carbons within the A, B, C, and D rings.

Table 1: Characteristic ¹³C-NMR Chemical Shifts (ppm) for the Gorgostane Skeleton

CarbonGorgost-5-ene Type5,6-Epoxygorgostane Type5,6-Dihydroxygorgostane Type9,11-Secogorgostane Type23-Demethylgorgostane Type
C-22 ~32.1~32.0~32.0~32.0~25.2
C-23 ~25.8~26.0~26.0~26.0~24.1
C-30 ~21.3~21.3~21.3~21.3-
C-5 ~140.8~60.0-62.0~75.0-76.0VariesVaries
C-6 ~121.7~60.0-62.0~75.0-76.0VariesVaries

Note: Chemical shifts are approximate and can vary depending on the specific substitutions on the steroid nucleus and the solvent used. Data compiled from Abdelkarem et al., 2022.[1]

2. Experimental Protocols

The following is a generalized protocol for the acquisition of ¹³C-NMR data for gorgostane steroids.

2.1. Sample Preparation

  • Sample Purity: Ensure the isolated gorgostane steroid is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for steroid analysis. Other deuterated solvents such as methanol-d₄ (CD₃OD) or pyridine-d₅ may be used depending on the solubility of the compound.

  • Concentration: Prepare a solution of the steroid at a concentration of 5-20 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

2.2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion and resolution.

  • ¹³C-NMR Experiment:

    • Pulse Program: A standard proton-decoupled ¹³C-NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the entire range of carbon resonances for steroids.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: The number of scans will depend on the sample concentration. For a typical sample, 4,000 to 10,000 scans may be required to achieve a good signal-to-noise ratio.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2.3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the spectrum to the solvent signal or TMS.

  • Peak Assignment: Assign the carbon signals based on their chemical shifts, multiplicities (from DEPT spectra), and comparison with literature data for known gorgostane steroids. 2D-NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignments.

3. Visualizations

3.1. Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of a novel gorgostane steroid using ¹³C-NMR spectroscopy.

Workflow for Gorgostane Steroid Structural Elucidation A Isolation & Purification B 1D NMR Spectroscopy (¹H, ¹³C, DEPT) A->B D Mass Spectrometry (HR-ESI-MS) A->D C 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) B->C E Preliminary Structure Proposal B->E C->E D->E F Comparison with Literature Data E->F G Final Structure Confirmation F->G

Caption: A logical workflow for the structural elucidation of gorgostane steroids.

3.2. Key Structural Features of Gorgostane Steroids

This diagram highlights the key structural features of a gorgostane steroid and the corresponding characteristic ¹³C-NMR chemical shift regions.

Key Structural Features of Gorgostane Steroids cluster_nucleus Steroid Nucleus cluster_sidechain Side Chain Steroid Gorgostane Steroid A_ring A-Ring (Varies) Steroid->A_ring B_ring B-Ring (~120-140 ppm for C5=C6) Steroid->B_ring C_D_rings C/D Rings (Generally upfield) Steroid->C_D_rings Cyclopropane Cyclopropane Ring (C22, C23, C30) ~20-35 ppm Steroid->Cyclopropane Alkyl_groups Other Alkyl Groups Steroid->Alkyl_groups

Caption: Key structural features and their ¹³C-NMR regions in gorgostane steroids.

¹³C-NMR spectroscopy is an indispensable technique in the structural elucidation of gorgostane steroids. By understanding the characteristic chemical shifts of the gorgostane skeleton and applying a systematic approach to data acquisition and analysis, researchers can confidently determine the structure of these complex and biologically important marine natural products. The combination of 1D and 2D-NMR techniques, alongside mass spectrometry, provides a robust platform for the discovery and characterization of novel gorgostane derivatives for potential therapeutic applications.

References

Application of Gorgosterol as a Lipid Biomarker in Marine Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol is a C30 marine sterol characterized by a unique cyclopropane (B1198618) ring in its side chain. This distinct chemical structure makes it a highly specific biomarker for particular marine organisms, primarily dinoflagellates, especially those symbiotic with marine invertebrates such as corals, gorgonians, and sea anemones. Its presence in marine sediments and organisms provides valuable insights into ecological processes, paleoenvironments, and the health of marine ecosystems. Furthermore, recent studies have highlighted the potential pharmacological activities of this compound, opening avenues for its exploration in drug development.

These application notes provide a comprehensive overview of the use of this compound as a lipid biomarker in marine science, including detailed experimental protocols for its extraction and analysis, quantitative data from various marine sources, and its potential applications in assessing coral reef health and in drug discovery.

Applications in Marine Science

This compound serves as a powerful tool in marine research with a range of applications:

  • Tracing Dinoflagellate Input: this compound is a well-established biomarker for dinoflagellate organic matter.[1][2] Its presence and concentration in seawater, particulate organic matter, and sediments can be used to trace the contribution of dinoflagellates to the marine carbon cycle.

  • Indicator of Coral-Dinoflagellate Symbiosis: Scleractinian corals, which form the foundation of coral reefs, host symbiotic dinoflagellates (zooxanthellae) within their tissues.[3] These symbionts produce this compound, which can be detected in the coral host.[3] Therefore, this compound can be used as a biomarker to study the dynamics of this critical symbiosis.

  • Paleoceanographic Proxy: The diagenetic stability of sterols allows them to be preserved in marine sediments for long periods. This compound and its derivatives in sediment cores can serve as molecular fossils, providing information about past dinoflagellate blooms and the historical presence of coral reef ecosystems.

  • Coral Reef Health Assessment: Changes in the concentration and composition of sterols, including this compound, in corals may reflect the physiological status of the coral-algal symbiosis.[4] Alterations in this compound levels could potentially serve as an early warning indicator for coral stress and bleaching.[4]

  • Food Web Studies: The unique structure of this compound allows it to be traced through marine food webs, helping to elucidate predator-prey relationships and the transfer of organic matter from dinoflagellates to higher trophic levels.

Quantitative Data of this compound in Marine Samples

The concentration of this compound can vary significantly depending on the organism, its symbiotic state, and environmental conditions. The following tables summarize quantitative data from various studies.

Marine OrganismThis compound Concentration (% of total sterols)Reference
Delphineis sp. (Diatom)Present (specific % not provided)[5]
Zooxanthellae (from Zoanthus sociatus)Major sterol (specific % not provided)[6]
Zooxanthellae (from Oculina diffusa)Major sterol (specific % not provided)[6]
Zooxanthellae (from Tridacna gigas)Major sterol (specific % not provided)[6]
Zooxanthellae (from Melibe pilosa)Major sterol (specific % not provided)[6]
Zooxanthellae (from Aiptasia pulchella)Major sterol (specific % not provided)[6]
Marine Sediment LocationThis compound Concentration (µg/g dry weight sediment)Reference
Gulf of Arauco (oceanic stations)Present (dinosterol identified, this compound presence implied with dinoflagellate markers)[7]
Northern Gulf of MexicoTotal sterol concentrations ranged from 25 µg/g TOC to >400 µg/g TOC[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Marine Invertebrates

This protocol describes a standard method for the extraction of total lipids, including this compound, from marine invertebrate tissues (e.g., coral, gorgonian).

Materials:

  • Freeze-dried and homogenized marine invertebrate tissue

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Phosphate buffered saline (PBS)

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glass vials with Teflon-lined caps

Procedure:

  • Lipid Extraction (Modified Bligh-Dyer Method): a. Weigh approximately 1-5 g of freeze-dried, homogenized tissue into a glass centrifuge tube. b. Add a 2:1 (v/v) mixture of DCM:MeOH to the tissue sample at a ratio of 20 mL of solvent per gram of tissue. c. Sonicate the sample for 15 minutes in an ultrasonic bath to ensure thorough extraction. d. Centrifuge the sample at 2500 rpm for 10 minutes to pellet the tissue debris. e. Carefully decant the supernatant (lipid extract) into a clean glass flask. f. Repeat the extraction process (steps b-e) on the tissue pellet two more times to ensure complete lipid recovery. g. Combine all the supernatants. h. Add 0.25 volumes of PBS to the combined extract to induce phase separation. i. Vortex the mixture and centrifuge at 2500 rpm for 5 minutes. j. Carefully collect the lower organic phase (containing the lipids) using a Pasteur pipette and transfer it to a round-bottom flask. k. Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Saponification (to isolate the unsaponifiable fraction containing sterols): a. To the dried lipid extract, add a 5% (w/v) solution of KOH in 95% MeOH. b. Reflux the mixture for 2 hours at 80°C. c. After cooling, transfer the mixture to a separatory funnel. d. Add an equal volume of deionized water. e. Extract the unsaponifiable fraction (containing sterols) three times with equal volumes of n-hexane. f. Combine the hexane (B92381) fractions and wash with deionized water until the washings are neutral (pH 7). g. Dry the hexane extract over anhydrous sodium sulfate. h. Filter the extract and evaporate the solvent to dryness under a gentle stream of nitrogen. The resulting residue contains the total sterol fraction.

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general procedure for the derivatization and analysis of the extracted sterol fraction by GC-MS.

Materials:

  • Dried total sterol extract

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Internal standard (e.g., 5α-cholestane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Derivatization: a. Dissolve the dried sterol extract in a small volume of pyridine (e.g., 100 µL). b. Add a known amount of the internal standard. c. Add an excess of the derivatization reagent (BSTFA with 1% TMCS) (e.g., 100 µL). d. Cap the vial tightly and heat at 60-70°C for 1 hour to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers. e. After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (Example):

    • Injector Temperature: 280°C
    • Oven Temperature Program: Start at 60°C, hold for 1 min, then ramp to 315°C at 3°C/min, and hold for 10 min.[9]
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. MS Conditions (Example):
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Mass Range: Scan from m/z 50 to 600.
    • Ion Source Temperature: 230°C.
    • Transfer Line Temperature: 280°C.

  • Data Analysis: a. Identify the this compound-TMS ether peak based on its retention time and mass spectrum. The mass spectrum of this compound-TMS ether will show characteristic fragment ions. b. Quantify the this compound concentration by comparing the peak area of its characteristic ion with the peak area of the internal standard.

Visualizations

Logical Workflow for this compound Analysis

Gorgosterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Marine Sample (Coral, Sediment, etc.) FreezeDry Freeze-Drying & Homogenization Sample->FreezeDry LipidExtract Lipid Extraction (e.g., Bligh-Dyer) FreezeDry->LipidExtract Saponification Saponification LipidExtract->Saponification SterolExtract Sterol Fraction Extraction Saponification->SterolExtract Derivatization Derivatization (TMS ethers) SterolExtract->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Identification This compound Identification (Retention Time & Mass Spectrum) GCMS->Identification Quantification Quantification (Internal Standard) Identification->Quantification Interpretation Ecological/Biochemical Interpretation Quantification->Interpretation

Caption: Workflow for the analysis of this compound from marine samples.

This compound as a Biomarker in Coral-Dinoflagellate Symbiosis

Coral_Symbiosis_Biomarker cluster_symbiosis Coral Holobiont cluster_environment Marine Environment Dinoflagellate Symbiotic Dinoflagellate (Zooxanthellae) Coral Coral Host Dinoflagellate->Coral Translocation of This compound WaterColumn Water Column Dinoflagellate->WaterColumn Expulsion during Coral Bleaching Sediment Marine Sediment Coral->Sediment Deposition upon Coral Mortality WaterColumn->Sediment Sedimentation

Caption: The role of this compound as a biomarker in the coral-dinoflagellate symbiotic relationship and its fate in the marine environment.

Applications in Drug Development

Recent research has begun to explore the pharmacological potential of this compound and its derivatives.[1] These compounds have demonstrated a range of bioactive properties, making them promising candidates for further investigation in drug discovery and development.

Reported Pharmacological Activities:

  • Antimicrobial Activity: this compound has shown inhibitory effects against various bacteria and fungi, suggesting its potential as a lead compound for the development of new antimicrobial agents.[10]

  • Anti-inflammatory Effects: Studies have indicated that this compound possesses anti-inflammatory properties, potentially through the modulation of inflammatory pathways.[1][10] This makes it a candidate for research into treatments for inflammatory diseases.

  • Anticancer Activity: Preliminary studies have suggested that this compound may exhibit cytotoxic activity against certain cancer cell lines, warranting further investigation into its anticancer potential.[1][10]

  • Vasodilation and Cardiovascular Effects: this compound has been observed to induce vasodilation, which can lead to a decrease in blood pressure and heart rate.[1] It may also possess anti-arrhythmic properties.[1]

The unique chemical structure of this compound, with its cyclopropane ring, presents an interesting scaffold for medicinal chemistry studies aimed at developing novel therapeutic agents. Further research is needed to fully elucidate the mechanisms of action and to evaluate the efficacy and safety of this compound and its analogues in preclinical and clinical settings.

Conclusion

This compound is a valuable and highly specific lipid biomarker with significant applications in marine science. Its utility in tracing dinoflagellate-derived organic matter, studying coral-dinoflagellate symbiosis, and reconstructing past environmental conditions is well-established. The detailed protocols provided here offer a practical guide for researchers interested in utilizing this powerful tool. Furthermore, the emerging pharmacological activities of this compound highlight its potential in the field of drug development, making it a molecule of interest for a broad range of scientific disciplines. Continued research into the distribution, function, and bioactivity of this compound will undoubtedly lead to new discoveries and a deeper understanding of marine ecosystems and novel therapeutic opportunities.

References

Application Notes and Protocols for the Isolation of Gorgosterol from Soft Coral Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol is a unique marine sterol characterized by a cyclopropane (B1198618) ring in its side chain, a feature that has attracted considerable interest for its potential pharmacological activities. Found in various marine organisms, particularly soft corals (order Alcyonacea) and their symbiotic zooxanthellae, this compound and its derivatives are subjects of ongoing research in drug discovery and marine natural products chemistry. This document provides detailed application notes and standardized protocols for the efficient isolation of this compound from soft coral extracts, intended to guide researchers in obtaining this valuable compound for further investigation.

Data Presentation: Quantitative Analysis of this compound Isolation

The following table summarizes quantitative data from a representative isolation of a this compound derivative from the soft coral Sinularia brassica. This data is compiled to provide an expected yield at various stages of the purification process.

ParameterValueReference
Starting Material
Soft Coral SpeciesSinularia brassica[1]
Initial Biomass (Freeze-dried)6.0 kg[1]
Extraction
Extraction SolventMethanol (B129727) (MeOH)[1]
Extraction MethodUltrasonic extraction (3 times, 1h each)[1]
Crude Methanol Extract Yield257.7 g[1]
Solvent Partitioning
Partitioning Solventsn-Hexane and Water[1]
n-Hexane Soluble Fraction Yield220.8 g[1]
Chromatographic Purification
Step 1: Silica (B1680970) Gel Vacuum Liquid Chromatography (VLC)
Column Dimensions20 cm x 20 cm[1]
Elution SolventsGradient not specified, yielded 12 fractions[1]
This compound-containing Fraction (Fr 5 & 6)56.1 g[1]
Step 2: Silica Gel VLC of Combined Fractions
Column Dimensions12 cm x 15 cm[1]
Elution SolventsDichloromethane (B109758)/Methanol (100:1 to 0:1)[1]
This compound-containing Sub-fraction (Fr 5.4)5.2 g[1]
Step 3: Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC)
Column TypeC18 SNAP cartridge KP-C18-HS 120 g[1]
Elution SolventsStepwise gradient (details not specified)[1]
Final Purified this compound Derivative Yield Not explicitly stated for this compound[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the isolation of this compound from soft coral extracts.

Protocol 1: Extraction and Solvent Partitioning

Objective: To extract the crude lipid fraction containing this compound from the soft coral biomass and partition it to remove highly polar compounds.

Materials:

  • Freeze-dried soft coral tissue

  • Methanol (ACS grade or higher)

  • n-Hexane (ACS grade or higher)

  • Deionized water

  • Ultrasonic bath

  • Large glass beakers and flasks

  • Separatory funnel (appropriate size for the extract volume)

  • Rotary evaporator

Procedure:

  • Cut the freeze-dried soft coral (e.g., 6.0 kg of Sinularia brassica) into small pieces.[1]

  • Place the coral pieces in a large container and add methanol to fully submerge the tissue.

  • Perform ultrasonic extraction for 1 hour.[1]

  • Decant the methanol extract.

  • Repeat the extraction process two more times with fresh methanol.

  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Suspend the crude methanol extract (e.g., 257.7 g) in deionized water.[1]

  • Transfer the aqueous suspension to a large separatory funnel.

  • Perform liquid-liquid partitioning by adding an equal volume of n-hexane (e.g., 4 x 2.5 L).[1]

  • Shake the separatory funnel vigorously and allow the layers to separate.

  • Collect the upper n-hexane layer.

  • Repeat the partitioning of the aqueous layer with n-hexane three more times.

  • Combine all n-hexane fractions and concentrate under reduced pressure to yield the n-hexane soluble fraction, which contains the crude sterol mixture.[1]

Protocol 2: Multi-Step Chromatographic Purification

Objective: To isolate this compound from the crude n-hexane extract through a series of column chromatography steps.

Materials:

  • n-Hexane soluble fraction from Protocol 1

  • Silica gel (for VLC and column chromatography)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • C18-functionalized silica gel for MPLC or HPLC

  • Glass columns for VLC

  • MPLC or preparative HPLC system with a C18 column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Appropriate visualization reagent for sterols (e.g., anisaldehyde-sulfuric acid)

Procedure:

Step 1: Initial Fractionation by Silica Gel Vacuum Liquid Chromatography (VLC)

  • Prepare a large silica gel column (e.g., 20 cm x 20 cm).[1]

  • Dissolve the n-hexane fraction (e.g., 220.8 g) in a minimal amount of a suitable non-polar solvent and load it onto the column.[1]

  • Elute the column with a solvent system of increasing polarity. While the original study does not specify the gradient, a common approach is to start with 100% n-hexane and gradually introduce ethyl acetate.

  • Collect fractions and monitor their composition by TLC.

  • Combine fractions containing compounds with similar Rf values to this compound standards (if available) or based on characteristic sterol spots on TLC. In the reference study, fractions 5 and 6 (56.1 g) were found to contain the target compounds.[1]

Step 2: Further Purification of Combined Fractions by Silica Gel VLC

  • Prepare a second, smaller silica gel column (e.g., 12 cm x 15 cm).[1]

  • Load the combined fractions from the previous step (e.g., 56.1 g) onto this column.[1]

  • Elute the column with a gradient of dichloromethane and methanol, starting from 100:1 and progressing to 0:1 CH₂Cl₂:MeOH.[1]

  • Collect and analyze the fractions by TLC.

  • Combine the fractions that show an enrichment of the target this compound. In the reference protocol, fraction 5.4 (5.2 g) was selected for the next step.[1]

Step 3: Final Purification by Reversed-Phase Medium Pressure Liquid Chromatography (RP-MPLC)

  • Equilibrate a C18 MPLC column (e.g., C18 SNAP cartridge KP-C18-HS 120 g) with a suitable mobile phase (e.g., a mixture of methanol and water or acetonitrile (B52724) and water).[1]

  • Dissolve the enriched fraction from the previous step (e.g., 5.2 g) in a minimal amount of the mobile phase and inject it into the MPLC system.[1]

  • Elute the column using a stepwise gradient of increasing organic solvent concentration.

  • Monitor the elution profile using a UV detector (if the compound has a chromophore) or by collecting fractions and analyzing them by TLC or analytical HPLC.

  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification start Freeze-dried Soft Coral (e.g., Sinularia brassica, 6.0 kg) extraction Ultrasonic Extraction with Methanol (3x) start->extraction concentrate1 Concentration (Rotary Evaporator) extraction->concentrate1 crude_extract Crude Methanol Extract (257.7 g) concentrate1->crude_extract partition Solvent Partitioning (n-Hexane/Water) crude_extract->partition concentrate2 Concentration of n-Hexane Layer partition->concentrate2 hexane_fraction n-Hexane Soluble Fraction (220.8 g) concentrate2->hexane_fraction vlc1 Silica Gel VLC 1 hexane_fraction->vlc1 fractions1 Combined Fractions 5 & 6 (56.1 g) vlc1->fractions1 vlc2 Silica Gel VLC 2 (CH2Cl2/MeOH gradient) fractions1->vlc2 fractions2 Enriched Fraction 5.4 (5.2 g) vlc2->fractions2 rp_mplc Reversed-Phase MPLC (C18 column) fractions2->rp_mplc final_product Purified this compound rp_mplc->final_product

Caption: Workflow for the isolation of this compound from soft coral.

This compound Biosynthetic Pathway

gorgosterol_biosynthesis cluster_pathway Simplified Putative Biosynthesis of this compound squalene Squalene lanosterol Lanosterol squalene->lanosterol Cyclization cholesterol Cholesterol lanosterol->cholesterol Demethylation desmosterol Desmosterol cholesterol->desmosterol Dehydrogenation This compound This compound desmosterol->this compound Alkylation & Cyclopropanation sam S-Adenosyl- methionine (SAM) sam->desmosterol

References

Application Notes and Protocols: Chemical Synthesis of Gorgosterol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the chemical synthesis and biological evaluation of gorgosterol derivatives as potential therapeutic agents. This compound, a unique marine-derived sterol, and its analogs present a promising scaffold for drug discovery, particularly in the areas of anti-inflammatory and metabolic diseases.

Introduction to this compound and its Derivatives

This compound is a C30 sterol found in marine organisms, such as gorgonian corals, and is distinguished by a characteristic cyclopropane (B1198618) ring within its side chain. This unique structural feature makes it an attractive starting point for the development of novel therapeutics. Gorgostane (B1234944) steroids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Notably, this compound has been identified as a natural antagonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism, suggesting its potential in treating metabolic disorders.

Synthetic Strategies for this compound Derivatives

While the total synthesis of this compound is a complex undertaking, the synthesis of its derivatives can be approached by modifying naturally sourced steroidal precursors. A general strategy involves two key stages: modification of the sterol core and construction of the characteristic side chain.

Conceptual Synthetic Workflow:

The following diagram outlines a conceptual workflow for the synthesis of this compound derivatives, starting from a common steroidal precursor like ergosterol.

G cluster_0 Sterol Core Modification cluster_1 Side Chain Construction Start Ergosterol Precursor Protect Protection of Functional Groups (e.g., 3-OH, Δ5,7-diene) Start->Protect SideChainCleavage Oxidative Cleavage of Side Chain at C22 Protect->SideChainCleavage CoreModification Modification of Steroid Core (e.g., A, B, C, D rings) SideChainCleavage->CoreModification SideChainIntroduction Introduction of a Pro-cyclopropane Side Chain Fragment CoreModification->SideChainIntroduction Cyclopropanation Stereoselective Cyclopropanation (e.g., Simmons-Smith reaction) SideChainIntroduction->Cyclopropanation Deprotection Deprotection of Functional Groups Cyclopropanation->Deprotection FinalProduct This compound Derivative Deprotection->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Experimental Protocol: Stereoselective Cyclopropanation of a Steroidal Precursor (Simmons-Smith Reaction)

This protocol is a generalized procedure for the cyclopropanation step, which is critical for creating the unique side chain of this compound derivatives. This should be adapted based on the specific steroidal precursor.

Materials:

Procedure:

  • Dissolve the steroidal precursor in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethylzinc in the chosen solvent to the reaction mixture.

  • To this mixture, add diiodomethane dropwise. The rate of addition should be controlled to maintain the reaction temperature.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired cyclopropanated this compound derivative.

Biological Activity of this compound Derivatives

This compound derivatives are of interest for their potential anti-inflammatory and FXR antagonistic activities.

Anti-inflammatory Activity

The anti-inflammatory effects of sterol compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Potential Signaling Pathway Inhibition:

The diagram below illustrates the potential mechanism of anti-inflammatory action by this compound derivatives, based on the known mechanisms of other bioactive sterols.

G cluster_0 Inflammatory Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB_activation NF-κB Activation Receptor->NFkB_activation MAPK_activation MAPK Activation Receptor->MAPK_activation Pro_inflammatory_mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) NFkB_activation->Pro_inflammatory_mediators MAPK_activation->Pro_inflammatory_mediators Inflammation Inflammation Pro_inflammatory_mediators->Inflammation Gorgosterol_Derivative This compound Derivative Gorgosterol_Derivative->NFkB_activation Inhibition Gorgosterol_Derivative->MAPK_activation Inhibition

Caption: Potential anti-inflammatory mechanism of this compound derivatives.

Quantitative Data on Anti-inflammatory Activity:

While extensive data on a series of this compound derivatives is not yet available, a related naturally occurring gorgostane steroid, sarcoaldosterol A, has shown promising activity.

CompoundTargetAssayIC₅₀
Sarcoaldosterol ACOX-2Enzyme Inhibition Assay18.57 ± 0.61 µg/mL[1]
Farnesoid X Receptor (FXR) Antagonism

This compound's ability to antagonize FXR makes its derivatives attractive candidates for the treatment of metabolic diseases.

FXR Signaling Pathway Modulation:

The following diagram illustrates the role of an FXR antagonist in modulating gene expression.

G cluster_0 FXR Signaling Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Target_Genes Target Gene Expression (e.g., SHP) FXR_RXR->Target_Genes Gorgosterol_Derivative This compound Derivative (Antagonist) Gorgosterol_Derivative->FXR Binds and Blocks Activation

Caption: Mechanism of FXR antagonism by this compound derivatives.

Quantitative Data on FXR Antagonism:

Data on synthetic this compound analogs as FXR antagonists is limited. However, synthetic seco-cholesterol derivatives have been developed as potent FXR antagonists, providing a benchmark for future this compound-based drug discovery.

CompoundTargetAssayIC₅₀
Synthetic 9,11-seco-cholesterol derivativeFXRCell-based Antagonist Assay4.6 µM[2]

Experimental Protocols for Biological Evaluation

In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory pathway.

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and measure the production of prostaglandin (B15479496) E2 (PGE2) using a commercially available ELISA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro FXR Antagonist Assay (Cell-based Reporter Assay)

Principle: This assay utilizes a cell line that has been engineered to express FXR and a reporter gene (e.g., luciferase) under the control of an FXR-responsive promoter. An antagonist will inhibit the reporter gene expression induced by an FXR agonist.

Procedure:

  • Seed the engineered cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a fixed concentration of an FXR agonist (e.g., chenodeoxycholic acid) and varying concentrations of the this compound derivative.

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-inspired compounds for drug discovery. Their unique chemical structure and dual potential as anti-inflammatory agents and FXR antagonists warrant further investigation. Future work should focus on the development of efficient and scalable synthetic routes to a variety of this compound analogs, followed by comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for their biological targets. In vivo studies will also be crucial to validate the therapeutic potential of these novel compounds.

References

Application Notes and Protocols for the Development of Cellular Assays for Gorgosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gorgosterol is a distinctive C30 marine sterol characterized by a unique cyclopropane (B1198618) ring on its side chain. It is primarily found in symbiotic marine organisms such as gorgonians and zooxanthellae. The biosynthesis of this compound involves a specialized enzymatic pathway, presenting novel targets for the development of specific inhibitors.[1] Such inhibitors could serve as valuable chemical probes to study the biological functions of this compound or as potential therapeutic agents. These application notes provide a comprehensive framework for researchers and drug development professionals to establish a robust cellular assay platform for screening and characterizing inhibitors of the this compound biosynthesis pathway.

The workflow encompasses a primary high-throughput screening assay to identify compounds affecting cell viability, a secondary mass spectrometry-based assay to confirm on-target effects by profiling sterol composition, and a tertiary gene expression analysis to elucidate the mechanism of action.

The this compound Biosynthesis Pathway

This compound synthesis is believed to follow the general isoprenoid pathway to produce the linear precursor, squalene (B77637).[1] Squalene is then cyclized, not into lanosterol (B1674476) as in mammals and fungi, but into cycloartenol, a key intermediate in plant sterol synthesis.[2][3] The pathway then diverges from typical phytosterol synthesis through a series of unique methylation, isomerization, and cyclization steps to form the characteristic this compound side chain. Key enzymes in this pathway represent potential targets for inhibition.[2]

Gorgosterol_Biosynthesis_Pathway cluster_compounds cluster_inhibitors AC Acetyl-CoA HMG HMG-CoA E_HMGR HMGR MEV Mevalonate HMG->MEV (multiple steps) E_SQS Squalene Synthase FPP Farnesyl-PP SQ Squalene FPP->SQ E_SE Squalene Epoxidase OSQ (3S)-2,3-Oxidosqualene SQ->OSQ E_CAS Cycloartenol Synthase (CAS) CYC Cycloartenol OSQ->CYC E_SMT Sterol Methyl- transferases (SMTs) GP This compound Precursors CYC->GP E_OTHER Other Enzymes (Isomerases, etc.) GOR This compound GP->GOR I_HMGR Statins I_HMGR->E_HMGR I_SQS Squalestatin I_SQS->E_SQS I_SE Allylamines (Terbinafine) I_SE->E_SE I_CAS Azadecalins I_CAS->E_CAS I_SMT Azasterols I_SMT->E_SMT

This compound biosynthesis pathway with potential inhibitor targets.

Application Note 1: Primary Screening via Cell Viability Assay

Objective: To perform high-throughput screening (HTS) of compound libraries to identify potential inhibitors of this compound biosynthesis by measuring cytotoxicity. The underlying principle is that disruption of essential sterol synthesis will compromise cell membrane integrity and lead to cell death.[4]

Methodology: Resazurin (B115843) Reduction Assay

The resazurin (alamarBlue) assay is a robust, fluorescent/colorimetric method to quantify metabolically active cells.[5][6] Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Experimental Protocol

  • Cell Culture:

    • Culture a this compound-producing cell line (e.g., a symbiotic dinoflagellate cell line like Symbiodinium) in its appropriate growth medium to 80% confluency.

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) in a 96-well clear-bottom black plate.

    • Incubate for 24 hours to allow cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of test compounds in DMSO.

    • Perform serial dilutions to create a dose-response curve (e.g., 8-point, 3-fold dilutions ranging from 100 µM to 0.05 µM).

    • Add the compounds to the designated wells. Include vehicle control (DMSO) and positive control (a known cytotoxin) wells.

    • Incubate the plate for 48-72 hours.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL resazurin sodium salt solution in sterile PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well (for a 200 µL final volume).

    • Incubate for 2-4 hours at the appropriate growth temperature, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media-only wells).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation

Summarize the screening results in a table for clear comparison of compound potency.

Compound IDMax Concentration (µM)IC50 (µM)Curve Fit (R²)
Cmpd-0011005.20.98
Cmpd-002100>100N/A
Cmpd-00310012.80.95
Positive Ctrl501.50.99

Application Note 2: Secondary Assay via Sterol Profile Analysis

Objective: To confirm that the cytotoxic effects of hit compounds are due to the inhibition of sterol biosynthesis. This is achieved by quantifying changes in the cellular levels of this compound and its precursors using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Methodology: LC-MS/MS Quantification of Sterols

This protocol involves extracting total lipids from cells, separating the sterols by reverse-phase liquid chromatography, and quantifying them using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[8]

Experimental Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with hit compounds at concentrations around their IC50 and 2x IC50 for 48 hours. Include a vehicle control (DMSO).

    • Harvest cells by scraping and wash twice with cold PBS.

  • Lipid Extraction (Modified Bligh-Dyer Method): [9]

    • Resuspend the cell pellet in 1.6 mL of PBS.

    • Add 6 mL of a chloroform:methanol (B129727) (1:2, v/v) mixture.

    • Add an internal standard (e.g., d7-cholesterol) to each sample for normalization.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase into a new glass vial.

    • Dry the organic phase under a stream of nitrogen gas.

  • LC-MS/MS Analysis: [8]

    • Reconstitute the dried lipid extract in 400 µL of a suitable solvent (e.g., 5% water in methanol).

    • Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.

    • Use a binary solvent gradient (e.g., Mobile Phase A: Methanol with 5mM ammonium (B1175870) acetate; Mobile Phase B: 15% Water in methanol with 5mM ammonium acetate) for separation.[8]

    • Set up the mass spectrometer for positive electrospray ionization (ESI) and create an MRM method with specific precursor-to-product ion transitions for this compound, cycloartenol, squalene, and the internal standard.

    • Quantify the peak area for each analyte.

  • Data Analysis:

    • Normalize the peak area of each sterol to the peak area of the internal standard.

    • Calculate the relative change in sterol levels in treated samples compared to the vehicle control.

    • A successful inhibitor should show a significant decrease in this compound and a corresponding accumulation of one or more precursors (e.g., cycloartenol, squalene).

Data Presentation

Present the quantitative sterol data in a table to highlight the effects of the inhibitor.

TreatmentSqualene (Relative Abundance)Cycloartenol (Relative Abundance)This compound (Relative Abundance)
Vehicle (DMSO)1.00 ± 0.151.00 ± 0.121.00 ± 0.18
Cmpd-001 (IC50)8.52 ± 0.98 6.25 ± 0.75 0.21 ± 0.05
Cmpd-001 (2x IC50)15.7 ± 1.5 11.4 ± 1.2 0.05 ± 0.02

Values are mean ± SD, normalized to vehicle control. Bold values indicate significant change (p < 0.05).

Application Note 3: Mechanistic Elucidation via Gene Expression Analysis

Objective: To investigate the molecular mechanism of action by measuring changes in the expression of key genes in the this compound biosynthesis pathway. Inhibition of a specific enzyme often triggers a feedback mechanism, leading to the upregulation of genes involved in the pathway.[10][11]

Methodology: Quantitative Real-Time PCR (qPCR)

This protocol measures the mRNA levels of target genes, such as Cycloartenol Synthase (CAS) and Sterol Methyltransferase (SMT), relative to a stable housekeeping gene.

Experimental Protocol

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with the inhibitor at its IC50 concentration for a shorter duration (e.g., 12-24 hours) to capture transcriptional changes before significant cell death occurs.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR:

    • Design and validate qPCR primers for target genes (CAS, SMT, etc.) and a housekeeping gene (e.g., actin or GAPDH).

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program.

    • Include a no-template control for each primer set to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Calculate the change in expression using the ΔΔCt method:

      • Normalize the Ct value of the target gene to the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

      • Normalize the ΔCt of the treated sample to the vehicle control (ΔΔCt = ΔCt_treated - ΔCt_control).

      • Calculate the fold change as 2^(-ΔΔCt).

Data Presentation

Display the gene expression fold changes in a table.

Target GeneFold Change vs. Vehicle (Mean ± SD)
Cycloartenol Synthase (CAS)4.8 ± 0.6
Sterol Methyltransferase 1 (SMT1)3.5 ± 0.4
Squalene Synthase (SQS)5.1 ± 0.7
Housekeeping Gene (Actin)1.0 ± 0.1

Overall Experimental Workflow

The following diagram illustrates the logical progression from primary screening to mechanistic studies for identifying and characterizing this compound biosynthesis inhibitors.

Experimental_Workflow A Compound Library B Primary HTS: Cell Viability Assay A->B C Identify 'Hits' (IC50 < Threshold) B->C D Secondary Assay: Sterol Profile by LC-MS/MS C->D Yes I Discard: Inactive Compounds C->I No E Confirm On-Target Effect? (Precursor Accumulation) D->E F Tertiary Assay: Gene Expression by qPCR E->F Yes H Discard: Off-Target Cytotoxicity E->H No G Elucidate Mechanism (Feedback Upregulation) F->G J Lead Optimization G->J

Workflow for this compound biosynthesis inhibitor discovery.

References

Application Note: Quantitative Analysis of Gorgosterol in Gorgonian Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the detection and quantification of gorgosterol in gorgonian coral extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a C30 marine sterol with a distinctive cyclopropane (B1198618) ring in its side chain, is a significant biomarker for symbiotic dinoflagellates (zooxanthellae) within gorgonians and other marine invertebrates. The methodology presented herein provides a robust framework for researchers in marine natural products chemistry, chemical ecology, and drug discovery to accurately quantify this important bioactive compound. The protocol covers sample collection, extraction, sample preparation, and a proposed LC-MS/MS method for the selective and sensitive analysis of this compound.

Introduction

Gorgonian corals, also known as sea fans and sea whips, are a rich source of diverse and biologically active secondary metabolites. Among these, sterols play crucial structural and signaling roles. This compound (C30H50O, Exact Mass: 426.386 Da) is a unique sterol primarily biosynthesized by the symbiotic zooxanthellae residing within the gorgonian tissues. Its presence and concentration can serve as an indicator of the health and symbiotic status of the coral. Furthermore, this compound and its derivatives have garnered interest for their potential pharmacological activities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significant advantages over other analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of sterols, as it typically does not require chemical derivatization, thus simplifying sample preparation and reducing analysis time.[1] This application note provides a detailed workflow for the extraction and subsequent quantification of this compound from gorgonian extracts using a targeted LC-MS/MS approach.

Experimental Protocols

Sample Collection and Preparation

1.1. Gorgonian Collection:

  • Collect gorgonian samples (e.g., small fragments of branches) from the desired species and location.

  • Immediately after collection, rinse the samples with sterile seawater to remove any debris.

  • Freeze the samples at -20°C or preferably -80°C until extraction.

1.2. Lyophilization and Homogenization:

  • Lyophilize the frozen gorgonian samples to remove water.

  • Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

1.3. Extraction of this compound:

  • Weigh approximately 1 g of the dried, powdered gorgonian tissue into a glass vial.

  • Add 10 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the tissue debris.

  • Carefully transfer the supernatant (the chloroform/methanol extract) to a clean glass vial.

  • Repeat the extraction process on the pellet two more times with 10 mL of the chloroform/methanol mixture.

  • Combine the supernatants from all three extractions.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in 1 mL of methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 80% B to 100% B over 10 min, hold at 100% B for 5 min, return to 80% B and equilibrate for 5 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for sterol analysis.[1]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound:

  • Precursor Ion (Q1): m/z 409.39 [M+H-H₂O]⁺. The neutral loss of water is a common fragmentation pathway for sterols in the ion source.

  • Product Ions (Q3): The unique cyclopropane ring in the side chain of this compound is expected to lead to characteristic fragment ions. Potential product ions could arise from cleavage of the C-ring or fragmentation of the side chain. It is recommended to perform a product ion scan on a this compound standard to identify the most abundant and specific fragment ions for quantification and qualification.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound409.39To be determinedTo be determinedTo be optimized
Internal Standard Select appropriateTo be determinedTo be determinedTo be optimized

Note on Internal Standard: An appropriate internal standard, such as a stable isotope-labeled this compound or a structurally similar sterol not present in the sample, should be used for accurate quantification.

Data Presentation

The quantitative data for this compound in different gorgonian species should be summarized in a clear and structured table to facilitate comparison.

Table 1: Quantification of this compound in Various Gorgonian Species.

Gorgonian SpeciesSample IDThis compound Concentration (µg/g of dry weight) ± SD
Species AA-1Data to be filled
A-2Data to be filled
A-3Data to be filled
Species BB-1Data to be filled
B-2Data to be filled
B-3Data to be filled
Species CC-1Data to be filled
C-2Data to be filled
C-3Data to be filled

Note: The above table is a template. Currently, there is a lack of published quantitative data for this compound concentrations in various gorgonian species.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing collection Gorgonian Collection lyophilization Lyophilization & Homogenization collection->lyophilization extraction Solvent Extraction (Chloroform:Methanol) lyophilization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification of this compound ms_detection->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

gorgosterol_biosynthesis cluster_pathway Proposed Biosynthetic Pathway of this compound in Zooxanthellae squalene Squalene lanosterol Lanosterol squalene->lanosterol Cyclization cycloartenol Cycloartenol lanosterol->cycloartenol Isomerization dinosterol Dinosterol Intermediate cycloartenol->dinosterol Multiple Steps (Demethylation, etc.) This compound This compound dinosterol->this compound Side Chain Modification (Cyclopropanation)

Caption: Simplified proposed biosynthesis of this compound.

Conclusion

The protocol outlined in this application note provides a comprehensive and robust method for the quantification of this compound in gorgonian extracts using LC-MS/MS. While the proposed MRM transitions require empirical validation with a this compound standard, the overall workflow for sample preparation, extraction, and chromatographic separation is based on well-established principles for sterol analysis. This methodology will be a valuable tool for researchers investigating the chemical ecology of gorgonian corals, as well as for those exploring the potential of marine-derived natural products in drug discovery and development. The ability to accurately quantify this compound will contribute to a better understanding of its biological roles and distribution in marine ecosystems.

References

Application Notes & Protocols for the Purification of Gorgosterol from Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the purification of gorgosterol, a unique marine sterol, from the complex lipid mixtures of its primary source, gorgonian corals.

This compound is a C30 marine sterol characterized by a distinctive cyclopropane (B1198618) ring in its side chain. It is primarily found in marine organisms, particularly gorgonians (sea fans) and other soft corals, where it is synthesized by their symbiotic dinoflagellates (zooxanthellae).[1] This document outlines a multi-step purification strategy, including initial extraction, silica (B1680970) gel column chromatography, and final purification using preparative high-performance liquid chromatography (HPLC).

Data Presentation

The yield of this compound can vary significantly based on the gorgonian species, geographical location, and season of collection. The following table provides an example of sterol yields from a gorgonian species to illustrate the typically low concentrations of individual sterols.

TaxonDry Weight of Organism (g)Isolated SterolYield (mg)Yield (% of dry weight)
Lophogorgia punicea1437.27Punicin (a novel sterol)25.90.0018

Note: Data for punicin is used as an illustrative example of the low yield of a specific sterol from a gorgonian, as detailed quantitative data for this compound purification is not consistently reported in the literature.[2]

Experimental Protocols

Extraction of Total Lipids from Gorgonian Tissue

This protocol describes the initial extraction of the total lipid fraction from freeze-dried gorgonian tissue.

Materials:

  • Freeze-dried gorgonian tissue (e.g., Pseudopterogorgia americana)

  • Methanol (B129727) (MeOH), HPLC grade

  • Dichloromethane (B109758) (CH2Cl2), HPLC grade

  • Blender or homogenizer

  • Large glass beaker or flask

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh the freeze-dried gorgonian tissue.

  • Grind the tissue into a fine powder using a blender or homogenizer.

  • Transfer the powdered tissue to a large flask.

  • Add a 1:2 (v/v) mixture of methanol and dichloromethane to the powdered tissue. Use a sufficient volume to fully submerge the powder (e.g., 10 mL of solvent per gram of tissue).

  • Macerate the mixture for 24 hours at room temperature with occasional stirring.

  • Filter the mixture to separate the solvent extract from the tissue residue.

  • Re-extract the tissue residue twice more with pure dichloromethane to ensure complete extraction of nonpolar lipids.

  • Combine all the solvent extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract.

  • Weigh the crude extract and store it at -20°C until further processing.

Fractionation by Silica Gel Column Chromatography

This protocol is for the initial separation of the crude lipid extract to isolate the sterol-containing fraction.

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in isooctane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packed bed. The column size should be chosen based on the amount of crude extract (a rule of thumb is a 1:20 to 1:50 ratio of extract to silica gel by weight).

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of dichloromethane or the initial mobile phase (isooctane). In a separate flask, mix this with a small amount of silica gel and dry it to a free-flowing powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% isooctane and gradually increasing the percentage of ethyl acetate.[2] A suggested gradient is as follows:

    • 100% Isooctane (to elute non-polar lipids like hydrocarbons)

    • 98:2 Isooctane:EtOAc

    • 95:5 Isooctane:EtOAc

    • 90:10 Isooctane:EtOAc (sterols typically begin to elute in this range)

    • 80:20 Isooctane:EtOAc

    • 50:50 Isooctane:EtOAc

    • 100% EtOAc

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered collection tubes.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate in a solvent system such as 85:15 hexane:ethyl acetate. Visualize the spots by staining (e.g., with ceric ammonium molybdate) and heating. Sterols will appear as distinct spots.

  • Pooling Fractions: Combine the fractions that contain the sterol of interest based on the TLC analysis.

  • Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the enriched sterol fraction.

Final Purification by Preparative HPLC

This protocol describes the final purification of this compound from the enriched sterol fraction using reversed-phase preparative HPLC.

Materials:

  • Enriched sterol fraction from column chromatography

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the enriched sterol fraction in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 reversed-phase column (e.g., Shim-pack PRC-ODS, 250 x 20 mm)[3]

    • Mobile Phase: Isocratic elution with 9:1 (v/v) Methanol:Water.[2]

    • Flow Rate: 10 mL/min (this should be optimized based on the column dimensions).

    • Detection: UV at 210 nm.[4]

    • Injection Volume: This will depend on the concentration of the sample and the capacity of the column. Start with a small injection to optimize separation, then increase the load.

  • Fraction Collection: Collect the peaks as they elute from the column. The peak corresponding to this compound can be identified by comparing its retention time to a standard if available, or by collecting all major peaks for subsequent structural analysis (e.g., by NMR and MS).

  • Purity Analysis: Assess the purity of the collected this compound fraction using analytical HPLC under similar conditions but with a smaller column and lower flow rate. A purity of >95% is typically desired.

  • Solvent Removal: Evaporate the solvent from the purified fraction to obtain pure this compound as a white, crystalline solid.

Visualizations

Experimental Workflow

G cluster_start Sample Preparation cluster_extraction Extraction cluster_purification1 Initial Purification cluster_purification2 Final Purification start Gorgonian Tissue (e.g., P. americana) freeze_dry Freeze-drying & Grinding start->freeze_dry extraction Solvent Maceration (MeOH:CH2Cl2 & CH2Cl2) freeze_dry->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Lipid Extract concentration1->crude_extract column_chrom Silica Gel Column Chromatography (Isooctane:EtOAc gradient) crude_extract->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc pooling Pooling of Sterol Fractions tlc->pooling concentration2 Rotary Evaporation pooling->concentration2 enriched_fraction Enriched Sterol Fraction concentration2->enriched_fraction prep_hplc Preparative RP-HPLC (C18, MeOH:H2O) enriched_fraction->prep_hplc collection Fraction Collection prep_hplc->collection purity_check Analytical HPLC for Purity collection->purity_check concentration3 Solvent Evaporation purity_check->concentration3 pure_this compound Purified this compound (>95%) concentration3->pure_this compound

Caption: Workflow for the purification of this compound.

Generalized Steroid Hormone Signaling Pathway

Note: The specific signaling pathway for this compound is not well-established. The following diagram illustrates a common mechanism for steroid hormones, which involves binding to intracellular receptors and modulating gene expression. This represents a potential, but unconfirmed, mechanism for this compound.

G cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus receptor Steroid Receptor (inactive) hsp HSP90 receptor->hsp bound receptor_active Activated Receptor Complex receptor->receptor_active 2. Hormone binding & HSP90 release dna DNA hre Hormone Response Element (HRE) gene Target Gene transcription Transcription hre->transcription 5. Modulation of Gene Expression gene->transcription mrna mRNA transcription->mrna protein New Protein Synthesis (in cytoplasm) mrna->protein 6. Translation This compound This compound This compound->receptor 1. Diffusion across plasma membrane dimer Receptor Dimer receptor_active->dimer 3. Dimerization dimer->hre 4. Translocation to nucleus & binding to HRE response response protein->response 7. Cellular Response

References

Gorgosterol as a Biomarker in Marine Food Web Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gorgosterol is a unique C30 sterol characterized by a cyclopropane (B1198618) ring in its side chain. Primarily synthesized by symbiotic dinoflagellates (zooxanthellae) of the genus Symbiodinium and certain marine diatoms, it serves as a powerful biomarker for tracing trophic relationships and understanding carbon flow in marine ecosystems, particularly in coral reef food webs. Its presence in an organism can indicate a diet that includes these specific microorganisms or invertebrates that host them. This document provides detailed application notes on the use of this compound in marine food web analysis and comprehensive protocols for its extraction and quantification. While the primary application lies in ecological studies, the unique structure of this compound also presents potential, albeit less explored, avenues for drug development research.

Application Note 1: Tracing Trophic Links and Carbon Flow in Coral Reefs

Application: this compound is a highly specific biomarker for identifying and quantifying the contribution of zooxanthellae-derived organic matter to the diet of marine organisms. Invertebrates such as corals, gorgonians, and some mollusks that harbor symbiotic dinoflagellates will incorporate this compound into their tissues. When these organisms are consumed, the this compound is transferred to their predators, allowing for the elucidation of predator-prey relationships.

Case Study Example: In studies of coral reef food webs, the presence and concentration of this compound in the tissues of a corallivorous fish, for example, would provide direct evidence of its feeding habits on corals. By comparing the sterol profile of the predator to that of its potential prey, researchers can map out the flow of energy from the primary producers (zooxanthellae) to higher trophic levels. For instance, a study on the coral Montastrea cavernosa identified this compound as a key biomarker originating from its symbiotic zooxanthellae.[1] The detection of this compound in organisms that feed on this coral would confirm this trophic link.

Logical Relationship of this compound Trophic Transfer

Trophic_Transfer Zooxanthellae Zooxanthellae (Primary Producer) Host Host Invertebrate (e.g., Coral, Gorgonian) Zooxanthellae->Host Symbiosis & This compound Synthesis Predator Primary Consumer (e.g., Corallivorous Fish, Nudibranch) Host->Predator Predation & This compound Transfer Secondary_Predator Secondary Consumer (e.g., Larger Fish) Predator->Secondary_Predator Predation & This compound Transfer

Caption: Trophic transfer of this compound through a marine food web.

Application Note 2: Identifying Sources of Organic Matter

Application: The presence of this compound in marine sediments and particulate organic matter (POM) can be used to trace the contribution of dinoflagellates and certain diatoms to the local carbon pool. This is particularly useful in paleo-oceanographic studies to reconstruct past phytoplankton communities and in ecological studies to understand the primary producers at the base of the food web. While dinoflagellates are the most recognized source, research has shown that some diatoms of the genus Delphineis can also produce significant amounts of this compound, which should be considered when interpreting its presence.

Quantitative Data Presentation

The following tables summarize the quantitative data on this compound and other relevant sterols in zooxanthellae isolated from various marine invertebrates, based on the findings of Withers et al. (1982). This data is crucial for establishing baseline concentrations of the biomarker in primary producers.

Table 1: Sterol Composition of Zooxanthellae from Various Invertebrate Hosts (% of Total Sterols)

SterolAiptasia pulchella (Sea Anemone)Oculina diffusa (Coral)Tridacna gigas (Clam)Zoanthus sociatus (Zoanthid)Melibe pilosa (Nudibranch)
Cholesterol10.512.111.815.418.2
23-demethylthis compound25.02.83.1--
This compound 30.2 - - - -
Dinosterol-28.429.125.622.1
4,24-dimethylcholestanol12.115.314.918.715.5
Other Sterols22.241.441.140.344.2

Data extracted from Withers, N. W., et al. (1982). "Sterol patterns of cultured zooxanthellae isolated from marine invertebrates: synthesis of this compound and 23-desmethylthis compound by aposymbiotic algae." Proceedings of the National Academy of Sciences 79(12): 3764-3768.[1][2]

Experimental Protocols

The following protocols are synthesized from established methods for sterol analysis in marine organisms. They provide a comprehensive workflow from sample collection to final quantification.

Protocol 1: Sample Collection and Preparation
  • Sample Collection: Collect tissue samples from the organism of interest (e.g., coral tissue, fish muscle, whole nudibranch). For corals, separate the animal tissue from the skeleton.

  • Homogenization: Homogenize the tissue samples.

  • Lyophilization: Freeze-dry the homogenized samples to a constant weight to remove all water.

  • Grinding: Grind the lyophilized tissue into a fine powder to increase the surface area for extraction.

Protocol 2: Lipid Extraction and Saponification
  • Lipid Extraction:

    • Transfer a known weight of the dried tissue powder to a glass extraction tube.

    • Add a solvent mixture of chloroform:methanol (2:1, v/v).

    • Vortex the mixture thoroughly and allow it to extract for at least 2 hours, preferably overnight at 4°C.

    • Centrifuge the sample and collect the supernatant (the lipid extract).

    • Repeat the extraction process on the pellet at least twice more to ensure complete lipid recovery.

    • Combine all supernatants.

  • Saponification (Alkaline Hydrolysis):

    • Evaporate the solvent from the combined lipid extract under a gentle stream of nitrogen.

    • To the dried lipid extract, add a solution of 1 M potassium hydroxide (B78521) (KOH) in 90% ethanol (B145695).

    • Incubate the mixture at 80°C for 2 hours to hydrolyze the esterified sterols.

    • After cooling, add deionized water to the mixture.

  • Extraction of Unsaponifiables (including Sterols):

    • Extract the non-saponifiable lipid fraction (containing the free sterols) from the aqueous ethanol solution by adding n-hexane.

    • Vortex vigorously and then centrifuge to separate the phases.

    • Carefully collect the upper hexane (B92381) layer.

    • Repeat the hexane extraction at least three times.

    • Combine the hexane fractions and wash them with deionized water to remove any residual KOH.

    • Dry the final hexane extract under a stream of nitrogen.

Protocol 3: Derivatization and GC-MS Analysis
  • Derivatization to Trimethylsilyl (TMS) Ethers:

    • To the dried sterol extract, add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

    • Heat the mixture at 60°C for 30-60 minutes to convert the sterols into their more volatile TMS-ether derivatives.

    • After cooling, evaporate the derivatizing agents under nitrogen and redissolve the derivatized sterols in hexane for GC-MS analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Gas Chromatograph Conditions (Example):

      • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Injector Temperature: 280°C.

      • Oven Temperature Program: Start at 60°C, hold for 1 min, then ramp to 300°C at a rate of 10°C/min, and hold for 15 min.

    • Mass Spectrometer Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 50-600.

    • Quantification: Use an internal standard (e.g., 5α-cholestane) added before the initial extraction for accurate quantification. Create a calibration curve using a pure this compound standard.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_analysis Analysis Collection 1. Sample Collection (Marine Organism Tissue) Homogenization 2. Homogenization Collection->Homogenization Lyophilization 3. Lyophilization (Freeze-Drying) Homogenization->Lyophilization Grinding 4. Grinding to Powder Lyophilization->Grinding Lipid_Extraction 5. Lipid Extraction (Chloroform:Methanol) Grinding->Lipid_Extraction Saponification 6. Saponification (KOH in Ethanol) Lipid_Extraction->Saponification Unsaponifiable_Extraction 7. Extraction of Unsaponifiables (n-Hexane) Saponification->Unsaponifiable_Extraction Derivatization 8. Derivatization (BSTFA + TMCS) Unsaponifiable_Extraction->Derivatization GCMS 9. GC-MS Analysis Derivatization->GCMS Quantification 10. Data Analysis & Quantification GCMS->Quantification

Caption: Workflow for the analysis of this compound in marine organisms.

Potential Applications in Drug Development

The unique cyclopropane ring in the side chain of this compound makes it a molecule of interest for chemical synthesis and potential pharmacological activity. While this area is significantly less explored than its role as a biomarker, sterols with unusual structures can exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Further research into the bioactivity of this compound and its derivatives could open new avenues for drug discovery. The protocols outlined above for the extraction and purification of this compound can be adapted for obtaining sufficient quantities for such exploratory studies.

References

Application Notes and Protocols for the Derivatization of Gorgosterol for Enhanced GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gorgosterol, a unique marine sterol with a distinctive cyclopropane-containing side chain, presents analytical challenges for gas chromatography (GC) due to its high polarity and thermal lability. Derivatization is a critical step to enhance its volatility and thermal stability, thereby improving chromatographic resolution, peak shape, and sensitivity. This document provides detailed application notes and protocols for the silylation of this compound, a common and effective derivatization technique, to facilitate its quantitative analysis by GC-Mass Spectrometry (GC-MS). The protocols described herein are based on established methods for the analysis of sterols, adapted for the specific properties of marine sterols like this compound.

Introduction

Gas chromatography is a powerful technique for the separation and quantification of sterols. However, the direct analysis of underivatized sterols, including this compound, can lead to poor chromatographic performance, characterized by broad, tailing peaks and potential on-column degradation.[1] This is primarily due to the presence of the polar hydroxyl group at the C-3 position. Derivatization, particularly silylation, addresses this issue by replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[1][2] This chemical modification increases the volatility and thermal stability of the sterol, resulting in sharper, more symmetrical peaks and improved sensitivity during GC analysis.[1]

The derivatization of this compound to its corresponding TMS ether is a crucial sample preparation step for accurate and reliable quantification in complex matrices, such as marine organism extracts. This document outlines a comprehensive workflow, from sample preparation and derivatization to GC-MS analysis, and provides a framework for researchers to develop and validate their own methods for this compound analysis.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted in the following diagram. This process typically involves lipid extraction from the sample, saponification to release free sterols, purification of the sterol fraction, derivatization, and subsequent GC-MS analysis.

experimental_workflow Experimental Workflow for this compound Analysis sample Sample (e.g., Marine Organism Tissue) extraction Lipid Extraction sample->extraction saponification Saponification (to release free sterols) extraction->saponification unsaponifiables Extraction of Unsaponifiables saponification->unsaponifiables purification Sterol Fraction Purification (e.g., SPE) unsaponifiables->purification derivatization Silylation (e.g., with BSTFA + TMCS) purification->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

ParameterUnderivatized this compound (Expected)Derivatized this compound (TMS-ether) (Expected)Reference
Retention Time Longer and variableShorter and more reproducible[1]
Peak Shape Broad, tailingSharp, symmetrical[1]
Peak Area Lower and less consistentHigher and more consistent[1]
Limit of Detection (LOD) HigherLower[1]
Mass Spectral Fragmentation Complex, potential for dehydrationClear molecular ion, characteristic fragments[1]

Experimental Protocols

Sample Preparation: Saponification and Extraction of Unsaponifiables

This protocol is a general method for the extraction of the unsaponifiable fraction containing free sterols from a lipid sample.

Materials:

  • Lipid extract containing this compound

  • Internal Standard (IS): 5α-cholestane or epicoprostanol

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (2 M)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Weigh an appropriate amount of the lipid extract into a round-bottom flask.

  • Add a known amount of the internal standard (e.g., 5α-cholestane). The addition of an internal standard is crucial for accurate quantification.[1]

  • Add the ethanolic KOH solution to the flask.

  • Attach the reflux condenser and heat the mixture at 80°C for 1 hour to saponify the lipids.

  • Cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the unsaponifiable fraction three times with hexane.

  • Combine the hexane extracts and wash them with a saturated NaCl solution until the washings are neutral.

  • Dry the hexane extract over anhydrous Na₂SO₄.

  • Filter the extract and evaporate the solvent to dryness using a rotary evaporator. The resulting residue contains the free sterols.

Derivatization: Silylation of this compound

This protocol describes the silylation of the extracted sterol fraction to form trimethylsilyl (TMS) ethers.

Materials:

  • Dried unsaponifiable fraction containing this compound

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or oven

Procedure:

  • Transfer the dried unsaponifiable fraction to a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Seal the vial tightly and heat at 60-70°C for 1 hour to ensure complete derivatization.[1]

  • Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of derivatized sterols. These may need to be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended.

GC Conditions:

  • Injector Temperature: 250-300°C[1]

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold at 280°C for 20 min

    • Ramp: 5°C/min to 300°C

    • Hold at 300°C for 10 min

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-600

  • Solvent Delay: 5-10 minutes

Signaling Pathways and Logical Relationships

The derivatization process can be visualized as a simple chemical transformation that enhances the suitability of this compound for GC analysis.

derivatization_logic Logic of this compound Derivatization for GC Analysis cluster_before Before Derivatization cluster_after After Derivatization cluster_gc_performance Impact on GC Analysis This compound This compound properties_before High Polarity Low Volatility Thermal Instability This compound->properties_before derivatization Silylation (BSTFA + TMCS) This compound->derivatization tms_this compound This compound-TMS Ether properties_after Low Polarity High Volatility Thermal Stability tms_this compound->properties_after gc_outcome Improved Peak Shape Increased Sensitivity Better Resolution properties_after->gc_outcome derivatization->tms_this compound

Caption: Logic of this compound Derivatization.

Conclusion

The derivatization of this compound through silylation is an essential step for its successful analysis by gas chromatography. The formation of TMS ethers significantly enhances the analyte's volatility and thermal stability, leading to improved chromatographic performance and more reliable quantitative results. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and implement robust analytical methods for the determination of this compound in various scientific and industrial applications. While specific quantitative data for this compound derivatization is limited, the principles and expected outcomes derived from the broader analysis of sterols provide a clear rationale for the necessity and benefits of this approach.

References

Application Notes and Protocols for the Use of Gorgosterol Standards in Quantitative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of gorgosterol as a standard in quantitative analytical studies. This compound, a C30 sterol with a unique cyclopropyl (B3062369) group in its side chain, is a significant biomarker for various marine organisms, particularly dinoflagellates of the genus Symbiodinium and their symbiotic hosts such as corals.[1][2][3] Accurate quantification of this compound can provide insights into marine ecosystem dynamics, coral health, and serve as a specialized tool in drug discovery and development when targeting pathways involving unique sterol structures.

These notes offer protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two common and powerful techniques for sterol analysis.

I. Application of this compound as a Quantitative Standard

This compound can be utilized in two primary ways in quantitative studies:

  • As a Calibration Standard for this compound Quantification: To determine the absolute concentration of this compound in a sample, a certified this compound standard is used to create a calibration curve. This is crucial for studies investigating the abundance of this compound-producing organisms or for understanding the metabolic fate of this sterol in various biological systems.

  • As an Internal Standard for the Quantification of Other Analytes: Due to its unique structure and mass, this compound is unlikely to be present in non-marine or terrestrial samples. This makes it a suitable internal standard for the quantification of other sterols or lipid-soluble compounds in such matrices, provided it exhibits similar extraction and ionization behavior to the analyte of interest. When using this compound as an internal standard, it is essential to validate the method to ensure parallel recovery and response with the target analyte.

II. Quantitative Data for this compound in Marine Invertebrates

The following table summarizes the relative abundance of this compound found in the sterol fractions of various cultured zooxanthellae isolated from marine invertebrates. This data is useful for estimating the expected concentration range of this compound in similar samples.

Host OrganismHost PhylumZooxanthellae IsolateThis compound (% of Total Sterols)Reference
Zoanthus sociatusCnidariaZs10.5[1][2][3]
Oculina diffusaCnidariaOd25.1[1][2][3]
Tridacna gigasMolluscaTg24.7[1][2][3]
Melibe pilosaMolluscaMp1.8[1][2][3]
Aiptasia pulchellaCnidariaAp0[1][2][3]

III. Experimental Protocols

This protocol is adapted from established methods for sterol analysis in marine samples and is suitable for determining the concentration of this compound. It involves lipid extraction, saponification to release esterified sterols, derivatization to improve volatility, and subsequent GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

  • For Coral or Other Invertebrate Tissue:

    • Homogenize a known weight of tissue (e.g., 1-5 g wet weight) in a suitable solvent system such as chloroform:methanol (2:1, v/v).

    • Perform a modified Folch extraction to separate the lipid-containing organic phase from the aqueous phase.

    • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

  • Internal Standard Spiking: Before extraction, spike the sample with a known amount of a suitable internal standard. For this compound quantification, a non-naturally occurring sterol such as epicoprostanol (B1214048) or a stable isotope-labeled sterol is recommended.

2. Saponification:

  • Resuspend the dried lipid extract in 2 M methanolic potassium hydroxide.

  • Heat the mixture at 80°C for 1-2 hours to hydrolyze sterol esters.

  • Allow the solution to cool to room temperature.

3. Extraction of Unsaponifiables:

  • Add deionized water to the cooled solution.

  • Extract the non-saponifiable lipid fraction (containing free sterols) three times with hexane (B92381) or diethyl ether.

  • Combine the organic layers and wash with deionized water until neutral.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate to dryness under nitrogen.

4. Derivatization (Silylation):

  • To the dried sterol fraction, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • Evaporate the derivatization reagents under nitrogen and reconstitute the sample in a known volume of hexane.

5. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min, and hold for 10 min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Quantification: Use selected ion monitoring (SIM) for characteristic ions of this compound-TMS ether (e.g., m/z 498 (M+), 369, 315) and the internal standard.

6. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound-TMS ether of known concentrations, each containing the same amount of the internal standard.

  • Analyze the standards using the same GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample by applying the peak area ratio to the calibration curve.

This protocol is advantageous as it often does not require derivatization, simplifying sample preparation. It is adapted from methods for the analysis of other free sterols.

1. Sample Preparation and Lipid Extraction:

  • Follow the same procedure as in Protocol 1 for sample homogenization and lipid extraction.

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard. A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar, non-endogenous sterol can be used, but the method must be carefully validated. Deuterated cholesterol sulfate has been successfully used as an internal standard for the quantification of other sterol sulfates and serves as a good model.[4]

2. Saponification (Optional but Recommended):

  • Saponification is recommended to analyze the total this compound content (free and esterified). Follow the saponification and extraction of unsaponifiables steps as described in Protocol 1.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., [M+H-H₂O]⁺ → fragment ions) and the internal standard. These transitions need to be optimized by infusing a standard solution of this compound.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of the internal standard.

  • Analyze the standards using the same LC-MS/MS method.

  • Construct a calibration curve and quantify the sample concentration as described in Protocol 1.

IV. Method Validation

For reliable quantitative results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assess the linear range of the calibration curve.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentrations.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components in the sample matrix.

  • Recovery: Evaluate the efficiency of the extraction process.

The following table provides typical performance data from a validated method for other sterols, which can be used as a benchmark when validating a this compound quantification method.

Validation ParameterTypical Performance
Linearity (R²)> 0.99
Accuracy (Recovery)85-115%
Precision (RSD)< 15%
LODAnalyte and method dependent
LOQAnalyte and method dependent

V. Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Marine Tissue Sample homogenization Homogenization & Lipid Extraction sample->homogenization Add Internal Standard saponification Saponification homogenization->saponification extraction Extraction of Unsaponifiables saponification->extraction derivatization Derivatization (Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition (SIM) gcms->data calibration Calibration Curve data->calibration quant Quantification of this compound calibration->quant

GC-MS Experimental Workflow

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Marine Tissue Sample homogenization Homogenization & Lipid Extraction sample->homogenization Add Internal Standard saponification Saponification (Optional) homogenization->saponification extraction Extraction of Unsaponifiables saponification->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition (MRM) lcms->data calibration Calibration Curve data->calibration quant Quantification of this compound calibration->quant

LC-MS/MS Experimental Workflow

signaling_pathway_placeholder cluster_biomarker This compound as a Biomarker cluster_host Host Organism cluster_application Research Applications dinoflagellates Dinoflagellates (e.g., Symbiodinium) gorgosterol_synthesis This compound Biosynthesis dinoflagellates->gorgosterol_synthesis coral Coral Host gorgosterol_synthesis->coral Symbiotic Transfer drug_dev Drug Development gorgosterol_synthesis->drug_dev Unique Target for Inhibition sterol_uptake Sterol Uptake & Metabolism coral->sterol_uptake eco_studies Ecological Studies sterol_uptake->eco_studies Indicator of Symbiont Health

This compound Biomarker Pathway

References

Troubleshooting & Optimization

Technical Support Center: Gorgosterol Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of gorgosterol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction and purification of this unique marine sterol.

Troubleshooting Guide

This guide addresses common issues encountered during the isolation and purification of this compound from gorgonian corals.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Incomplete cell lysis.Ensure the gorgonian tissue is thoroughly homogenized or freeze-dried and powdered before extraction.
Inefficient solvent extraction.Use a sequence of solvents with increasing polarity (e.g., hexane (B92381) followed by ethyl acetate (B1210297), then methanol) to ensure extraction of a broad range of lipids, including sterol esters. Consider Soxhlet extraction for more exhaustive extraction, but be mindful of the heat-labile nature of some compounds.
Degradation of this compound.Avoid prolonged exposure to high temperatures and acidic conditions. Store extracts at low temperatures (-20°C or below) under an inert atmosphere (e.g., nitrogen or argon).
Co-elution of Structurally Similar Sterols during Chromatography Insufficient resolution of the chromatographic method.Optimize the mobile phase composition. For reverse-phase HPLC, a gradient elution with a shallow gradient of acetonitrile/methanol (B129727) and water may improve separation. For normal-phase HPLC, a solvent system like hexane/ethyl acetate with a gradual increase in the more polar solvent can be effective.
Inappropriate stationary phase.If using a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interactions with the sterol molecules.
Poor Peak Shape (Tailing or Fronting) in HPLC Secondary interactions with the stationary phase.Add a small amount of a competing agent, like triethylamine (B128534) (TEA) or acetic acid, to the mobile phase to mask active sites on the silica (B1680970) support.
Sample overload.Reduce the concentration of the sample being injected onto the column.
Inappropriate sample solvent.Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Difficulty in Crystallizing this compound Presence of impurities.Further purify the this compound fraction using preparative HPLC or multiple column chromatography steps.
Incorrect solvent system.Experiment with a variety of solvent systems for crystallization. A common approach is to dissolve the sterol in a good solvent (e.g., dichloromethane (B109758), ethyl acetate) and then slowly add a poor solvent (e.g., hexane, methanol) until turbidity is observed, followed by slow cooling.
Supersaturation not achieved or too rapid.Control the rate of solvent evaporation or cooling to allow for slow crystal growth. Seeding with a previously obtained crystal of this compound can also induce crystallization.
Formation of an Emulsion during Liquid-Liquid Extraction after Saponification Presence of a high concentration of fatty acid salts.Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion. Centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound from gorgonian corals?

The main challenges include:

  • Low Concentration: this compound is often present in low concentrations within the complex lipid matrix of the gorgonian.

  • Complex Sterol Mixtures: Gorgonians contain a diverse array of structurally similar sterols, making the separation of this compound challenging.

  • Co-extraction of Pigments and other Lipids: The initial extraction often yields a crude extract rich in pigments and other lipid classes that can interfere with purification steps.

  • Heat and Acid Sensitivity: Like many sterols, this compound can be susceptible to degradation under harsh extraction and purification conditions.

Q2: What is a typical workflow for the isolation and purification of this compound?

A general workflow involves:

  • Extraction: Homogenized or powdered gorgonian tissue is extracted with organic solvents (e.g., a mixture of dichloromethane and methanol).

  • Saponification: The crude extract is saponified using a strong base (e.g., potassium hydroxide (B78521) in methanol) to hydrolyze sterol esters and triglycerides, liberating the free sterols.

  • Purification: The non-saponifiable lipid fraction, containing the free sterols, is then subjected to one or more chromatographic techniques, such as column chromatography on silica gel followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • Crystallization: The purified this compound can be further purified by crystallization.

Q3: Which gorgonian species are good sources of this compound?

This compound has been isolated from various gorgonian species, with some of the most commonly cited sources being from the genera Plexaura, Pseudopterogorgia, and Eunicea. The abundance of this compound can vary between species and even between different populations of the same species due to environmental factors.

Q4: What are the expected yields and purity of this compound?

The yield and purity of this compound can vary significantly depending on the gorgonian species, the extraction method, and the purification procedure. The following table provides an illustrative range of what might be expected.

Parameter Typical Range Notes
Crude Lipid Extract (% of dry weight) 5 - 20%Highly variable depending on the species and environmental conditions.
This compound in Crude Sterol Fraction (%) 10 - 40%This is the percentage of this compound relative to the total sterols isolated.
Final Yield of Pure this compound (mg/kg of dry gorgonian) 50 - 500 mg/kgThis is an estimated range and can be higher or lower.
Purity after Preparative HPLC (%) >95%Purity is typically assessed by HPLC and NMR spectroscopy.

Q5: What analytical techniques are used to identify and quantify this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of this compound, particularly for identifying the unique cyclopropane (B1198618) ring in the side chain.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of sterol mixtures after derivatization.

  • High-Performance Liquid Chromatography (HPLC): Used for both the purification and quantification of this compound. A UV detector (at low wavelengths, ~205 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is typically employed.

Experimental Protocols

General Protocol for Extraction and Saponification
  • Preparation of Gorgonian Tissue: Freeze-dry the collected gorgonian tissue and grind it into a fine powder.

  • Extraction:

    • Extract the powdered tissue (e.g., 100 g) with a 1:1 mixture of dichloromethane and methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude lipid extract.

  • Saponification:

    • Dissolve the crude extract in a 10% solution of potassium hydroxide in methanol (200 mL).

    • Reflux the mixture for 2 hours.

    • Allow the mixture to cool to room temperature and add an equal volume of water.

  • Extraction of Non-saponifiable Lipids:

    • Extract the aqueous methanol solution with hexane or diethyl ether (3 x 200 mL).

    • Combine the organic layers and wash with water until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the non-saponifiable lipid fraction containing the crude sterol mixture.

Protocol for Purification by Column Chromatography and HPLC
  • Silica Gel Column Chromatography:

    • Dissolve the crude sterol mixture in a minimal amount of hexane.

    • Apply the sample to a silica gel column packed in hexane.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 0% to 50% ethyl acetate in hexane).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Preparative HPLC:

    • Combine the this compound-rich fractions from the column chromatography and evaporate the solvent.

    • Dissolve the residue in the HPLC mobile phase.

    • Purify the this compound using a preparative reverse-phase C18 column with an isocratic or shallow gradient mobile phase, such as 95:5 methanol/water or acetonitrile/water.

    • Monitor the elution at ~205 nm or with an ELSD/CAD.

    • Collect the peak corresponding to this compound and evaporate the solvent.

Visualizations

Gorgosterol_Isolation_Workflow Start Gorgonian Tissue (Freeze-dried & Powdered) Extraction Solvent Extraction (e.g., CH2Cl2/MeOH) Start->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 CrudeExtract Crude Lipid Extract Evaporation1->CrudeExtract Saponification Saponification (KOH/MeOH) CrudeExtract->Saponification LLE Liquid-Liquid Extraction (e.g., Hexane) Saponification->LLE CrudeSterols Crude Sterol Mixture LLE->CrudeSterols ColumnChromatography Silica Gel Column Chromatography CrudeSterols->ColumnChromatography GorgosterolFractions This compound-Rich Fractions ColumnChromatography->GorgosterolFractions PrepHPLC Preparative HPLC (e.g., C18) GorgosterolFractions->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Crystallization Crystallization Purethis compound->Crystallization FinalProduct Crystalline this compound Crystallization->FinalProduct

Caption: General workflow for the isolation and purification of this compound.

Troubleshooting_Low_Yield Problem Low Yield of this compound CheckExtraction Check Extraction Efficiency Problem->CheckExtraction CheckSaponification Check Saponification Reaction Problem->CheckSaponification CheckPurification Check Purification Steps Problem->CheckPurification SolventChoice Inefficient Solvent? CheckExtraction->SolventChoice Homogenization Incomplete Homogenization? CheckExtraction->Homogenization IncompleteReaction Incomplete Hydrolysis? CheckSaponification->IncompleteReaction Degradation Degradation during Saponification? CheckSaponification->Degradation ColumnLoss Loss on Column? CheckPurification->ColumnLoss Coelution Co-elution with other sterols? CheckPurification->Coelution Solution1 Use a sequence of solvents (polar to non-polar) SolventChoice->Solution1 Solution2 Ensure thorough tissue disruption Homogenization->Solution2 Solution3 Increase reaction time or temperature (with caution) IncompleteReaction->Solution3 Solution4 Use milder conditions (e.g., lower temperature) Degradation->Solution4 Solution5 Check fraction collection and TLC analysis ColumnLoss->Solution5 Solution6 Optimize HPLC method (gradient, stationary phase) Coelution->Solution6

Caption: Troubleshooting decision tree for low this compound yield.

how to improve the yield of gorgosterol extraction from corals

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gorgosterol Extraction from Corals

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of this compound from corals. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound extraction process.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete Cell Lysis: Coral tissue and their symbiotic algae (zooxanthellae) have tough cell walls/membranes. 2. Suboptimal Solvent Choice: The solvent may not be effective at solubilizing this compound. 3. Insufficient Extraction Time/Agitation: The solvent may not have had enough time to penetrate the tissue and dissolve the target compound. 4. Degradation of this compound: Prolonged exposure to high temperatures or harsh chemicals can degrade the sterol.1. Mechanical Disruption: Homogenize the coral sample (e.g., with a blender or tissue homogenizer) before extraction. For dried samples, grinding into a fine powder is effective.[1] 2. Solvent System Optimization: Use a mixture of polar and non-polar solvents. A chloroform (B151607):methanol (B129727) (2:1 or 1:1 v/v) mixture is often effective for extracting sterols from marine sources.[2] 3. Employ Advanced Extraction Techniques: Consider Ultrasound-Assisted Extraction (UAE) to improve solvent penetration and reduce extraction time.[3][4] Soxhlet extraction can also provide a higher yield than simple maceration by using continuous solvent cycling.[1][5][6] 4. Control Temperature: Avoid excessive heat, especially for extended periods. If using Soxhlet extraction, choose a solvent with a suitable boiling point to prevent degradation.[2]
Co-extraction of Impurities (e.g., pigments, other lipids) 1. Non-selective Solvent System: Solvents like chloroform and methanol will extract a wide range of lipids and pigments. 2. Complex Nature of Coral Tissue: Corals contain a diverse array of secondary metabolites and structural lipids.1. Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., aqueous methanol) to separate lipids from more polar impurities. 2. Chromatographic Purification: Utilize column chromatography (e.g., silica (B1680970) gel) to separate this compound from other compounds. A step-wise gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate) is typically effective. 3. Saponification: To isolate free sterols, the crude extract can be saponified (hydrolyzed with a base like KOH) to convert esterified sterols to their free form and remove fatty acids as soaps.
Difficulty in Isolating this compound from other Sterols 1. Presence of Structurally Similar Sterols: Coral extracts contain a complex mixture of sterols from both the coral host and its symbionts.1. High-Performance Liquid Chromatography (HPLC): Use a C18 or phenyl reverse-phase HPLC column for high-resolution separation of different sterols.[2] 2. Gas Chromatography-Mass Spectrometry (GC-MS): For quantification and identification, sterols can be derivatized (e.g., to form trimethylsilyl (B98337) ethers) and analyzed by GC-MS.[7][8]
Inconsistent Results Between Batches 1. Variability in Coral Samples: The concentration of this compound can vary depending on the coral species, location, season, and health of the coral. 2. Inconsistent Sample Preparation: Differences in drying, grinding, or weighing of the coral material.1. Standardize Collection: If possible, collect coral samples from the same species, location, and time of year. 2. Standardize Preparation: Lyophilize (freeze-dry) samples to a consistent dry weight before extraction. Ensure consistent particle size by grinding and sieving.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for maximizing this compound yield?

A1: While simple maceration is a straightforward method, more advanced techniques generally offer higher yields. Soxhlet extraction is more efficient than maceration due to its continuous cycling of fresh solvent.[5][6][9] Modern green extraction techniques like Ultrasound-Assisted Extraction (UAE) can further enhance yields by improving solvent penetration into the coral tissue and reducing extraction times.[3][4] For obtaining high-purity extracts with fewer thermolabile byproducts, Supercritical Fluid Extraction (SFE) with CO2 is a powerful but more instrumentally intensive option.

Q2: What is the best solvent system for extracting this compound?

A2: A combination of polar and non-polar solvents is generally most effective for extracting sterols. A mixture of chloroform and methanol (e.g., in a 2:1 or 1:1 ratio) is a widely used and effective system for lipid and sterol extraction from marine tissues.[2] For subsequent purification steps, less polar solvents like n-hexane can be used.

Q3: My extract is full of chlorophyll (B73375) and other pigments. How can I remove them?

A3: Pigment removal is a common challenge. After your initial extraction, you can perform a solvent-solvent partition. By adding water to a chloroform:methanol extract, a biphasic system will form. The less polar lipids, including this compound, will preferentially partition into the chloroform layer, while many more polar pigments and compounds will remain in the aqueous methanol layer. Further purification using column chromatography over silica gel is also highly effective.

Q4: Do I need to separate the symbiotic algae (zooxanthellae) from the coral tissue before extraction?

A4: Not necessarily for the purpose of obtaining this compound. The biosynthesis of this compound occurs within the symbiotic dinoflagellates (zooxanthellae).[10] Therefore, extracting the entire coral holobiont (coral tissue + algae) is the standard approach to maximize the recovery of this sterol.

Q5: How can I quantify the amount of this compound in my extract?

A5: The most common and accurate methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][7] For GC-MS analysis, a derivatization step to convert the sterol to a more volatile form (e.g., a trimethylsilyl ether) is typically required.[7][8] Quantification is achieved by comparing the peak area of the sample to that of a certified this compound standard.

Comparison of Extraction Methods

While direct quantitative comparisons for this compound extraction are scarce in the literature, the following table summarizes the characteristics of common methods applicable to sterol extraction from marine invertebrates.

Method Principle Advantages Disadvantages Best Suited For
Maceration Soaking the sample in a solvent at room temperature for an extended period.[2][5]Simple, low cost, suitable for heat-sensitive compounds.[2][5]Time-consuming, relatively low efficiency, requires large solvent volumes.[2][5]Preliminary or small-scale extractions.
Soxhlet Extraction Continuous extraction with a cycling fresh solvent at its boiling point.[5][6]More efficient than maceration, higher yield, requires less solvent over time.[1][5][6]Can degrade thermolabile compounds due to heat, longer setup time.[2]Exhaustive extraction of moderately stable compounds.
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[4]Reduced extraction time, lower solvent consumption, increased yield compared to conventional methods.[4][11]Can generate heat requiring temperature control, potential for free radical formation.Rapid extraction and improving yields for various sample sizes.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.High selectivity, no residual organic solvent, tunable by changing pressure and temperature.High initial equipment cost, may require a co-solvent for polar compounds.High-purity extractions for pharmaceutical and nutraceutical applications.

Experimental Protocols

Protocol 1: General Purpose Solvent Extraction (Maceration)

This protocol is a standard method for obtaining a crude lipid extract containing this compound from gorgonian corals.

  • Sample Preparation:

    • Freeze-dry the gorgonian coral sample to a constant weight to remove water.

    • Grind the dried coral into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered coral and place it into a large Erlenmeyer flask.

    • Add 500 mL of a chloroform:methanol (2:1, v/v) solvent mixture to the flask.

    • Seal the flask and allow it to stand at room temperature for 72 hours, with occasional shaking.[12]

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid coral residue.

    • The solid residue can be re-extracted with fresh solvent to improve the yield.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 45°C.

  • Crude Extract Recovery:

    • The resulting viscous material is the crude lipid extract. This extract can be further purified by chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes the separation of this compound from the crude lipid extract.

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass chromatography column to create a packed bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (n-hexane).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent, such as ethyl acetate (B1210297) (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain this compound (by comparing with a this compound standard).

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

ExtractionWorkflow A 1. Coral Sample (e.g., Gorgonian) B 2. Preparation (Freeze-dry & Grind) A->B C 3. Solvent Extraction (e.g., CHCl3:MeOH) B->C D 4. Filtration C->D E 5. Concentration (Rotary Evaporation) D->E F Crude Lipid Extract E->F G 6. Silica Gel Column Chromatography F->G H 7. Fraction Collection G->H I 8. TLC Analysis H->I I->G Optimize Gradient J Purified this compound I->J Combine Pure Fractions

Caption: Workflow for the extraction and purification of this compound from coral.

Simplified this compound Biosynthesis Pathway

This compound is synthesized by the symbiotic dinoflagellates (zooxanthellae) within the coral. The pathway involves the modification of a common sterol precursor.

BiosynthesisPathway FPP Farnesyl Pyrophosphate Squalene (B77637) Squalene FPP->Squalene Squalene Synthase Oxidosqualene (3S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Cyclase Sterol_Intermediates Other Sterol Intermediates (e.g., Dinosterol) Lanosterol->Sterol_Intermediates Multiple Steps (Demethylation, etc.) This compound This compound Sterol_Intermediates->this compound Side Chain Alkylation & Cyclopropanation

Caption: Simplified biosynthetic pathway leading to this compound in dinoflagellates.

References

overcoming co-elution issues in gorgosterol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gorgosterol chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of this compound and related marine sterols.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Due to their structural similarities, several other sterols commonly found in gorgonian extracts are prone to co-eluting with this compound. The most frequently encountered co-eluent is dinosterol , another C30 sterol prevalent in the symbiotic dinoflagellates of gorgonians. Other sterols that may co-elute depending on the chromatographic conditions include cholesterol and various phytosterols (B1254722) like β-sitosterol and campesterol, which share the same basic sterol nucleus. The unique cyclopropyl (B3062369) group in this compound's side chain is the primary feature leveraged for separation, but achieving baseline resolution from other sterols with similar hydrophobicity can be challenging.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing in sterol chromatography is a common issue and can compromise the accuracy of quantification.[1] The primary causes can be categorized as follows:

  • Secondary Interactions: Polar interactions between the hydroxyl group of this compound and active sites (residual silanols) on the silica-based stationary phase are a frequent cause of tailing.[2]

    • Solution: Operate at a lower mobile phase pH (e.g., using a formic acid or acetic acid additive) to suppress the ionization of silanol (B1196071) groups.[2] Using a highly deactivated, end-capped column can also minimize these secondary interactions.[2]

  • Column Contamination and Overload: Accumulation of matrix components from the sample extract on the column frit or head can lead to peak distortion.[3][4] Injecting too concentrated a sample can also cause overload and tailing.[1]

    • Solution: Always use a guard column and ensure your samples are filtered before injection.[5] Try diluting your sample to see if the peak shape improves.[3] A systematic column wash with a strong solvent like isopropanol (B130326) may also be necessary.

  • Column Bed Deformation: The formation of a void at the column inlet can lead to peak tailing.[1]

    • Solution: If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[2] However, this often indicates the column is nearing the end of its life and may need replacement.[1]

Q3: I am not getting good separation between this compound and other sterols. What parameters can I adjust?

A3: Improving the resolution between structurally similar sterols like this compound and its co-eluents often requires a multi-parameter optimization approach.

  • Mobile Phase Composition: This is the most powerful tool for altering selectivity.[6]

    • Action: Adjust the ratio of your organic modifiers (e.g., methanol (B129727) and acetonitrile). Acetonitrile can offer different selectivity for sterols compared to methanol due to its ability to engage in π-π interactions.[7] Introducing a small amount of a stronger, less polar solvent like isopropanol or tetrahydrofuran (B95107) in the mobile phase can also significantly alter selectivity.

  • Stationary Phase:

    • Action: While C18 columns are standard, consider a column with a different stationary phase chemistry. A C8 column will be less retentive, which might be advantageous if retention times are very long. Phenyl-hexyl phases can provide alternative selectivity through π-π interactions. For very similar compounds, using a column with a smaller particle size (e.g., sub-2 µm in UHPLC) can significantly increase efficiency and resolution.[8]

  • Temperature:

    • Action: Increasing the column temperature can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer kinetics. However, the effect on selectivity can be unpredictable, so it should be tested systematically.

Q4: Can I use a UV detector for this compound analysis?

A4: Yes, but with limitations. Sterols like this compound lack a strong chromophore, which results in a low molar absorptivity.[9] Detection is typically performed at low UV wavelengths, around 205-210 nm, where many solvents also absorb, leading to potential baseline noise and lower sensitivity.[3][9][10] For quantitative analysis, especially at low concentrations, coupling your HPLC to a mass spectrometer (LC-MS) is highly recommended.[4][11] Atmospheric Pressure Chemical Ionization (APCI) is often an effective ionization source for these relatively nonpolar compounds.[11]

Troubleshooting Guide

This guide provides a systematic approach to resolving co-elution issues in this compound chromatography.

Problem: Poor resolution or co-elution of this compound with other sterols.

Logical Troubleshooting Workflow

G Troubleshooting Workflow for this compound Co-elution cluster_solutions Solutions start Start: Co-elution Observed check_method Step 1: Verify Method Parameters - Correct mobile phase? - Correct gradient? - Flow rate stable? start->check_method optimize_mp Step 2: Optimize Mobile Phase - Adjust organic solvent ratio (MeOH:ACN) - Change organic modifier (e.g., add Isopropanol) - Adjust pH with acid (e.g., 0.1% Formic Acid) check_method->optimize_mp Parameters OK change_column Step 3: Change Stationary Phase - Try a different chemistry (e.g., Phenyl-Hexyl) - Use a higher efficiency column (smaller particles) optimize_mp->change_column Resolution still poor check_purity Step 4: Assess Peak Purity - Use Mass Spec (MS) to check for multiple m/z across the peak - Use DAD/PDA to check for spectral differences change_column->check_purity Resolution still poor resolved Resolution Achieved check_purity->resolved Peak is pure or resolved

References

best practices for storage to ensure gorgosterol sample stability and prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage of gorgosterol samples to ensure stability and prevent degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for sterols, including this compound, is oxidation.[1][2][3] This process is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions.[4] The main degradation products are typically various sterol oxides.[1][2][5]

Q2: What are the ideal short-term and long-term storage temperatures for this compound samples?

A2: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, samples should be kept in an ultra-low temperature freezer at -20°C or, ideally, -80°C to minimize chemical degradation.[4] Studies on other phytosterols (B1254722) have shown that lower temperatures significantly slow the rate of oxidative degradation.[4]

Q3: How should I store this compound if it is dissolved in a solvent?

A3: If this compound is in a solution, it is best to use a high-purity, anhydrous solvent such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).[6] It is crucial to minimize the headspace in the storage vial to reduce the amount of oxygen present. Purging the vial with an inert gas like nitrogen or argon before sealing can further prevent oxidation.[6] Store the solution at -20°C or -80°C for long-term stability.

Q4: Are there any specific container types that are recommended for storing this compound?

A4: Yes, it is recommended to use amber glass vials to protect the sample from light, which can accelerate degradation.[6] Ensure the vials have tight-fitting caps (B75204) with a chemically resistant liner (e.g., PTFE) to prevent solvent evaporation and contamination.

Q5: How many freeze-thaw cycles can a this compound sample tolerate?

A5: While specific data for this compound is limited, it is a general best practice to minimize freeze-thaw cycles for any sensitive biological sample. Each cycle can introduce moisture and increase the chance of degradation. It is advisable to aliquot the this compound solution into smaller, single-use volumes before freezing to avoid repeated thawing of the entire stock.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent experimental results with a this compound sample. Sample degradation due to improper storage.Review your storage conditions. Ensure the sample has been stored at a low temperature (-20°C or -80°C), protected from light, and in a tightly sealed container. Consider running a quality control check on your sample using an appropriate analytical method.
Unexpected peaks in analytical data (e.g., HPLC, GC-MS). Presence of degradation products.The appearance of extra peaks may indicate the formation of this compound oxides or other degradation byproducts.[1][2][5] Compare your results with a freshly prepared standard. If degradation is confirmed, the sample should be discarded. To identify the degradation products, techniques like LC-MS/MS can be employed.[5]
Low recovery of this compound after extraction or purification. Adsorption to surfaces or degradation during the process.Use silanized glassware to minimize adsorption. Ensure all solvents are of high purity and that the experimental conditions (e.g., temperature) are controlled to prevent degradation.
Visible discoloration or precipitation in a this compound solution. Oxidation or contamination.Discoloration can be a sign of oxidation. Precipitation may indicate that the this compound has come out of solution or that contaminants are present. The solution should be considered compromised and not used for experiments.

Quantitative Data on Sterol Stability

Sterol Storage Condition Duration Degradation/Observation Reference
Phytosterols in margarine4°C18 weeksSlower rate of oxidative degradation compared to storage at 20°C.[4]
Phytosterols in margarine20°C18 weeksFaster rate of oxidative degradation.[4]
Phytosterols in spreads6°C18-22 weeksRemained stable.[4]
β-sitosterol and campesterolHeated at 180°C2-4 hoursOxidation was observed, but was reduced in the presence of antioxidants like tocopherols.[7]

Experimental Protocols

Protocol for Assessing this compound Sample Stability (Accelerated Stability Study)

This protocol is adapted from methods used for other phytosterols and is designed to assess the stability of this compound under stressed conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., ethanol) at a known concentration.
  • Aliquot the stock solution into several amber glass vials.

2. Stress Conditions:

  • Temperature Stress: Store vials at different temperatures: 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).
  • Light Stress: Expose a set of vials to a controlled light source (e.g., a photostability chamber) at 25°C. Keep a parallel set of vials wrapped in aluminum foil as a dark control.
  • Oxidative Stress: For a set of vials, do not purge with inert gas, and leave a larger headspace to maximize oxygen exposure.

3. Time Points:

  • Collect samples at initial time (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).

4. Sample Analysis:

  • At each time point, analyze the samples using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).
  • Quantify the remaining this compound and any major degradation products.

5. Data Evaluation:

  • Plot the concentration of this compound as a function of time for each storage condition.
  • Determine the degradation rate and identify the primary degradation products.

Visualizations

Gorgosterol_Storage_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Assessment start This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot purge Purge with Inert Gas aliquot->purge short_term Short-Term (2-8°C) purge->short_term long_term Long-Term (-20°C or -80°C) purge->long_term qc_check QC Analysis (e.g., HPLC, GC-MS) short_term->qc_check long_term->qc_check data_eval Data Evaluation qc_check->data_eval

Caption: Workflow for proper storage and stability assessment of this compound samples.

Gorgosterol_Degradation_Pathway This compound This compound Oxidation Oxidation (O2, Light, Heat) This compound->Oxidation Degradation Initiation Oxidized_Products This compound Oxides (e.g., 7-ketothis compound, epoxides) Oxidation->Oxidized_Products Product Formation

Caption: A simplified proposed degradation pathway for this compound, primarily through oxidation.

References

troubleshooting common problems in gorgosterol analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of gorgosterol and other complex sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a critical step in the analysis of sterols like this compound by GC-MS. Free sterols are not naturally volatile and can undergo dehydration and decomposition at the high temperatures used in the GC inlet and column. This leads to poor chromatographic performance, including peak tailing and reduced resolution.[1] Derivatization, typically through silylation to form trimethylsilyl (B98337) (TMS) ethers, increases the volatility and thermal stability of the sterols.[2][3] This results in improved peak shape, enhanced resolution, and better sensitivity for MS detection.[1]

Q2: What are the most common derivatization reagents for sterol analysis?

A2: The most commonly used silylation reagents for sterol analysis are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] BSTFA is often used with a catalyst, such as 1% trimethylchlorosilane (TMCS), to enhance its reactivity, especially with sterically hindered hydroxyl groups.[3]

Q3: How can I choose the right GC column for this compound analysis?

A3: The choice of GC column is crucial for achieving good separation of complex sterol mixtures, which often contain structurally similar isomers. The polarity of the stationary phase is the most important factor to consider.

  • Non-polar columns (e.g., 100% dimethylpolysiloxane) are robust general-purpose columns but may not provide sufficient selectivity to resolve critical pairs of sterol isomers.

  • Mid-polarity columns (e.g., 14% cyanopropylphenyl / 86% dimethylpolysiloxane or 50% phenyl / 50% methylpolysiloxane) offer improved selectivity for structurally similar phytosterols (B1254722) and are often recommended for complex samples.

  • Polar columns may be necessary for samples containing a high concentration of Δ7-sterols.

The selection should be based on the complexity of the sterol mixture in your sample.

Q4: What are the characteristic fragment ions I should look for in the mass spectrum of a TMS-derivatized this compound?

A4: For TMS-derivatized sterols, Electron Impact (EI) ionization typically produces a molecular ion (M+) peak, which is useful for determining the molecular weight. Additionally, characteristic fragment ions resulting from the cleavage of the sterol ring system and side chain provide structural information. While specific fragmentation patterns for this compound should be confirmed with a standard, general fragmentation of the sterol nucleus and side chain will occur. For TMS-ethers of sterols, you will observe a prominent ion corresponding to the loss of the trimethylsilanol (B90980) group (M-90).

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the GC-MS analysis of this compound.

Guide 1: Poor Chromatographic Peak Shape (Peak Tailing, Fronting, Broadening)

Problem: Peaks in the chromatogram are not symmetrical, exhibiting tailing, fronting, or significant broadening, which affects resolution and integration.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete Derivatization Ensure the sample is completely dry before adding the derivatization reagent, as moisture can deactivate it. Use a sufficient excess of the derivatization reagent and allow the reaction to proceed to completion. Consider optimizing the reaction time and temperature.[3]
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the polar hydroxyl groups of underivatized sterols, causing peak tailing.[4] Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Regularly replace the septum and liner.[4]
Column Contamination Contaminants at the head of the column can lead to peak tailing. Trim the first few centimeters of the column from the injector end.[4]
Improper Column Installation If the column is installed too high or too low in the inlet, it can create dead volume and lead to peak tailing. Ensure the column is installed at the correct depth according to the manufacturer's instructions.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Suboptimal Carrier Gas Flow Rate A flow rate that is too low can cause peak broadening due to increased diffusion. Optimize the carrier gas flow rate for your column dimensions.
Guide 2: Poor Resolution or Co-elution of Peaks

Problem: this compound or other sterols of interest are not well-separated from other components in the sample.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate GC Column The stationary phase may not have the right selectivity for your specific sterol mixture. Consider using a column with a different polarity (e.g., a mid-polarity column for complex mixtures).
Suboptimal Temperature Program A temperature ramp that is too fast can lead to insufficient separation. Decrease the temperature ramp rate to allow for better interaction between the analytes and the stationary phase.
Incorrect Carrier Gas Flow Rate An unoptimized flow rate can negatively impact resolution. Determine and set the optimal flow rate for your carrier gas and column.
Guide 3: Low or No Signal/Response

Problem: The expected peaks for this compound are very small or absent from the chromatogram.

Possible Causes & Solutions:

Possible Cause Solution
Sample Degradation Sterols can be sensitive to light and oxidation. Ensure proper sample storage and handling.
Inefficient Extraction or Saponification If this compound is present as esters, saponification is necessary to release the free sterol. Optimize the saponification conditions (e.g., KOH concentration, temperature, time) to ensure complete hydrolysis.[5]
Leak in the GC-MS System A leak in the system can significantly reduce sensitivity. Perform a leak check of the injector, column fittings, and MS interface.[4]
MS Source Contamination A dirty ion source will lead to a loss in sensitivity. Clean the ion source according to the manufacturer's instructions.
Improper Derivatization Incomplete derivatization will result in a poor response for the TMS-ether. Review and optimize the derivatization protocol.[3]
Incorrect MS Acquisition Parameters Ensure the MS is set to scan the appropriate mass range and that the ionization energy is correctly set (typically 70 eV for EI).

Experimental Protocols & Data

Table 1: Recommended GC Column Specifications for Sterol Analysis
Stationary Phase Polarity Inner Diameter (mm) Film Thickness (µm) Length (m) Typical Use Case
100% Dimethylpolysiloxane (e.g., DB-1, HP-1MS)Non-polar0.250.2530General screening, less complex mixtures
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Low-polar0.250.2530Good general-purpose column with slightly better selectivity
14% Cyanopropylphenyl / 86% Dimethylpolysiloxane (e.g., DB-1701)Mid-polar0.250.2530Improved separation of structurally similar sterols
50% Phenyl / 50% Methylpolysiloxane (e.g., DB-17)Mid-polar0.250.2530Enhanced selectivity for unsaturated compounds
Table 2: Typical Derivatization Protocol for this compound Analysis
Step Procedure
1. Sample Drying Evaporate the extracted and purified sterol fraction to complete dryness under a gentle stream of nitrogen.
2. Reagent Addition Add 100 µL of a silylation reagent (e.g., BSTFA + 1% TMCS or MSTFA) and 100 µL of a solvent (e.g., pyridine (B92270) or anhydrous acetonitrile).
3. Reaction Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[3]
4. Analysis After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

Experimental Workflow for this compound GC-MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Saponification Saponification (if necessary) LipidExtraction->Saponification SterolPurification Sterol Fraction Purification Saponification->SterolPurification Derivatization Derivatization (Silylation) SterolPurification->Derivatization GCMS GC-MS Injection Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: A typical experimental workflow for the analysis of this compound by GC-MS.

Troubleshooting Flowchart for Common GC-MS Issues

troubleshooting_flowchart Start Problem Encountered PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No CheckDerivatization Check Derivatization Protocol (Moisture, Reagent Excess, Time, Temp) PeakShape->CheckDerivatization Yes Sensitivity Low Sensitivity? Resolution->Sensitivity No CheckColumn Check Column Choice (Polarity) Resolution->CheckColumn Yes End Problem Resolved Sensitivity->End No CheckLeaks Check for System Leaks Sensitivity->CheckLeaks Yes CheckSystemActivity Check for Active Sites (Liner, Column, Septum) CheckDerivatization->CheckSystemActivity TrimColumn Trim Column Inlet CheckSystemActivity->TrimColumn TrimColumn->Resolution OptimizeTemp Optimize Temperature Program (Slower Ramp) CheckColumn->OptimizeTemp OptimizeTemp->Sensitivity CleanSource Clean MS Ion Source CheckLeaks->CleanSource CheckExtraction Review Extraction & Saponification CleanSource->CheckExtraction CheckExtraction->End

Caption: A decision tree for troubleshooting common issues in this compound GC-MS analysis.

References

Technical Support Center: Optimizing Saponification for Gorgosterol Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing saponification methods for the analysis of gorgosterol esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is saponification and why is it necessary for this compound ester analysis?

A1: Saponification is a chemical process that involves the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid (soap). In the context of this compound ester analysis, this process is crucial for cleaving the fatty acid chain from the this compound molecule. This cleavage is necessary to liberate the free this compound, which can then be derivatized and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1] Total sterol content in a sample is often determined after saponification of a total lipid extract.[1]

Q2: What are the key parameters to consider when optimizing saponification for this compound esters?

A2: The primary parameters to optimize are the concentration of the base (typically potassium hydroxide (B78521) - KOH), the solvent system (often a mixture of ethanol (B145695) or methanol (B129727) and water), the reaction temperature, and the reaction time.[2] The goal is to achieve complete hydrolysis of the ester bond without degrading the this compound molecule itself.

Q3: Are there any specific concerns related to the structure of this compound during saponification?

A3: Yes. This compound possesses a unique cyclopropane (B1198618) ring in its side chain. While there is limited direct literature on the stability of this compound's cyclopropane ring during chemical saponification, cyclopropane rings can, under certain harsh conditions (e.g., high temperatures and extreme pH), be susceptible to opening. Therefore, it is crucial to use the mildest effective saponification conditions to avoid potential artifact formation. It is advisable to perform control experiments with this compound standards, if available, to assess its stability under the chosen saponification conditions.

Q4: What are the most common issues encountered during the saponification and subsequent extraction of this compound?

A4: The most frequent challenges include incomplete saponification, degradation of the target analyte (this compound), and the formation of stable emulsions during the liquid-liquid extraction of the unsaponifiable fraction.[3] Incomplete saponification will lead to an underestimation of the total this compound content, while degradation will have the same effect. Emulsions can make the separation of the lipid-containing organic layer from the aqueous layer difficult, leading to poor recovery.[3]

Q5: Can I analyze this compound esters directly without saponification?

A5: While direct analysis of some sterol esters is possible using techniques like High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), GC-MS analysis, which is a more common and often more sensitive method for sterol analysis, generally requires the sterols to be in their free form.[1] Direct analysis of the intact esters by GC-MS can be challenging due to their high molecular weight and potential for thermal degradation in the GC inlet.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield / Incomplete Saponification - Insufficient base concentration.- Inadequate reaction time or temperature.- Poor solubility of the this compound ester in the reaction medium.- Increase the concentration of KOH, but do so incrementally to avoid degradation.- Extend the reaction time or slightly increase the temperature (not exceeding 80°C is recommended to protect the cyclopropane ring).[2]- Ensure a homogenous reaction mixture; consider using a co-solvent like toluene (B28343) or tetrahydrofuran (B95107) if solubility is an issue.
Formation of a Stable Emulsion During Extraction - Presence of high concentrations of phospholipids, proteins, or free fatty acids which act as emulsifying agents.[3]- Vigorous shaking or mixing during the extraction process.[3]- Prevention: Use gentle inversions for mixing instead of vigorous shaking.[3]- Breaking the Emulsion: 1. Centrifugation: This is a highly effective method to force the separation of the layers.[3] 2. Addition of Brine (saturated NaCl solution): This increases the ionic strength of the aqueous phase, helping to break the emulsion.[3] 3. Addition of Anhydrous Sodium Sulfate (B86663) (Na₂SO₄): This helps to remove water from the organic phase and can aid in breaking the emulsion.[3] 4. pH Adjustment: Carefully acidifying the mixture (e.g., to pH 2 with HCl) can neutralize acidic emulsifiers like free fatty acids.[4]
Suspected this compound Degradation - Reaction temperature is too high.- Base concentration is too strong.- Prolonged exposure to heat or basic conditions.- Presence of oxygen (oxidation).- Lower the saponification temperature and/or shorten the reaction time.[2]- Reduce the KOH concentration.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- If possible, run a parallel experiment with a this compound standard to assess degradation.
Contamination in GC-MS Analysis - Contaminants from glassware, solvents, or reagents.- Phthalates from plasticware are a common source of contamination.[5]- Use high-purity solvents and reagents.- Thoroughly clean all glassware, and consider rinsing with the extraction solvent before use.- Avoid the use of plastic containers or pipette tips whenever possible.

Data Presentation

Comparison of Saponification Methods for Sterol Analysis

The following table summarizes a comparison between a conventional saponification method (International Olive Council - IOC protocol) and a Microwave-Assisted Saponification (MAS) method for the analysis of sterols in olive oil. This data can serve as a reference for typical recoveries and variability.[6]

Sterol IOC Protocol (mg/kg ± SD) MAS-SPE Method (mg/kg ± SD) Coefficient of Variation (CV%) - MAS-SPE
Cholesterol10.3 ± 0.610.1 ± 0.33.0
Brassicasterol1.1 ± 0.11.1 ± 0.00.0
24-Methylene-cholesterol12.0 ± 0.912.0 ± 0.10.8
Campesterol143.1 ± 7.2143.2 ± 1.10.8
Stigmasterol15.2 ± 1.115.0 ± 0.32.0
Δ7-Campesterol4.0 ± 0.54.1 ± 0.12.4
Δ5,23-Stigmastadienol3.1 ± 0.43.1 ± 0.13.2
Clerosterol15.2 ± 1.015.3 ± 0.21.3
β-Sitosterol1361.6 ± 61.31365.1 ± 14.21.0
Sitostanol17.0 ± 1.117.1 ± 0.21.2
Δ5-Avenasterol132.2 ± 10.2131.2 ± 7.65.8
Δ5,24-Stigmastadienol4.1 ± 0.54.1 ± 0.12.4
Δ7-Stigmastenol31.1 ± 2.131.2 ± 0.61.9
Δ7-Avenasterol7.1 ± 0.87.0 ± 0.11.4

Data adapted from a study on olive oil sterols and may not be directly representative of this compound ester analysis from marine sources, but illustrates the expected precision of different methods.[6]

Experimental Protocols

Protocol 1: Conventional Saponification of this compound Esters

This protocol is adapted from standard methods for total sterol analysis.[6]

Materials:

  • Lipid extract containing this compound esters

  • 2 M KOH in 95% ethanol

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle

  • Separatory funnel

Procedure:

  • Transfer a known amount of the lipid extract (e.g., 100 mg) to a round-bottom flask.

  • Add 10 mL of 2 M KOH in 95% ethanol.

  • Attach the condenser and reflux the mixture at 80°C for 1 hour with gentle stirring.

  • Cool the flask to room temperature.

  • Transfer the mixture to a separatory funnel containing 10 mL of deionized water.

  • Extract the unsaponifiable fraction by adding 20 mL of hexane and inverting the funnel gently 20-30 times. Allow the layers to separate.

  • Drain the lower aqueous layer into a separate beaker. Collect the upper hexane layer in a clean flask.

  • Return the aqueous layer to the separatory funnel and repeat the hexane extraction two more times.

  • Combine all hexane extracts and wash them with 10 mL of brine.

  • Dry the combined hexane extract over anhydrous sodium sulfate.

  • Filter the extract and evaporate the solvent under a stream of nitrogen. The resulting residue contains the free this compound.

Protocol 2: Post-Saponification Analysis by GC-MS

This protocol outlines the derivatization and analysis of the extracted this compound.[7]

Materials:

  • Dried unsaponifiable residue from Protocol 1

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • Cool the sample to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 5°C/min, hold for 20 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-600

  • Identify the this compound-TMS ether peak based on its retention time and mass spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Lipid Extract (containing this compound Esters) saponification Saponification (KOH in EtOH, 80°C, 1h) start->saponification extraction Liquid-Liquid Extraction (Hexane) saponification->extraction drying Drying & Evaporation extraction->drying derivatization Derivatization (TMS Ethers) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Interpretation gcms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Emulsion Formed During Liquid-Liquid Extraction? centrifuge Centrifuge the sample start->centrifuge Yes end Successful Phase Separation start->end No brine Add saturated NaCl (brine) centrifuge->brine Still persists centrifuge->end Resolved gentle_mixing Use gentle inversions instead of shaking brine->gentle_mixing Still persists brine->end Resolved gentle_mixing->end Preventative Measure

Caption: Decision tree for troubleshooting emulsion formation.

References

minimizing analytical interference in gorgosterol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analytical interference during the quantification of gorgosterol.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification.

Issue 1: Low this compound Recovery After Sample Preparation

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Incomplete Cell Lysis Microscopic examination of cell debris after extraction.Optimize lysis method (e.g., increase sonication time, use a more robust mechanical disruption method like bead beating).
Inefficient Extraction Spiking a blank matrix with a known amount of this compound standard and measuring recovery.Use a more effective solvent system. The Folch or Bligh-Dyer methods using chloroform (B151607) and methanol (B129727) are standard for lipid extraction.[1] For solid samples, consider supercritical fluid extraction (SFE).[2]
Analyte Degradation Run a time-course study on the stability of this compound in the sample matrix at room temperature.Quench enzymatic activity immediately after sample collection by flash-freezing in liquid nitrogen or adding cold organic solvents like methanol.[1] Add antioxidants such as butylated hydroxytoluene (BHT) to prevent oxidation.[3]
Loss During Phase Separation Analyze a small aliquot of the aqueous phase after liquid-liquid extraction (LLE).Ensure complete phase separation before collecting the organic layer. Centrifugation can help to sharpen the interface.
Adsorption to Labware Use silanized glassware for all sample preparation steps.Pre-rinse all pipette tips and vials with the extraction solvent.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting) in GC-MS Analysis

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Incomplete Derivatization Analyze the derivatized sample for the presence of underivatized this compound.Optimize derivatization conditions (e.g., increase temperature, time, or reagent concentration). Common silylating agents for sterols include BSTFA with 1% TMCS or MSTFA.[4][5]
Active Sites in the GC System Inject a standard mix of active compounds (e.g., alcohols, phenols) to check for tailing.Deactivate the injector liner with a silylating agent or use a pre-deactivated liner. Trim the first few centimeters of the column to remove active sites.
Column Overload Dilute the sample and re-inject.Reduce the injection volume or use a split injection. If high sensitivity is required, consider a column with a thicker film or wider diameter.
Inappropriate Solvent Review the solvent used to dissolve the final extract.The sample should be dissolved in a solvent that is compatible with the GC column's stationary phase.

Issue 3: High Background Noise or Ghost Peaks in the Chromatogram

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Contaminated GC System Run a blank solvent injection.Bake out the column and injector. Clean the ion source of the mass spectrometer.
Septum Bleed Check the age and type of the septum.Use high-temperature, low-bleed septa and replace them regularly.
Carryover from Previous Injection Inject a blank solvent after a high-concentration sample.Increase the solvent wash volume in the autosampler and use a more effective wash solvent.
Matrix Components Review the sample cleanup procedure.Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components. C18 or silica (B1680970) cartridges are often effective.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: The most common sources of interference include:

  • Matrix Effects: Complex biological or environmental samples contain numerous compounds that can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer.[7]

  • Isobaric and Isomeric Interferences: Other sterols or lipids in the sample may have the same nominal mass as this compound or produce fragment ions with the same mass-to-charge ratio (m/z), leading to inaccurate quantification.[8][9]

  • Contamination: Contamination from labware, solvents, or previous samples can introduce interfering peaks.

Q2: Should I use GC-MS or LC-MS/MS for this compound quantification?

A2: Both techniques are suitable, and the choice depends on the specific requirements of your study.

  • GC-MS: Offers high chromatographic resolution for separating complex sterol mixtures. However, it requires a derivatization step to make this compound volatile, which adds to the sample preparation time.[5][7]

  • LC-MS/MS: Often does not require derivatization, simplifying sample preparation.[10][11] The use of tandem mass spectrometry (MS/MS) provides high selectivity and can effectively minimize matrix effects and isobaric interferences through Multiple Reaction Monitoring (MRM).[12][13]

Q3: How can I minimize matrix effects?

A3: To minimize matrix effects, you can:

  • Improve Sample Cleanup: Use techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to remove interfering compounds.[2][6]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A deuterated this compound standard, if available, would be ideal. The internal standard is added at the beginning of the sample preparation and experiences the same matrix effects and losses as the analyte, allowing for accurate correction.[3][14][15]

  • Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Q4: What is derivatization and why is it necessary for GC-MS analysis of this compound?

A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For GC-MS, this compound, like other sterols, is not sufficiently volatile. Derivatization with a silylating agent (e.g., BSTFA, MSTFA) replaces the polar hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, increasing its volatility and improving its chromatographic peak shape.[4][5]

Q5: How do I deal with potential isobaric interferences?

A5: Isobaric interferences can be addressed by:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion (the molecular ion of this compound) and monitoring a unique fragment ion, you can selectively detect this compound even in the presence of other compounds with the same molecular weight.[12][13]

  • Chromatographic Separation: Optimizing the GC or LC method to achieve baseline separation of this compound from interfering isomers is crucial.[7]

Experimental Protocols

Protocol 1: this compound Quantification by GC-MS

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., 5α-cholestane or a deuterated sterol).

  • Saponification and Extraction:

    • Add 2 mL of 2 M ethanolic KOH to the sample.[16]

    • Incubate at 80°C for 1 hour to hydrolyze any steryl esters.[16]

    • Cool the sample and add 2 mL of deionized water and 3 mL of n-hexane.[16]

    • Vortex for 1 minute and centrifuge to separate the phases.[16]

    • Collect the upper hexane (B92381) layer. Repeat the hexane extraction twice more.

    • Combine the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Add 50 µL of a silylating agent (e.g., a 1:1 mixture of pyridine (B92270) and BSTFA + 1% TMCS) to the dried extract.[5]

    • Heat at 60°C for 1 hour.[5]

    • Evaporate the solvent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Analysis:

    • Column: A nonpolar column, such as one with a 5% phenyl polysiloxane stationary phase, is typically used for sterol analysis.[17]

    • Injector: Splitless injection is commonly used for trace analysis.

    • Oven Program: A temperature gradient from a low initial temperature (e.g., 180°C) to a high final temperature (e.g., 300°C) is used to separate the sterols.

    • MS Detection: The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the this compound-TMS derivative.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., deuterated cholesterol).

  • Extraction:

    • Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v).

    • Vortex the sample with the extraction solvent and centrifuge to separate the phases.

    • Collect the lower organic layer.

    • Evaporate the solvent under nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is commonly used for sterol analysis.[13]

    • Mobile Phase: A gradient of methanol or acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is often used.

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI often provides better sensitivity for sterols.[11]

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will typically be the [M+H-H₂O]⁺ ion for this compound, and a specific product ion will be monitored.

Visualizations

Gorgosterol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Environmental Sample Spike Spike with Internal Standard Sample->Spike Interference3 Analyte Degradation Sample->Interference3 Lysis Cell Lysis (if applicable) Spike->Lysis Spike->Interference3 Monitors Extraction Lipid Extraction (e.g., LLE) Lysis->Extraction Saponification Saponification (optional, for total this compound) Extraction->Saponification Interference1 Matrix Effects Extraction->Interference1 Cleanup Sample Cleanup (e.g., SPE) Saponification->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization GC-MS Path LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS LC-MS/MS Path Cleanup->Interference1 Mitigates GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration Interference2 Isobaric/Isomeric Interference GCMS->Interference2 LCMSMS->Integration LCMSMS->Interference2 Mitigates with MS/MS Quantification Quantification using Internal Standard Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound quantification highlighting potential sources of interference and mitigation steps.

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes_recovery Potential Causes for Low Recovery cluster_causes_peakshape Potential Causes for Poor Peak Shape cluster_causes_interference Potential Causes for Interfering Peaks cluster_solutions Solutions Problem Inaccurate this compound Quantification LowRecovery Low Analyte Recovery Problem->LowRecovery PoorPeakShape Poor Peak Shape Problem->PoorPeakShape InterferingPeaks Interfering Peaks Problem->InterferingPeaks InefficientExtraction Inefficient Extraction LowRecovery->InefficientExtraction AnalyteDegradation Analyte Degradation LowRecovery->AnalyteDegradation IncompleteDeriv Incomplete Derivatization (GC-MS) PoorPeakShape->IncompleteDeriv ActiveSites Active Sites in System PoorPeakShape->ActiveSites MatrixEffect Matrix Co-elution InterferingPeaks->MatrixEffect IsobaricInterference Isobaric Interference InterferingPeaks->IsobaricInterference OptimizePrep Optimize Sample Prep (Extraction, Cleanup) InefficientExtraction->OptimizePrep UseSID Use Stable Isotope Dilution (SID) AnalyteDegradation->UseSID OptimizeDeriv Optimize Derivatization IncompleteDeriv->OptimizeDeriv SystemMaint Perform System Maintenance ActiveSites->SystemMaint MatrixEffect->OptimizePrep UseMSMS Use Tandem MS (MS/MS) IsobaricInterference->UseMSMS

Caption: Logical troubleshooting guide for inaccurate this compound quantification.

References

addressing and correcting for matrix effects in LC-MS analysis of gorgosterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and correcting for matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of gorgosterol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects in LC-MS refer to the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3] In complex matrices, such as those derived from marine organisms where this compound is found, these effects can be particularly pronounced.

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A: You can assess matrix effects both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a this compound standard is infused into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Dips or rises in the constant signal indicate regions of ion suppression or enhancement, respectively.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is a more direct method to quantify the extent of the matrix effect.[1][4] You compare the signal response of this compound in a neat solvent to its response when spiked into a blank matrix sample that has already undergone the full extraction procedure. The percentage difference in the signal indicates the degree of ion suppression or enhancement.

Q3: What are the primary strategies to correct for matrix effects in this compound analysis?

A: The three main strategies to counteract matrix effects are:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[5] An isotopically labeled version of this compound (e.g., deuterated or ¹³C-labeled) is added to the sample at the beginning of the workflow. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization.[6]

  • Matrix-Matched Calibration: This involves preparing the calibration standards in a blank matrix that is representative of the samples being analyzed.[7] This approach helps to ensure that the standards and the samples experience similar levels of matrix-induced suppression or enhancement.

  • Standard Addition Method: This method is particularly useful for complex and variable matrices where a representative blank matrix is unavailable.[8] It involves creating a calibration curve within each individual sample by spiking known amounts of the standard into several aliquots of the sample.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound that may be related to matrix effects.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Low or inconsistent this compound signal Ion suppression due to co-eluting matrix components.1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Optimize chromatography: Adjust the gradient or try a different column chemistry to separate this compound from interfering compounds. 3. Improve sample cleanup: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix components.
Poor reproducibility between replicate injections Variable matrix effects across different samples or injections.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Ensure consistent sample preparation: Standardize all extraction and cleanup steps to minimize variability.
Non-linear calibration curve in matrix Concentration-dependent matrix effects.1. Use the Standard Addition Method: This method can account for non-linear matrix effects by creating a calibration curve within each sample. 2. Dilute the sample: If this compound concentration is high enough, dilution can reduce the concentration of interfering matrix components.
High background noise Contamination of the ion source or carryover from previous injections.1. Clean the ion source: Follow the manufacturer's protocol for cleaning the ESI or APCI source. 2. Optimize wash steps: Increase the volume and/or organic content of the needle wash solvent and extend the column wash time between injections.

Quantitative Data on Matrix Effects in Similar Analytes

While specific quantitative data for this compound is limited in publicly available literature, data from the analysis of other marine sterols and lipophilic toxins in complex matrices can provide an indication of the potential extent of matrix effects.

Analyte/MatrixCorrection MethodObserved Matrix Effect (Signal Suppression/Enhancement)Reference
Ergosterol in wetland matricesStandard AdditionMass interference observed, requiring standard addition for correction.[9]
Lipophilic marine toxins in musselsStandard AdditionStrong suppression (below 50% signal) for some toxins.[8]
Okadaic acid and azaspiracid-1 (B164318) in shellfishMatrix-Matched StandardsMatrix enhancement for okadaic acid and suppression for azaspiracid-1 was observed, with the degree of suppression ranging from 20% to 70% depending on the tissue type.[10]

Note: This data should be used as a guideline. It is crucial to experimentally determine the matrix effect for this compound in your specific sample matrix.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively determine the percentage of ion suppression or enhancement for this compound.

Materials:

  • Blank matrix (a sample of the same type as your study samples, but without this compound).

  • This compound analytical standard.

  • Neat solvent (the final solvent used to reconstitute your samples).

  • Your established sample extraction and LC-MS analysis workflow.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the neat solvent at a known concentration (e.g., in the middle of your expected calibration range).

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the extracted matrix with the this compound standard to the same final concentration as in Set A.

  • Analyze both sets of samples using your LC-MS method.

  • Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A %ME < 100% indicates ion suppression.

    • A %ME > 100% indicates ion enhancement.

Protocol 2: Correction using Matrix-Matched Calibration

Objective: To create a calibration curve that accounts for matrix effects.

Materials:

  • Blank matrix.

  • This compound analytical standard.

  • Your established sample extraction and LC-MS analysis workflow.

Procedure:

  • Process a sufficient amount of the blank matrix through your entire extraction procedure to create a pooled blank matrix extract.

  • Prepare a series of calibration standards by spiking known concentrations of the this compound standard into aliquots of the pooled blank matrix extract.

  • Analyze these matrix-matched calibrants using your LC-MS method to generate a calibration curve.

  • Quantify your unknown samples against this matrix-matched calibration curve.

Protocol 3: Correction using the Standard Addition Method

Objective: To quantify this compound in a complex matrix where a blank matrix is not available.

Materials:

  • Your sample containing an unknown concentration of this compound.

  • This compound analytical standard.

  • Your established sample extraction and LC-MS analysis workflow.

Procedure:

  • Divide your sample into at least four equal aliquots.

  • Leave one aliquot unspiked.

  • Spike the remaining aliquots with increasing, known concentrations of the this compound standard.

  • Process all aliquots through your sample preparation and LC-MS analysis workflow.

  • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of this compound in your sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Sample Sample Collection (e.g., Coral Tissue) Homogenize Homogenization Sample->Homogenize Extract Lipid Extraction (e.g., Bligh-Dyer) Homogenize->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Data Data Acquisition MS->Data SIL_IS Stable Isotope-Labeled Internal Standard Data->SIL_IS MMC Matrix-Matched Calibration Data->MMC StdAdd Standard Addition Method Data->StdAdd Quant Final Concentration of this compound Troubleshooting_Workflow Start Inaccurate or Imprecise This compound Quantification Check_Signal Is the signal low or inconsistent? Start->Check_Signal Post_Column Perform Post-Column Infusion Check_Signal->Post_Column Yes Check_Reproducibility Is reproducibility poor? Check_Signal->Check_Reproducibility No Suppression_Found Ion suppression detected? Post_Column->Suppression_Found Optimize_Chroma Optimize Chromatography (Gradient, Column) Suppression_Found->Optimize_Chroma Yes Suppression_Found->Check_Reproducibility No Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Optimize_Chroma->Improve_Cleanup Use_SIL Implement Stable Isotope- Labeled Internal Standard Improve_Cleanup->Use_SIL End Accurate Quantification Use_SIL->End Check_Reproducibility->Use_SIL Yes Check_Linearity Is the calibration curve non-linear? Check_Reproducibility->Check_Linearity No Use_StdAdd Use Standard Addition Method Check_Linearity->Use_StdAdd Yes Check_Linearity->End No Use_StdAdd->End

References

Technical Support Center: Gorgosterol Purification via Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of solid-phase extraction (SPE) for gorgosterol purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the solid-phase extraction of this compound.

Symptom Potential Cause Suggested Solution
Low or No Recovery of this compound Improper SPE Cartridge Conditioning: The sorbent was not properly solvated, leading to poor interaction with the sample.Ensure the cartridge is conditioned with the appropriate sequence of solvents. For normal-phase SPE (e.g., silica), this typically involves a polar solvent like methanol (B129727) followed by a less polar solvent like hexane (B92381). For reversed-phase SPE (e.g., C18), the order is reversed.[1]
Sample Loading Issues: The flow rate during sample application was too high, preventing efficient binding of this compound to the sorbent.Decrease the sample loading flow rate to allow for adequate interaction time between the analyte and the sorbent.[2]
Incorrect Elution Solvent: The elution solvent is too weak to disrupt the interaction between this compound and the sorbent.Increase the polarity of the elution solvent. For example, if using a hexane:ethyl acetate (B1210297) mixture on a silica (B1680970) cartridge, increase the percentage of ethyl acetate. Consider using a stronger solvent like isopropanol (B130326) or acetone (B3395972) for complete elution.[1][3]
This compound Lost in Wash Step: The wash solvent is too strong and is eluting the this compound along with impurities.Reduce the strength of the wash solvent. For instance, if impurities are being washed with a hexane:ethyl acetate mixture, decrease the proportion of the more polar solvent (ethyl acetate).[1][2]
Column Drying Out: The sorbent bed dried out before sample loading or between steps, which can lead to channeling and inconsistent results.Ensure the sorbent bed remains wetted with the appropriate solvent throughout the conditioning and loading steps. Do not let the column go dry unless specified in the protocol.[1]
This compound Eluate is Impure Inadequate Washing: The wash step did not effectively remove all interfering compounds.Optimize the wash solvent by gradually increasing its strength to remove the maximum amount of impurities without eluting the this compound. A multi-step wash with solvents of increasing polarity may be beneficial.[3]
Co-elution of Similar Compounds: Other sterols or lipids with similar polarity to this compound are being co-eluted.Improve separation by using a less polar elution solvent and collecting smaller fractions. Subsequent analysis of the fractions can identify those with the highest purity. Alternatively, consider a different sorbent with higher selectivity.[3]
Sample Overload: The capacity of the SPE cartridge was exceeded, leading to breakthrough of both this compound and impurities.Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent mass.[1][2]
Inconsistent Results Between Samples Variable Sample Pre-treatment: Inconsistent saponification or initial extraction can lead to variability in the sample matrix loaded onto the SPE column.Standardize the pre-treatment protocol, ensuring consistent reaction times, temperatures, and solvent volumes for all samples.
Inconsistent Flow Rates: Manual processing can lead to variations in flow rates for loading, washing, and elution.Use a vacuum manifold or an automated SPE system to maintain consistent flow rates for all samples.
Fluctuations in Laboratory Temperature: Temperature can affect solvent viscosity and interactions between the analyte and sorbent.Perform the SPE procedure in a temperature-controlled environment to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE cartridge to use for this compound purification?

A1: The choice of SPE cartridge depends on the sample matrix and the impurities present. For crude lipid extracts, a normal-phase silica gel cartridge is commonly used for sterol purification.[3][4] Reversed-phase C18 cartridges can also be effective, particularly for samples dissolved in polar solvents. It is recommended to screen both types to determine the best option for your specific application.

Q2: My this compound is in a very non-polar solvent after liquid-liquid extraction. How should I prepare it for SPE?

A2: If you are using a normal-phase SPE cartridge (e.g., silica), you can likely load your sample directly if it is dissolved in a non-polar solvent like hexane. If using a reversed-phase cartridge (e.g., C18), the sample should be solvent-exchanged into a more polar, miscible solvent before loading.

Q3: How can I improve the separation of this compound from other closely related sterols?

A3: To improve the resolution between sterols, you can try a shallower elution gradient. This involves using a series of elution solvents with gradually increasing polarity and collecting smaller fractions.[3] Each fraction should then be analyzed (e.g., by TLC or HPLC) to determine the purity of the this compound.

Q4: Is it necessary to perform saponification before SPE?

A4: Saponification is a crucial step if your sample contains esterified sterols and you want to analyze the total this compound content.[5] This process cleaves the ester bonds, liberating the free sterol. If you are only interested in free this compound, you may be able to omit this step, but your recovery will only reflect the free form.

Q5: Can I reuse my SPE cartridges?

A5: While some SPE cartridges can be regenerated and reused, it is generally not recommended for high-purity applications like drug development. Reusing cartridges can lead to cross-contamination and inconsistent results. For reproducible and reliable purification, it is best to use a new cartridge for each sample.

Experimental Protocol: SPE for this compound Purification

This protocol is a general guideline for the purification of this compound from a crude lipid extract using a silica-based SPE cartridge. Optimization may be required for your specific sample.

1. Sample Preparation (Saponification) a. To a dried lipid extract, add a solution of 1 M KOH in methanol. b. Heat the mixture at 60-80°C for 1-2 hours to cleave any steryl esters.[5] c. After cooling, add water and extract the unsaponifiable matter (containing free sterols) with a non-polar solvent like hexane. d. Pool the hexane fractions and wash with water until the pH is neutral. e. Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate the solvent. f. Re-dissolve the dried extract in a minimal amount of a non-polar solvent (e.g., hexane or toluene) for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning a. Pass 5-10 mL of methanol through the silica cartridge to activate the sorbent. b. Equilibrate the cartridge by passing 5-10 mL of the initial mobile phase (e.g., hexane) through it. Do not allow the sorbent to dry.[1]

3. Sample Loading a. Load the re-dissolved sample extract onto the conditioned cartridge. b. Use a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure efficient binding.[2]

4. Washing a. Wash the cartridge with a non-polar solvent (e.g., hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether) to remove non-polar impurities.[3]

5. Elution a. Elute the this compound using a solvent of intermediate polarity. A mixture of hexane and ethyl acetate or isopropanol is often effective.[6][3] b. It is advisable to perform a step-wise elution with increasing concentrations of the more polar solvent and collect fractions. c. Analyze the fractions by a suitable method (e.g., TLC, GC-MS, or HPLC) to identify those containing pure this compound.

Quantitative Data Summary

The following table summarizes typical solvent volumes and concentrations for SPE of sterols. These should be optimized for your specific application.

SPE Step Parameter Typical Value/Range Notes
Sample Preparation Saponification Reagent1 M KOH in MethanolEnsure complete immersion of the sample.
Extraction SolventHexanePerform multiple extractions for complete recovery.
Conditioning Activation Solvent5-10 mL MethanolFor silica cartridges.
Equilibration Solvent5-10 mL HexaneFor silica cartridges.
Sample Loading Sample Concentration< 100 mg of crude extract per gram of sorbentTo avoid overloading the column.
Flow Rate1-2 mL/minSlower is generally better for binding.
Washing Wash Solvent 15-10 mL HexaneTo remove highly non-polar impurities.
Wash Solvent 25-10 mL Hexane:Diethyl Ether (e.g., 95:5)To remove slightly more polar impurities.
Elution Elution SolventHexane:Ethyl Acetate or Hexane:IsopropanolThe ratio will depend on the specific sterols and impurities.
Elution Volume5-10 mL per fractionCollect multiple small fractions for better separation.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Saponification Saponification (cleave esters) LLE Liquid-Liquid Extraction (isolate unsaponifiables) Saponification->LLE Dry_Reconstitute Dry & Reconstitute LLE->Dry_Reconstitute Conditioning 1. Conditioning Dry_Reconstitute->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Analysis Purity Analysis (TLC, HPLC, GC-MS) Elution->Analysis

Caption: Workflow for this compound purification using SPE.

Troubleshooting_Tree cluster_recovery Low Recovery cluster_purity Low Purity Start Problem Encountered Check_Conditioning Improper Conditioning? Start->Check_Conditioning Check_Washing Inadequate Washing? Start->Check_Washing Check_Loading_Flow Loading Flow Too High? Check_Conditioning->Check_Loading_Flow No Sol_Conditioning Re-condition Properly Check_Conditioning->Sol_Conditioning Yes Check_Elution_Solvent Elution Solvent Too Weak? Check_Loading_Flow->Check_Elution_Solvent No Sol_Loading_Flow Decrease Flow Rate Check_Loading_Flow->Sol_Loading_Flow Yes Check_Wash_Solvent Wash Solvent Too Strong? Check_Elution_Solvent->Check_Wash_Solvent No Sol_Elution_Solvent Increase Solvent Strength Check_Elution_Solvent->Sol_Elution_Solvent Yes Sol_Wash_Solvent Decrease Wash Strength Check_Wash_Solvent->Sol_Wash_Solvent Yes Check_Overload Column Overloaded? Check_Washing->Check_Overload No Sol_Washing Optimize Wash Step Check_Washing->Sol_Washing Yes Check_Coelution Co-elution of Impurities? Check_Overload->Check_Coelution No Sol_Overload Reduce Sample Load Check_Overload->Sol_Overload Yes Sol_Coelution Use Shallower Gradient Check_Coelution->Sol_Coelution Yes

Caption: Troubleshooting decision tree for SPE of this compound.

References

Technical Support Center: Detection of Low Concentrations of Gorgosterol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low concentrations of gorgosterol in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting low concentrations of this compound in environmental samples?

A1: The most prevalent and sensitive methods for quantifying low concentrations of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high selectivity and sensitivity, which are crucial for analyzing complex environmental matrices.

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound, like other sterols, is a non-volatile compound. Gas chromatography requires analytes to be volatile to travel through the column. Derivatization, typically silylation, replaces the polar hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of this compound, allowing for its successful analysis by GC-MS.

Q3: I am observing peak tailing in my GC-MS chromatogram. What could be the cause?

A3: Peak tailing in the GC-MS analysis of sterols is often due to incomplete derivatization or active sites within the GC system. Ensure your sample is completely dry before adding the derivatization reagent, as moisture can deactivate it. Use a sufficient excess of the reagent and allow the reaction to complete. Additionally, check for active sites in the injector, column, or detector and use a deactivated liner and a well-conditioned column.

Q4: My LC-MS/MS sensitivity for this compound is low. How can I improve it?

A4: Low sensitivity in LC-MS/MS can be caused by several factors. Optimize the ionization source parameters, such as temperature and gas flows. Ensure efficient ionization of this compound; Atmospheric Pressure Chemical Ionization (APCI) is often more effective for sterols than Electrospray Ionization (ESI). Matrix effects from co-eluting compounds in your environmental sample can also suppress the this compound signal. Implement a thorough sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interfering substances. The use of an isotopically labeled internal standard can also help to compensate for matrix effects.

Q5: Are there any immunological assays like ELISA available for this compound detection?

A5: Currently, there are no commercially available ELISA kits specifically for this compound. Developing an immunoassay for a specific sterol like this compound is challenging due to its structural similarity to other sterols present in environmental samples.[1] This can lead to high cross-reactivity, where the antibody binds to other sterols, resulting in inaccurate quantification.[2][3] The development of a highly specific antibody would require the synthesis of a this compound derivative to be used as a hapten for immunization, which is a complex process.[4]

Q6: How should I store my environmental samples to prevent this compound degradation?

A6: To prevent the degradation of this compound, it is recommended to store water and sediment samples frozen at -20°C or below. For water samples, filtering them before freezing can help to remove particulates and potential microbial activity. It is also advisable to minimize freeze-thaw cycles. Some studies suggest that for plant-derived materials, direct storage in methanol (B129727) can be an effective preservation method.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
No or Low this compound Peak Incomplete extraction from the sample matrix. Incomplete derivatization. Degradation of the analyte. Instrument sensitivity issues.- Optimize the extraction solvent and method (e.g., ultrasonication, pressurized liquid extraction). - Ensure the sample is dry before adding the derivatization reagent and optimize reaction time and temperature. - Check sample storage conditions and minimize exposure to light and heat. - Verify GC-MS system performance with a known standard.
Peak Broadening or Splitting Column contamination or degradation. Inappropriate injection technique. Suboptimal temperature program.- Bake out the column or trim the front end. If the problem persists, replace the column. - Ensure a fast and consistent injection. - Optimize the GC oven temperature ramp rate.
Co-elution with Other Sterols Insufficient chromatographic resolution.- Use a longer GC column or a column with a different stationary phase that offers better selectivity for sterols. - Optimize the temperature program with a slower ramp rate.
Matrix Interference Co-extracted compounds from the environmental sample.- Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE). - Use matrix-matched calibration standards to compensate for the effect.[5]
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low Signal Intensity Inefficient ionization. Ion suppression from matrix effects. Suboptimal MS/MS transition parameters.- Optimize ionization source parameters (e.g., temperature, gas flows). Consider using APCI instead of ESI. - Improve sample cleanup using SPE. Dilute the sample if possible. - Perform a product ion scan to identify the most intense and specific fragment ions for this compound and optimize collision energy.
Poor Peak Shape Column issues (e.g., contamination, voiding). Inappropriate mobile phase.- Flush the column with a strong solvent or reverse the column direction for flushing. Replace the column if necessary. - Ensure the mobile phase composition is optimal for sterol separation on the chosen column.
Inconsistent Retention Times Fluctuation in pumping pressure. Column temperature variation. Changes in mobile phase composition.- Check the LC pumps for leaks and ensure proper solvent degassing. - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily.
High Background Noise Contaminated solvent or glassware. Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware. - Implement a robust needle wash protocol between injections.

Data Presentation

The following table summarizes typical quantitative data for sterol analysis using different methods. Note that specific values for this compound may vary depending on the exact experimental conditions and the complexity of the sample matrix.

Technique Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
GC-MSPhytosterols0.1 µg/mL-[6]
GC-MS-SIMCampesterol, β-sitosterol0.20 and 0.083 mg/kg-[6]
LC-MS/MSPhytosterols0.005 - 0.05 µg/mL0.05 - 0.25 µg/mL[7]
LC-MS-MSPhytosterols-10 - 100 ng/mL[3]

Experimental Protocols

Sample Preparation: Extraction and Saponification

This protocol describes a general procedure for extracting and saponifying sterols from environmental samples.

Materials:

  • Freeze-dried sediment or filtered water sample

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Potassium hydroxide (B78521) (KOH) solution (2 M in ethanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Extraction:

    • For sediment samples, weigh approximately 5-10 g of freeze-dried sample into a glass centrifuge tube.

    • For water samples, pass a known volume (e.g., 1-4 L) through a glass fiber filter (GF/F). The filter is then used for extraction.

    • Add a mixture of CHCl₃:MeOH (2:1, v/v) to the sample.

    • Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the supernatants.

  • Saponification:

    • Evaporate the combined extracts to dryness under a rotary evaporator.

    • Add 2 M ethanolic KOH solution to the dried extract.

    • Incubate the mixture at 80°C for 1-2 hours to hydrolyze any esterified sterols.

  • Liquid-Liquid Extraction of Unsaponifiables:

    • After cooling, add a saturated NaCl solution and hexane to the saponified mixture.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the unsaponifiable lipids (including this compound).

    • Repeat the hexane extraction two more times.

    • Combine the hexane extracts.

  • Drying and Concentration:

    • Pass the combined hexane extracts through a column of anhydrous Na₂SO₄ to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • The dried extract is now ready for cleanup or derivatization.

Sample Cleanup: Solid-Phase Extraction (SPE)

This protocol provides a general method for cleaning up the sterol extract using a silica-based SPE cartridge.

Materials:

  • Dried lipid extract from the saponification step

  • Silica (B1680970) SPE cartridge (e.g., 500 mg)

  • Hexane

  • Hexane:Ethyl Acetate (B1210297) mixture (e.g., 95:5, v/v)

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the silica SPE cartridge by passing 5-10 mL of hexane through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the dried lipid extract in a small volume of hexane (e.g., 1 mL).

    • Load the dissolved sample onto the conditioned SPE cartridge.

  • Elution of Interfering Compounds:

    • Wash the cartridge with 5-10 mL of hexane to elute non-polar interfering compounds.

  • Elution of this compound:

    • Elute the this compound fraction with 5-10 mL of a hexane:ethyl acetate mixture (e.g., 95:5, v/v).

    • Collect this fraction.

  • Drying:

    • Evaporate the collected fraction to dryness under a gentle stream of nitrogen. The sample is now ready for analysis or derivatization.

GC-MS Analysis

Derivatization (Silylation):

  • Ensure the dried, cleaned-up extract is completely free of moisture.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample vial.

  • Incubate the mixture at 60-70°C for 30-60 minutes.

  • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Parameters (Example):

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp to 280°C at 10°C/min.

    • Ramp to 300°C at 5°C/min, hold for 10-15 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • SIM Ions for this compound (as TMS ether): Monitor the molecular ion and key fragment ions. The exact m/z values should be determined by analyzing a this compound standard.

LC-MS/MS Analysis

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a higher percentage of A and gradually increasing B to elute the sterols.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Parameters (Example):

  • Ionization Mode: APCI positive ion mode.

  • Nebulizer Pressure: Optimized for the instrument.

  • Drying Gas Flow and Temperature: Optimized for the instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will likely be the [M+H-H₂O]⁺ ion. The product ions need to be determined by infusing a this compound standard and performing a product ion scan. Two to three transitions are typically monitored for each analyte for quantification and confirmation.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Environmental Sample (Water/Sediment) Extraction Solvent Extraction Sample->Extraction Saponification Alkaline Saponification Extraction->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Cleanup Solid-Phase Extraction (SPE) LLE->Cleanup Derivatization Silylation (BSTFA) Cleanup->Derivatization GCMS GC-MS Analysis (SIM/Scan) Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

GC-MS analysis workflow for this compound.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Environmental Sample (Water/Sediment) Extraction Solvent Extraction Sample->Extraction Saponification Alkaline Saponification Extraction->Saponification LLE Liquid-Liquid Extraction Saponification->LLE Cleanup Solid-Phase Extraction (SPE) LLE->Cleanup LCMSMS LC-MS/MS Analysis (MRM) Cleanup->LCMSMS Data Data Analysis & Quantification LCMSMS->Data Troubleshooting_Logic action action Start Problem with This compound Detection Check_Peak Is a peak present? Start->Check_Peak Check_Shape Is peak shape good? Check_Peak->Check_Shape Yes Action_Extraction Optimize Extraction & Derivatization Check_Peak->Action_Extraction No Check_Sensitivity Is sensitivity adequate? Check_Shape->Check_Sensitivity Yes Action_GC_Maintenance Perform GC Maintenance (liner, column) Check_Shape->Action_GC_Maintenance No (Tailing/Broad) Check_Reproducibility Is reproducibility good? Check_Sensitivity->Check_Reproducibility Yes Action_MS_Tune Tune MS & Optimize Ionization Source Check_Sensitivity->Action_MS_Tune No (Low S/N) Action_Sample_Cleanup Improve Sample Cleanup (SPE) Check_Reproducibility->Action_Sample_Cleanup No (High RSD) Action_Optimize_GC_Method Optimize GC Program Action_GC_Maintenance->Action_Optimize_GC_Method Action_Calibrate Use Matrix-Matched Calibration Action_Sample_Cleanup->Action_Calibrate

References

Technical Support Center: Chromatographic Resolution of Gorgosterol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatographic resolution of gorgosterol and its isomers in High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in the separation of these complex marine sterols.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound isomers.

Issue 1: Poor Resolution or Co-elution of this compound Isomers

  • Symptom: Your chromatogram shows broad, overlapping, or shouldered peaks for what should be distinct this compound isomers. A resolution value (Rs) of less than 1.5 is observed.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for resolving structurally similar isomers.

      • Troubleshooting Steps:

        • Vary Organic Modifier: If using a standard reversed-phase method with acetonitrile (B52724), try substituting it with methanol (B129727) or using a mixture of both. Methanol can offer different selectivity for sterols.

        • Optimize Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention times, which may improve the separation between closely eluting isomers.[1] Make small, incremental changes (e.g., 2-5%) to observe the effect on resolution.

        • Employ a Shallow Gradient: A shallow gradient elution, where the mobile phase composition changes slowly over time, can be more effective than an isocratic method for resolving complex mixtures of isomers.[2]

    • Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for the subtle structural differences among this compound isomers, particularly the unique cyclopropane (B1198618) ring in the side chain.

      • Troubleshooting Steps:

        • Switch Column Chemistry: If a standard C18 column is not providing adequate separation, consider a C30 column, which can offer better shape selectivity for steroidal isomers.[2] Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can also provide alternative selectivities through π-π interactions.[2]

        • Consider Silver Ion (Argentation) HPLC: For isomers differing in the number or position of double bonds, silver ion chromatography can provide exceptional separation.[3][4][5] This technique is based on the reversible interaction between silver ions and the π-electrons of the double bonds.[5][6][7]

    • Inadequate Temperature Control: Column temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.

      • Troubleshooting Steps:

        • Systematic Temperature Variation: Experiment with different column temperatures, for instance, in 5°C increments. Lowering the temperature can sometimes enhance resolution, though it may also lead to an increase in backpressure and longer analysis times.[1][2]

Issue 2: Peak Tailing or Poor Peak Shape

  • Symptom: Asymmetrical peaks with a "tail" are observed, which can compromise resolution and accurate integration.

  • Possible Causes & Solutions:

    • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the analytes, leading to peak tailing.

      • Troubleshooting Steps:

        • Use a Modern, High-Purity Silica Column: Newer columns are often end-capped to minimize exposed silanol groups.

        • Mobile Phase Additives: The addition of a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of silanol groups and improve peak shape.[2]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Troubleshooting Steps:

        • Reduce Injection Volume or Sample Concentration: Dilute your sample and reinject. If peak shape improves, column overload was likely the issue.

Issue 3: Irreproducible Retention Times

  • Symptom: The retention times of your this compound isomers shift between injections or analytical runs.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Troubleshooting Steps:

        • Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) before the first injection and between runs with different mobile phases.

    • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or inadequate mixing.

      • Troubleshooting Steps:

        • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep the solvent reservoirs capped.[1]

        • Ensure Proper Mixing and Degassing: Use an online degasser or degas the mobile phase before use to prevent air bubbles.[1]

    • Fluctuations in Column Temperature: An unstable column temperature can cause retention times to drift.[1]

      • Troubleshooting Steps:

        • Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging? A1: The difficulty in separating this compound isomers arises from their high degree of structural similarity. These molecules have the same mass and similar physicochemical properties. The primary structural variations are often subtle, such as the stereochemistry of the cyclopropane ring in the side chain or the position of double bonds in the sterol nucleus, making them difficult to resolve with standard chromatographic methods.[2]

Q2: What is a good starting point for HPLC method development for this compound isomers? A2: A reversed-phase C18 or C30 column is a good starting point.[2] For the mobile phase, a gradient of acetonitrile and water or methanol and water is commonly used for sterol separations. Begin with a shallow gradient to maximize the potential for separation.

Q3: Can normal-phase HPLC be used for this compound isomer separation? A3: While reversed-phase HPLC is more common for sterol analysis, normal-phase HPLC can also be employed.[8] It may offer different selectivity but can be more challenging to work with due to the use of non-polar, volatile organic solvents. A normal-phase system might not separate individual phytosterol compounds effectively but could be suitable for quantifying total phytosterols.[8]

Q4: Is derivatization necessary for the HPLC analysis of this compound? A4: Derivatization is not typically required for HPLC-UV or HPLC-MS analysis of sterols, as the native compounds are generally amenable to these detection methods. However, derivatization can be used to enhance the detectability for certain detectors (e.g., fluorescence) or to introduce a chiral handle for the separation of enantiomers.

Quantitative Data Summary

ParameterStationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionReference
Sterol Separation C18 or C30 (e.g., 2.1 x 150 mm, <3 µm)A: Water + 0.1% Formic AcidB: Acetonitrile/Isopropanol (80:20) + 0.1% Formic Acid (Gradient)0.2 - 0.440 - 50MS[2]
Phytosterol Analysis C18 (Kromasil 100, 15 x 0.4 cm, 5 µm)Methanol:Acetonitrile (30:70, v/v)1.230UV (205 nm)[9]
Sterol Intermediates C18 (µBondapak)AcetonitrileNot specifiedNot specifiedNot specified[8]
General Sterol Separation C8 (Eurospher 100-5, 250 x 4.0 mm, 5 µm)Water:Acetonitrile/Methanol (99:1) (10:90)1.025UV (205 nm)[10]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC-UV Method for Sterol Isomer Separation

This protocol provides a general starting point for developing a separation method for this compound isomers.

  • Sample Preparation: a. Extract the total lipid fraction from the sample matrix using a suitable method (e.g., Folch or Bligh-Dyer). b. If necessary, perform a saponification step to hydrolyze sterol esters to free sterols. c. Isolate the unsaponifiable fraction containing the free sterols. d. Dry the sterol fraction under a stream of nitrogen and reconstitute it in the initial mobile phase solvent.

  • HPLC Conditions:

    • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: Methanol

      • Solvent B: Acetonitrile

    • Gradient Program:

      • Start with a high percentage of methanol and gradually increase the percentage of acetonitrile over 30-40 minutes. A very shallow gradient is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 205 nm.

Protocol 2: Silver Ion (Argentation) HPLC for Separation of Unsaturated Isomers

This advanced technique can be highly effective for separating isomers based on the degree and location of unsaturation.

  • Column Preparation: A commercially available silver ion column is recommended. Alternatively, a column can be prepared by flushing a silica-based cation exchange column with a solution of silver nitrate.

  • HPLC Conditions:

    • Column: Silver ion HPLC column.

    • Mobile Phase: A non-polar mobile phase is typically used, such as hexane (B92381) or isooctane, with a small amount of a more polar modifier like acetonitrile or isopropanol. A gradient elution is often necessary.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV (at a low wavelength like 205 nm) or a mass spectrometer.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution of this compound Isomers start Poor Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase start->mobile_phase Step 1 stationary_phase Change Stationary Phase mobile_phase->stationary_phase No Improvement solved Resolution Improved (Rs >= 1.5) mobile_phase->solved Success temperature Adjust Temperature stationary_phase->temperature No Improvement stationary_phase->solved Success temperature->solved Success unsolved Resolution Still Poor temperature->unsolved

Caption: A logical workflow for troubleshooting poor resolution in HPLC.

HPLC_Method_Development_Strategy Strategy for HPLC Method Development for this compound Isomers start Define Separation Goal: Resolve this compound Isomers column_selection Select Column (C18, C30, PFP, Ag+) start->column_selection mobile_phase_screening Screen Mobile Phases (MeOH, ACN, Water) column_selection->mobile_phase_screening gradient_optimization Optimize Gradient Profile (Shallow Gradient) mobile_phase_screening->gradient_optimization temperature_optimization Optimize Temperature gradient_optimization->temperature_optimization validation Method Validation temperature_optimization->validation

Caption: A strategic approach to developing an HPLC method for this compound isomers.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gorgosterol standards. It addresses common challenges related to the availability, synthesis, extraction, and purification of this unique marine sterol.

Frequently Asked Questions (FAQs)

Q1: Where can I source high-purity this compound standards?

A1: Obtaining commercially available, high-purity this compound standards can be challenging due to its complex structure and limited demand compared to other sterols. Alfa Chemistry is one supplier that lists this compound with a purity of >98%. It is advisable to request a certificate of analysis (CoA) to verify purity and characterization data (NMR, MS) before purchase.

Q2: What are the primary natural sources for this compound isolation?

A2: this compound is primarily isolated from marine organisms, specifically gorgonian corals (sea fans) and their symbiotic dinoflagellates (zooxanthellae).[1][2][3][4] Species such as Plexaura flexuosa, Pseudopterogorgia americana, and other gorgonians are known to be rich sources. The biosynthesis of this compound is often attributed to the symbiotic algae.[1][2]

Q3: What makes the chemical synthesis of this compound so difficult?

A3: The primary challenge in the total synthesis of this compound lies in the stereoselective construction of its unique side chain, which features a cyclopropane (B1198618) ring with multiple stereocenters.[5][6] Key difficulties include:

  • Stereocontrol: Achieving the correct stereochemistry of the cyclopropane ring and the adjacent chiral centers is complex and often requires multi-step, stereoselective reactions.[5][6]

  • Low Yields: Total synthesis routes can be lengthy and result in low overall yields, making the process costly and inefficient for producing large quantities.

  • Complex Reagents: The synthesis often involves specialized and expensive reagents for reactions like stereoselective cyclopropanation.[7][8][9][10][11]

Q4: Is this compound biologically active?

A4: Yes, this compound has been reported to exhibit biological activity. Notably, it has been identified as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose metabolism.[12] This antagonistic activity makes this compound a molecule of interest for research in metabolic diseases.

Troubleshooting Guides

Guide 1: Low Yield During Extraction and Purification
Symptom Possible Cause Troubleshooting Step
Low overall yield of total lipid extract from gorgonian tissue. Inefficient initial extraction.Ensure the gorgonian tissue is properly lyophilized (freeze-dried) and ground to a fine powder to maximize surface area for solvent penetration. Use a sufficiently polar solvent system, such as a 2:1 mixture of dichloromethane:methanol (B129727), for exhaustive extraction.
Low concentration of this compound in the crude extract. Natural variation in sterol content.The concentration of this compound can vary significantly between different gorgonian species and even within the same species depending on geographical location and season. It is advisable to screen small samples of different source materials if possible.
Loss of this compound during chromatographic purification. Co-elution with other sterols or lipids.Gorgonian extracts contain a complex mixture of sterols with similar polarities, leading to difficult separation. Use a multi-step purification strategy combining normal-phase (Silica gel) and reverse-phase (C18) chromatography. High-Performance Liquid Chromatography (HPLC) is often necessary for final purification.
Degradation of this compound.This compound, like other sterols, can be susceptible to oxidation and degradation, especially at high temperatures.[13][14][15] Avoid excessive heat during solvent evaporation and store extracts and purified fractions at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen).
Guide 2: Purity Issues with this compound Standard
Symptom Possible Cause Troubleshooting Step
Presence of co-eluting peaks in HPLC analysis. Isomeric or structurally similar sterols.Gorgonian extracts often contain a variety of sterols, some of which may be isomers of this compound or differ only slightly in their side chains. Optimize HPLC conditions (e.g., gradient, solvent system, column type) to improve resolution. Argentic (silver nitrate-impregnated) chromatography can be effective for separating sterols based on the degree of unsaturation.
Discrepancies in NMR or MS data compared to literature values. Impurities or degradation products.Re-purify the standard using preparative HPLC. Ensure the use of high-purity solvents for all analytical work. For NMR, a higher field strength instrument may help resolve overlapping signals. For MS, high-resolution mass spectrometry (HRMS) can help distinguish between compounds with similar masses.[16][17][18][19]
Gradual degradation of the standard over time. Improper storage conditions.Purified this compound should be stored as a solid or in a non-reactive solvent (e.g., ethanol) at -20°C or -80°C.[20] Protect from light and oxygen. It is recommended to aliquot the standard to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Comparison of Extraction Methods for Phytosterols (B1254722) (Proxy for this compound)

Extraction MethodTypical Solvent(s)AdvantagesDisadvantagesReported Yield Range (General Phytosterols)
Soxhlet Extraction Hexane (B92381), Ethanol, DichloromethaneSimple, well-establishedTime-consuming, potential for thermal degradation of sensitive compounds4-10 mg/g
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolFaster than Soxhlet, improved efficiencyRequires specialized equipment5-12 mg/g
Supercritical Fluid Extraction (SFE) Supercritical CO₂Environmentally friendly, high selectivityHigh initial equipment cost6-15 mg/g
Maceration Dichloromethane:MethanolSimple, low costCan be inefficient, requires long extraction times3-8 mg/g

Note: Yields are highly dependent on the source material and specific conditions. Data for general phytosterols are presented due to limited specific data for this compound extraction yields in comparative studies.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Gorgonian Tissue

This protocol provides a general methodology for the isolation of this compound.

  • Sample Preparation:

    • Freeze-dry the gorgonian tissue to remove water.

    • Grind the lyophilized tissue into a fine powder using a blender or mortar and pestle.

  • Extraction:

    • Extract the powdered tissue with a 2:1 mixture of dichloromethane:methanol at room temperature with stirring for 24 hours.

    • Filter the extract and repeat the extraction process on the tissue residue two more times.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude lipid extract.

  • Solvent Partitioning:

    • Partition the crude extract between n-hexane and 90% methanol/water to separate nonpolar lipids (in the hexane layer) from more polar compounds. The sterol fraction will be enriched in the hexane layer.

    • Evaporate the n-hexane layer to dryness.

  • Column Chromatography (Silica Gel):

    • Pre-pack a silica (B1680970) gel column with n-hexane.

    • Dissolve the dried hexane extract in a minimal amount of n-hexane and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate (B1210297) (e.g., 100:0, 98:2, 95:5, etc., n-hexane:ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with an anisaldehyde spray reagent and heating. Sterol-containing fractions typically elute in the mid-polarity range.

  • HPLC Purification:

    • Combine the fractions containing this compound (as identified by TLC or preliminary analysis).

    • Further purify the combined fractions using reverse-phase HPLC (C18 column) with a mobile phase such as methanol or acetonitrile/water.

    • Monitor the elution profile with a UV or refractive index detector.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC, NMR, and MS.

Mandatory Visualizations

Logical Workflow for this compound Isolation and Purity Troubleshooting

Gorgosterol_Workflow cluster_extraction Extraction & Initial Purification cluster_purification Final Purification & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start Gorgonian Tissue lyophilize Lyophilize & Grind start->lyophilize extract Solvent Extraction (DCM:MeOH) lyophilize->extract partition Solvent Partitioning (Hexane/MeOH) extract->partition silica Silica Gel Chromatography partition->silica hplc Reverse-Phase HPLC silica->hplc low_yield Low Yield? silica->low_yield analysis Purity Analysis (NMR, MS, HPLC) hplc->analysis purity_issue Purity Issue? hplc->purity_issue standard Pure this compound Standard analysis->standard optimize_extraction Optimize Extraction Conditions low_yield->optimize_extraction optimize_hplc Optimize HPLC Separation purity_issue->optimize_hplc check_storage Check Storage Conditions purity_issue->check_storage

Caption: Workflow for isolating this compound and addressing common issues.

Signaling Pathway: this compound as an FXR Antagonist

Caption: this compound inhibits the FXR signaling pathway.

References

avoiding gorgosterol degradation during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with gorgosterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation during your sample workup and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a unique C30 marine sterol characterized by a cyclopropane (B1198618) ring in its side chain. It is primarily found in marine organisms such as gorgonians (sea fans) and soft corals. Like other sterols, this compound is susceptible to degradation, which can compromise the accuracy of its quantification, alter its biological activity, and lead to the formation of artifacts that may interfere with your analyses.

Q2: What are the main factors that cause this compound degradation?

A2: The primary factors leading to the degradation of sterols, including this compound, are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidized derivatives. This process is often the main degradation pathway.

  • Heat: Elevated temperatures during extraction, solvent evaporation, and storage can accelerate oxidation and other degradation reactions.[1]

  • Light: Exposure to light, particularly UV radiation, can promote photo-oxidation, leading to the formation of degradation products.[2]

  • pH: Extreme pH conditions (highly acidic or basic) during extraction or hydrolysis can potentially cause structural rearrangements or degradation of the molecule.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products of this compound are not extensively documented in the literature, based on the degradation pathways of other phytosterols (B1254722) like stigmasterol (B192456) and β-sitosterol, the likely degradation products would be various oxidized forms. These can include hydroxy, keto, and epoxy derivatives formed by the oxidation of the sterol nucleus and/or the side chain. The unique cyclopropyl (B3062369) group in this compound's side chain may also be a site of oxidative attack.

Q4: How can I prevent this compound degradation during sample collection and storage?

A4: To minimize degradation from the very first step:

  • Rapid Processing: Process collected marine organisms as quickly as possible.

  • Freezing: If immediate extraction is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C.

  • Inert Atmosphere: Store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Protect samples from light by using amber vials or wrapping containers in aluminum foil.

Q5: What is the best solvent system for extracting this compound while minimizing degradation?

A5: A common approach for lipid and sterol extraction is the use of a mixture of a polar and a non-polar solvent. A modified Bligh and Dyer method is often effective for corals. A typical solvent system would be a mixture of chloroform (B151607) and methanol (B129727) or dichloromethane (B109758) and methanol. To minimize degradation during extraction:

  • Use High-Purity Solvents: Ensure that your solvents are of high purity and free of peroxides.

  • Work at Low Temperatures: Perform the extraction on ice or at a reduced temperature.

  • Add Antioxidants: Consider adding an antioxidant, such as Butylated Hydroxytoluene (BHT), directly to the extraction solvent at a low concentration (e.g., 0.01%).

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the tissue is thoroughly homogenized to maximize surface area for solvent penetration. Consider performing multiple extraction cycles.
Degradation during Extraction - Work at low temperatures (on ice).- Add an antioxidant (e.g., BHT) to the extraction solvent.- Use peroxide-free solvents.
Degradation during Solvent Evaporation - Use a rotary evaporator at a low temperature (e.g., <40°C).- Evaporate the solvent under a stream of inert gas (nitrogen or argon).- Do not evaporate to complete dryness for extended periods.
Losses during Purification Optimize your chromatography conditions. Ensure the chosen stationary and mobile phases are not causing degradation.
Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS, HPLC)
Possible Cause Troubleshooting Step
This compound Degradation Products - Review your sample workup procedure for potential causes of degradation (heat, light, oxygen exposure).- Re-extract a fresh sample using a protocol designed to minimize degradation (see recommended protocol below).- Compare the mass spectra of the unknown peaks with those expected for oxidized sterols (e.g., addition of oxygen atoms).
Contaminants from Solvents or Materials - Run a blank analysis with only the solvents and materials used in your workup.- Use high-purity solvents and thoroughly clean all glassware.
Derivatization Artifacts (for GC-MS) - Optimize the derivatization reaction conditions (time, temperature, reagent concentration).- Analyze an underivatized sample if possible to identify peaks that are not from the derivatization agent.

Experimental Protocols

Recommended Protocol for this compound Extraction with Minimal Degradation

This protocol is designed to minimize oxidation, thermal stress, and light exposure during the extraction of this compound from gorgonian or soft coral tissue.

Materials:

  • Frozen coral sample

  • Mortar and pestle, pre-chilled

  • Liquid nitrogen

  • Homogenizer

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials

  • Rotary evaporator

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • Keep the coral sample frozen on dry ice.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. This rapid freezing and grinding helps to rupture cells and halt enzymatic degradation.

  • Extraction:

    • Transfer the powdered tissue to a homogenizer tube.

    • Immediately add a 2:1 (v/v) mixture of DCM:MeOH. Use enough solvent to fully immerse the tissue.

    • Add BHT to the solvent mixture to a final concentration of 0.01% (w/v) to inhibit oxidation.

    • Homogenize the sample on ice for 2-3 minutes.

    • Transfer the homogenate to an amber glass vial.

    • Sonicate the sample in an ice bath for 15 minutes.

    • Centrifuge the sample at a low temperature (4°C) to pellet the tissue debris.

    • Carefully collect the supernatant (the solvent extract).

    • Repeat the extraction of the pellet with a fresh portion of the DCM:MeOH solvent mixture to ensure complete extraction.

    • Pool the supernatants.

  • Phase Separation:

    • Add deionized water to the pooled extract to achieve a final solvent ratio of approximately 2:1:0.8 (DCM:MeOH:Water).

    • Vortex the mixture and centrifuge to separate the phases.

    • The lower DCM layer will contain the lipids, including this compound. Carefully collect this layer.

  • Solvent Evaporation:

    • Dry the DCM extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator with the water bath temperature set to a maximum of 35°C.

    • For the final stages of drying, use a gentle stream of nitrogen or argon to remove the last traces of solvent. Avoid drying the lipid extract to a film for a prolonged period.

  • Storage:

    • Immediately redissolve the lipid extract in a small volume of a suitable solvent (e.g., hexane (B92381) or chloroform) containing 0.01% BHT.

    • Store the extract in an amber vial under an inert atmosphere at -20°C or, for long-term storage, at -80°C.

Data Presentation

Table 1: Factors Affecting Sterol Stability and Mitigation Strategies
Factor Effect on this compound Mitigation Strategy
Oxygen Oxidation of the sterol nucleus and side chain.- Work under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Add antioxidants (e.g., BHT, tocopherol).
Heat Accelerates the rate of oxidation and other degradation reactions.- Perform extractions at low temperatures (on ice).- Use a low-temperature setting on the rotary evaporator (<40°C).- Avoid prolonged heating.
Light (UV) Promotes photo-oxidation.- Use amber glassware.- Wrap containers in aluminum foil.- Work in a dimly lit area when possible.
Acid/Base Can cause rearrangement or degradation, though less common for sterols than oxidation.- Neutralize any acidic or basic reagents after use.- Use buffered solutions if pH control is critical for your sample matrix.

Visualizations

Experimental Workflow for this compound Extraction

Gorgosterol_Extraction_Workflow sample Frozen Coral Sample grinding Grind under Liquid N₂ sample->grinding extraction Homogenize in DCM:MeOH with BHT (on ice) grinding->extraction centrifugation1 Centrifuge extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 reextraction Re-extract Pellet centrifugation1->reextraction Pellet pooling Pool Supernatants supernatant1->pooling centrifugation2 Centrifuge reextraction->centrifugation2 supernatant2 Collect Supernatant centrifugation2->supernatant2 supernatant2->pooling phase_separation Add Water & Centrifuge pooling->phase_separation dcm_layer Collect DCM Layer phase_separation->dcm_layer drying Dry with Na₂SO₄ dcm_layer->drying evaporation Evaporate Solvent (<35°C) drying->evaporation storage Store Extract at -80°C under Inert Gas evaporation->storage Gorgosterol_Degradation_Factors This compound This compound degradation Degradation Products (e.g., Oxides) This compound->degradation Degrades to oxygen Oxygen oxygen->degradation Causes Oxidation heat Heat heat->degradation Accelerates light Light (UV) light->degradation Promotes Photo-oxidation

References

Technical Support Center: Optimizing Injection Parameters for Gorgosterol GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of gorgosterol and related sterols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on methodology and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Derivatization is a critical step for analyzing sterols like this compound by GC-MS. The primary reasons are:

  • Increased Volatility: Sterols are relatively non-volatile compounds due to their polar hydroxyl (-OH) group. Derivatization, typically silylation, converts this group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[1][2]

  • Improved Thermal Stability: The derivatization process enhances the thermal stability of the molecule, preventing degradation at the high temperatures used in the GC injector and column.[2][3]

  • Better Chromatographic Performance: Derivatized sterols exhibit improved peak shape (less tailing), better resolution from other compounds, and increased sensitivity.[2][3][4]

Q2: Which derivatization agent is best for this compound?

A2: Silylation is the most common derivatization technique for sterols.[5] A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective and widely used.[2][6] Another common reagent is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), sometimes mixed with N-trimethylsilylimidazole (TSIM) for complete derivatization.[7][8]

Q3: Should I use a split or splitless injection for my this compound samples?

A3: The choice depends on the concentration of this compound in your sample.[9][10]

  • Splitless Injection: This technique is ideal for trace analysis where analyte concentrations are very low.[10][11][12] The entire vaporized sample is transferred to the column, maximizing sensitivity.[10]

  • Split Injection: If your sample is relatively concentrated, a split injection is preferred.[9][11][12] It prevents column overload by venting a large portion of the sample, which results in sharper, narrower peaks and better chromatography.[9][11][13] Typical split ratios for sterol analysis can range from 5:1 to 100:1.[6][11][12]

Q4: What is a good starting point for the injector temperature?

A4: A typical starting injector temperature for the analysis of derivatized sterols is between 270°C and 300°C .[2][6][7] This range is high enough to ensure the rapid and complete vaporization of the TMS-derivatized this compound without causing thermal degradation.[2][14] It is recommended to start around 280°C and optimize in 20-25°C increments.[2][14]

Q5: How can I prevent peak tailing for my this compound peak?

A5: Peak tailing is a common issue often caused by active sites in the system or incomplete derivatization.[14]

  • Ensure Complete Derivatization: Incomplete reaction leaves polar hydroxyl groups that can interact with active sites. Ensure you are using a sufficient excess of the silylating reagent and optimal reaction time and temperature (e.g., 60-80°C for 30-60 minutes).[2]

  • Use a Deactivated Inlet Liner: Active sites in the injector liner are a primary cause of tailing.[1][14] Regularly replace the liner with a fresh, deactivated one.

  • Column Maintenance: If the problem persists, the front end of the GC column may have become active. Trimming 10-20 cm from the column inlet can resolve the issue.[14]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
No this compound Peak or Very Low Signal Incomplete derivatizationVerify your derivatization protocol. Ensure the sample is completely dry before adding the reagent. Use a fresh silylating agent and optimize reaction time and temperature (e.g., 60°C for 1 hour).[6][15]
Injection problem (split ratio too high)If using a split injection for a dilute sample, switch to splitless mode or significantly lower the split ratio.[9][11]
Low sample concentrationConcentrate the sample extract before derivatization. Ensure the initial sample weight is sufficient.[6]
Incorrect MS parametersEnsure the mass spectrometer is scanning the correct m/z range for TMS-gorgosterol and that the ion source is functioning correctly.
Poor Peak Shape (Tailing) Active sites in injector or columnUse a fresh, deactivated inlet liner.[1][14] Trim the first 10-20 cm of the analytical column.[14]
Incomplete derivatizationIncrease the amount of derivatizing reagent or the reaction time/temperature.[2]
Column overload (can also cause fronting)Dilute the sample or increase the split ratio.[14]
Ghost Peaks / Unstable Baseline Injector contaminationClean the injector port and replace the septum and liner.[2][16]
Sample carryoverImplement a thorough syringe and injector cleaning protocol between runs.[2]
Contaminated carrier gasEnsure high-purity carrier gas is used and that gas traps are functioning correctly.[2]
Poor Resolution / Co-elution Suboptimal GC oven temperature programUse a slower temperature ramp rate (e.g., 3-5°C/min) during the elution window for sterols to improve separation.[1][3]
Inappropriate GC columnUse a high-resolution capillary column designed for sterol analysis, such as a mid-polarity phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms).[1][3][17]

Quantitative Data on Injection Parameters

Optimizing GC parameters is crucial for reliable quantification. The following table provides typical starting parameters for the GC-MS analysis of TMS-derivatized sterols.

ParameterTypical SettingRationale & Considerations
Injector Type Split/SplitlessUse Splitless for trace analysis (<10 ng/µL) to maximize sensitivity.[2][10] Use Split (e.g., 10:1 to 50:1) for higher concentrations to prevent overload and ensure sharp peaks.[6][13]
Injector Temperature 270 - 300 °CEnsures rapid vaporization of high-boiling point TMS-sterols.[2][7][8] Temperatures above 300°C risk thermal degradation.
Injection Volume 1 µLA standard volume that works for most systems. Volumes >2 µL can cause backflash if the liner volume is insufficient.
Carrier Gas HeliumProvides good efficiency and is inert. A constant flow rate of 1.0 - 1.4 mL/min is typical for standard 0.25 mm i.d. columns.[7][18]
Splitless Hold Time 0.5 - 1.0 minFor splitless injection, this time allows for the complete transfer of the sample to the column before the split vent is opened to purge the inlet.[8][9][11]

Detailed Experimental Protocol

Protocol: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of a dried lipid extract containing this compound to prepare volatile trimethylsilyl (TMS) ethers.

Materials:

  • Dried lipid extract containing this compound

  • Derivatization reagent: BSTFA with 1% TMCS

  • Pyridine (B92270) (optional, as a catalyst/solvent)

  • Anhydrous Hexane (B92381) or other suitable solvent

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

Procedure:

  • Sample Preparation: Ensure the lipid extract containing the sterol fraction is placed in a 2 mL glass vial and is completely dry. Any residual water or protic solvents will react with the silylating reagent and inhibit the derivatization of this compound.[2]

  • Reagent Addition: To the dried extract, add 100 µL of BSTFA (+1% TMCS). If the sample is difficult to dissolve, 50-100 µL of pyridine can be added first.[6]

  • Reaction Incubation: Securely cap the vial and mix gently. Place the vial in a heating block or oven set to 60-70°C for 1 hour .[6][15] This ensures the reaction proceeds to completion.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. If necessary, the sample can be diluted with anhydrous hexane to an appropriate concentration for the analysis.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction & Saponification Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Drydown Evaporation to Dryness Cleanup->Drydown Deriv Derivatization (Silylation) Drydown->Deriv GCMS GC-MS Injection & Data Acquisition Deriv->GCMS Data Data Processing (Integration & Quantification) GCMS->Data

Caption: Workflow from sample preparation to data analysis.

Troubleshooting_Tree Start Problem: No this compound Peak Check_Deriv Was derivatization successful? Start->Check_Deriv Check_Inject Are injection parameters correct? Start->Check_Inject Check_MS Are MS settings correct? Start->Check_MS Sol_Deriv Solution: - Use fresh reagent - Ensure sample is dry - Optimize time/temp Check_Deriv->Sol_Deriv No Sol_Inject Solution: - Use splitless for trace - Check injector temp - Confirm injection volume Check_Inject->Sol_Inject No Sol_MS Solution: - Check scan range - Verify ion source tune - Check solvent delay Check_MS->Sol_MS No

References

selecting the appropriate internal standard for gorgosterol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate internal standard for the quantification of gorgosterol and other marine sterols.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

Q2: Since a deuterated this compound is not commercially available, what are the best alternatives?

When a SIL version of the analyte is unavailable, the following alternatives should be considered:

  • Structurally Similar Marine Sterol: An isotopically labeled version of another marine sterol with a complex side chain could be a good option, though these are also rare.

  • Non-endogenous Structural Analogs: These are compounds that are chemically similar to this compound but are not naturally present in the sample. Commonly used internal standards for general sterol analysis include 5α-cholestane, epicoprostanol, and dihydrocholesterol.[1] For this compound, with its unique cyclopropyl (B3062369) side chain, a sterol with a different but complex side chain might be a better choice than a simple one. The key is to validate the chosen analog thoroughly.

  • Commercially Available Deuterated Sterols: Deuterated common sterols like cholesterol-d7 (B27314) or sitosterol-d5 can be used, but their different chromatographic and mass spectrometric behavior compared to this compound must be carefully evaluated and corrected for.

Q3: What are the key criteria for selecting a suitable internal standard for this compound?

When selecting an internal standard for this compound quantification, the following criteria are crucial:

  • Chemical and Physical Similarity: The internal standard should closely mimic the chemical and physical properties of this compound to ensure similar behavior during the entire analytical process. This is particularly important for this compound due to its unique cyclopropyl group.

  • Absence in Samples: The chosen internal standard must not be naturally present in the biological samples being analyzed.

  • Chromatographic Resolution: The internal standard should be chromatographically resolved from this compound and other components in the sample to allow for accurate peak integration.

  • Stability: It must be stable throughout the entire analytical procedure, from sample storage to final analysis.

  • Commercial Availability and Purity: The internal standard should be readily available in high purity to ensure the accurate preparation of standard solutions.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during this compound quantification.

Issue 1: High Variability in Internal Standard Peak Area

  • Possible Cause: Inconsistent spiking of the internal standard.

    • Solution: Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls using a calibrated pipette. Prepare a single working solution of the internal standard to be added to all samples.

  • Possible Cause: Degradation of the internal standard.

    • Solution: Verify the stability of the internal standard in the sample matrix and under the conditions of sample preparation (e.g., saponification, derivatization).

  • Possible Cause: Sample matrix effects.

    • Solution: The complex matrix of marine invertebrate extracts can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the internal standard response in a neat solution versus in an extracted blank matrix. If significant matrix effects are observed, consider a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), or a different internal standard.[2][3]

Issue 2: Poor Recovery of this compound and/or Internal Standard

  • Possible Cause: Inefficient extraction.

    • Solution: Optimize the extraction solvent and procedure. A common method for sterols is a modified Folch or Bligh-Dyer extraction. Ensure complete cell lysis, especially for samples with tough tissues.

  • Possible Cause: Incomplete saponification of steryl esters.

    • Solution: If quantifying total this compound (free and esterified), ensure the saponification step (e.g., with ethanolic KOH) is complete. Optimize the reaction time and temperature.

  • Possible Cause: Incomplete derivatization.

    • Solution: If using gas chromatography (GC), derivatization (e.g., silylation) is necessary to improve the volatility and chromatographic behavior of sterols. Ensure the derivatization reaction goes to completion for both the analyte and the internal standard by optimizing reagent concentration, temperature, and time.

Issue 3: Co-elution of this compound with Other Sterols or Interferences

  • Possible Cause: Inadequate chromatographic separation.

    • Solution for GC-MS: Modify the temperature gradient, use a longer column, or a column with a different stationary phase (e.g., a more polar phase) to improve separation.

    • Solution for LC-MS: Optimize the mobile phase composition (e.g., solvent ratio, additives) and gradient. Consider a different column chemistry (e.g., C18, phenyl-hexyl).

  • Possible Cause: Endogenous interference.

    • Solution: If the interference is from an endogenous compound, a different internal standard with a different retention time will be necessary. High-resolution mass spectrometry can also help to distinguish between compounds with the same nominal mass.

Data Presentation: Comparison of Internal Standards

The following table summarizes the performance of different types of internal standards for sterol quantification. While specific data for this compound is limited, this table provides a general comparison to guide selection.

Internal Standard TypeAnalyte(s)MatrixRecovery (%)Precision (%RSD)Key Observations & References
Stable Isotope-Labeled (Ideal) ErgosterolHouse Dust99.3< 5%Excellent accuracy and precision, effectively corrects for matrix effects.[4]
CholesterolSerum98.5 - 101.2< 5%High accuracy and precision.[5]
Structural Analog (Non-labeled) ErgosterolHouse Dust42.4> 15%Significant underestimation due to differential matrix effects.[4]
CholesterolSerum92.1 - 108.58 - 15%Lower accuracy and precision compared to the deuterated standard.[5]
PhytosterolsEdible Oils100.5 ± 1.4Not ReportedQuantitative recovery was demonstrated with radiolabelled cholesterol.[6]
Various SterolsShellfishNot ReportedNot ReportedEpicholesterol used as an internal standard.[7][8]
Various SterolsBrown AlgaeNot ReportedNot Reported5α-cholestane used as an internal standard.[9][10]

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Protocol: Quantification of Sterols in Marine Invertebrates by GC-MS

  • Sample Preparation & Internal Standard Spiking:

    • Homogenize 1-2 g of wet tissue.

    • To the homogenate, add a known amount of the selected internal standard (e.g., 5α-cholestane or epicoprostanol) in a suitable solvent.

  • Lipid Extraction:

    • Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

    • Collect the organic (lower) phase containing the lipids.

  • Saponification (for total sterol analysis):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 M ethanolic potassium hydroxide (B78521) (KOH) and incubate at 80°C for 1 hour to hydrolyze steryl esters.

    • After cooling, add water and extract the non-saponifiable lipids with hexane (B92381) or diethyl ether.

  • Derivatization:

    • Evaporate the solvent from the non-saponifiable lipid extract.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and pyridine, and heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Evaporate the derivatization reagents and reconstitute the sample in hexane.

    • Inject an aliquot into the GC-MS system.

    • GC Conditions: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program starts at 180°C, ramps to 280°C, and holds for a period to ensure elution of all sterols.

    • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Quantification:

    • Identify this compound and the internal standard based on their retention times and mass spectra.

    • Construct a calibration curve using authentic standards of this compound and a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of this compound to the internal standard and the calibration curve.

Mandatory Visualizations

internal_standard_selection_workflow Workflow for Selecting an Internal Standard for this compound Quantification start Start: Need to Quantify this compound is_sil_available Is deuterated This compound available? start->is_sil_available use_sil Use deuterated this compound as internal standard is_sil_available->use_sil Yes find_analog Search for a suitable structural analog is_sil_available->find_analog No validate Thorough Method Validation use_sil->validate analog_criteria Criteria: - Not in sample - Structurally similar - Chromatographically resolved - Stable find_analog->analog_criteria select_analog Select best available analog (e.g., other marine sterol, 5α-cholestane, epicoprostanol) find_analog->select_analog select_analog->validate validation_steps Validation includes: - Recovery - Precision - Accuracy - Matrix Effects validate->validation_steps quantify Proceed with Quantification validate->quantify

Caption: A logical workflow for the selection of an appropriate internal standard for this compound quantification.

experimental_workflow General Experimental Workflow for this compound Quantification by GC-MS sample_prep 1. Sample Homogenization & Spike with Internal Standard extraction 2. Lipid Extraction (e.g., Bligh-Dyer) sample_prep->extraction saponification 3. Saponification (optional) (to hydrolyze steryl esters) extraction->saponification derivatization 4. Derivatization (e.g., Silylation for GC) saponification->derivatization analysis 5. GC-MS Analysis (SIM/Scan mode) derivatization->analysis quantification 6. Data Analysis & Quantification analysis->quantification

Caption: A streamlined experimental workflow for the quantification of this compound using GC-MS.

References

Validation & Comparative

Gorgosterol vs. Cholesterol: A Comparative Analysis of Their Influence on Cell Membrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are integral components of eukaryotic cell membranes, playing a crucial role in modulating membrane structure and function. While cholesterol is the predominant sterol in mammalian cells, other eukaryotes, particularly marine organisms and fungi, utilize a diverse array of sterols, including gorgosterol and ergosterol (B1671047), respectively. This compound, a unique sterol found in cnidarians such as sea fans and corals, is distinguished by its cyclopropane (B1198618) ring-containing side chain. Understanding the comparative effects of these different sterols on cell membranes is paramount for elucidating fundamental biological processes and for the development of targeted therapeutics, particularly in the field of antifungal drug discovery where ergosterol is a key target.

This guide provides an objective comparison of the effects of this compound and cholesterol on the biophysical properties of cell membranes, supported by experimental data. Due to the limited direct comparative studies on this compound, data on ergosterol, a structurally similar fungal sterol, is used as a proxy to infer the potential effects of this compound.

Comparative Effects on Membrane Biophysical Properties

The structural differences between cholesterol and this compound (and its analogue, ergosterol) lead to distinct effects on the physical properties of the lipid bilayer. These differences are critical for the specific functions of membranes in different organisms.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data from various experimental and computational studies comparing the effects of cholesterol and ergosterol on model lipid membranes. These model systems, typically composed of phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC), dipalmitoylphosphatidylcholine (DPPC), or palmitoyloleoylphosphatidylcholine (POPC), allow for the precise measurement of biophysical parameters.

PropertySterolModel SystemConcentration (mol%)ValueSupporting Evidence/Rationale
Membrane Thickness CholesterolDMPC36~43.3 ÅCholesterol's strong condensing effect significantly increases membrane thickness.[1]
ErgosterolDMPC38~38.0 ÅErgosterol has a weaker condensing effect on saturated lipids compared to cholesterol.[1]
CholesterolPOPC20IncreaseCholesterol consistently thickens membranes with unsaturated lipids.[1]
ErgosterolPOPC20Slight DecreaseIn contrast to cholesterol, ergosterol can cause a slight thinning of membranes with unsaturated lipids.[1]
Area per Lipid CholesterolDMPC~25~0.503 nm²Both sterols condense the membrane, but cholesterol's effect is less pronounced than ergosterol's in this simulation.[2]
ErgosterolDMPC~25~0.476 nm²Ergosterol shows a stronger condensing effect in DMPC bilayers in molecular dynamics simulations.[2]
CholesterolDPPC20No significant change up to 20%Cholesterol has a high ability to condense the bilayer without significantly changing the area per DPPC molecule at lower concentrations.[3]
ErgosterolDPPC20IncreaseErgosterol is less effective at condensing the DPPC bilayer, leading to a larger area per lipid compared to cholesterol's effect.[3]
Acyl Chain Order Parameter (SCD) CholesterolDMPC~25~1.5x pure DMPCCholesterol significantly orders the acyl chains of saturated phospholipids.[2]
ErgosterolDMPC~25~2.0x pure DMPCMolecular dynamics simulations suggest ergosterol has a greater ordering effect on saturated acyl chains than cholesterol.[2]
CholesterolPOPC30Higher than ErgosterolIn membranes with unsaturated lipids, cholesterol is more effective at ordering the acyl chains.[4]
ErgosterolPOPC30Lower than CholesterolErgosterol is less effective in ordering the acyl chains of POPC membranes.[4]
Lateral Diffusion Coefficient (D) CholesterolDMPC~25~3.0 x 10-8 cm²/sCholesterol reduces the lateral diffusion of DMPC.[2]
ErgosterolDMPC~25Lower than Cholesterol-containing membraneErgosterol appears to restrict the lateral motion of phospholipids more strongly than cholesterol in DMPC bilayers.[2]
CholesterolPOPC-Fickian diffusionCholesterol-containing membranes exhibit continuous diffusion.[5][6]
ErgosterolPOPC-Jump diffusionErgosterol-containing membranes show jump diffusion, indicating a different dynamic behavior.[5][6]

Experimental Protocols

The data presented above are derived from a variety of biophysical techniques. Below are outlines of the general methodologies for some of the key experiments cited.

X-Ray Diffraction for Membrane Thickness
  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film (e.g., DMPC) with or without a specific mole percentage of the sterol (cholesterol or ergosterol) in a buffer solution. The suspension is then subjected to multiple freeze-thaw cycles to ensure homogeneity.

  • Data Acquisition: The hydrated lipid samples are mounted in a temperature-controlled sample holder. X-ray diffraction patterns are collected using a focused X-ray beam. Lamellar diffraction data (θ-2θ scans) are recorded to determine the lamellar repeat distance (d-spacing), from which the membrane thickness can be calculated.

  • Data Analysis: The membrane thickness is determined from the electron density profiles calculated from the integrated intensities of the lamellar diffraction peaks.[1]

Molecular Dynamics (MD) Simulations
  • System Setup: A model lipid bilayer (e.g., DPPC) is constructed using molecular modeling software. A specified number of sterol molecules (cholesterol or ergosterol) are inserted into each leaflet of the bilayer at a desired concentration. The membrane is then solvated with water molecules and ions to neutralize the system.

  • Simulation Parameters: The system is simulated using a molecular dynamics package like GROMACS. A suitable force field (e.g., OPLS-AA) is chosen for the lipids, sterols, and water. The simulation is run for a sufficient duration (typically hundreds of nanoseconds) to allow the system to equilibrate and to collect statistically meaningful data.

  • Data Analysis: Trajectories from the simulation are analyzed to calculate various biophysical properties, including the area per lipid, membrane thickness (distance between phosphate (B84403) groups of the two leaflets), acyl chain order parameters (SCD), and lateral diffusion coefficients of the lipids and sterols.[2][3]

Fluorescence Anisotropy for Membrane Fluidity
  • Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its cationic derivative trimethylammonium-DPH (TMA-DPH), is incorporated into a suspension of large unilamellar vesicles (LUVs) composed of the desired lipid and sterol mixture.

  • Measurement: The sample is placed in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers. The probe is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

  • Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is an instrument-specific correction factor. Higher anisotropy values correspond to lower membrane fluidity.[7]

Mandatory Visualization

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Comparison & Interpretation prep_chol Prepare Lipid Vesicles + Cholesterol xray X-Ray Diffraction (Membrane Thickness) prep_chol->xray md Molecular Dynamics (Area/Lipid, Order, Diffusion) prep_chol->md fluorescence Fluorescence Anisotropy (Membrane Fluidity) prep_chol->fluorescence dsc Differential Scanning Calorimetry (Phase Transitions) prep_chol->dsc prep_gorg Prepare Lipid Vesicles + this compound prep_gorg->xray prep_gorg->md prep_gorg->fluorescence prep_gorg->dsc compare Quantitative Comparison of Biophysical Parameters xray->compare md->compare fluorescence->compare dsc->compare interpret Interpretation of Differential Effects on Membrane Properties compare->interpret

Caption: Experimental workflow for comparing this compound and cholesterol effects.

Differential Effects on a Signaling Pathway

The choice of sterol in the membrane can have significant consequences for cellular signaling. While cholesterol is known to be a crucial regulator of various signaling pathways in mammalian cells, including those involving G-protein coupled receptors (GPCRs), ergosterol has been shown to have differential effects. For instance, studies have demonstrated that cholesterol, but not ergosterol, is specifically required for the activation of Cdk1 and the progression of the cell cycle in human cells.[8]

signaling_pathway cluster_membrane Cell Membrane cluster_cyclin Cell Cycle Regulation cluster_sre SRE-driven Transcription chol Cholesterol-containing Membrane cyclinB Cyclin B1 Expression chol->cyclinB Induces sre SRE-driven Gene Transcription chol->sre Regulates ergo Ergosterol-containing Membrane ergo->cyclinB Does not induce ergo->sre Regulates cdk1 Cdk1 Activation cyclinB->cdk1 g2m G2/M Phase Progression cdk1->g2m

Caption: Differential effects of cholesterol and ergosterol on cell cycle.

Conclusion

The available evidence, primarily from studies on ergosterol as a proxy for this compound, indicates that different sterols have distinct and non-universal effects on the biophysical properties of cell membranes. Cholesterol generally exhibits a stronger condensing and ordering effect, particularly in membranes containing unsaturated phospholipids, which are common in mammalian cells. In contrast, ergosterol's effects are more dependent on the specific lipid environment and can even lead to membrane thinning in some cases.

These differences in how this compound and cholesterol modulate membrane fluidity, thickness, and domain formation have profound implications for the function of membrane-associated proteins and signaling pathways. For researchers in drug development, the unique properties conferred by ergosterol in fungal membranes continue to make it an attractive and specific target for antifungal therapies. Further direct comparative studies of this compound and cholesterol will be invaluable in understanding the co-evolution of sterols and membrane function across different phyla and may reveal novel targets for therapeutic intervention.

References

A Comparative Analysis of Sterol Profiles in Diverse Marine Invertebrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the vast chemical diversity within marine invertebrates is paramount. Sterols, a class of lipids crucial for cellular structure and signaling, exhibit remarkable variation across different marine phyla. This guide provides a comparative analysis of the sterol profiles of four major groups of marine invertebrates: sponges (Porifera), corals (Cnidaria), mollusks (Mollusca), and crustaceans (Arthropoda). The information presented is supported by experimental data and detailed methodologies to aid in future research and drug discovery endeavors.

Comparative Sterol Composition

The sterol composition of marine invertebrates is notably complex and varies significantly between different phyla, reflecting their distinct evolutionary paths, dietary habits, and symbiotic relationships. While cholesterol is a common sterol in many marine animals, numerous other unique and structurally diverse sterols are often present in significant quantities.[1][2]

Quantitative Overview of Predominant Sterols

The following tables summarize the quantitative data on the predominant sterols found in representative species of sponges, corals, mollusks, and crustaceans. It is important to note that sterol composition can be influenced by geographical location, season, and the specific species analyzed.

Table 1: Predominant Sterols in Selected Marine Sponges (% of total sterols)

SterolSuberites sp.[1]Ciocalypta sp.[1]Stylissa carteri[1]
Cholestanol51 - 74--
Cholesterol--< 33
24-isopropylcholesterol-41 - 59-
A-nor-sterols--66 - 72
Other 5α-stanols15 - 30--
Other Δ5 sterols-11 - 39-

Table 2: Predominant Sterols in Selected Corals (% of total sterols)

SterolAcropora spathulata (larvae)[3]Montastrea cavernosa[4]Heteractis crispa (symbiotic anemone)[5]
CholesterolMajor componentSignificant component~1.3 µg/mg dry weight
Gorgosterol-Significant componentPresent
Other zooxanthellae-derived sterolsPresentPresentPresent

Table 3: Predominant Sterols in Selected Marine Mollusks (mg/100g fresh weight)

SterolOysters (Crassostrea)[6][7]Scallops (Placopecten magellanicus)[6]Clams (Mercenaria mercenaria)[6]
Cholesterol23.4 - 30.123.4 - 30.123.4 - 30.1
Brassicasterol12.6 - 45.612.6 - 45.612.6 - 45.6
24-Methylenecholesterol (B1664013)16.7 - 41.916.7 - 41.916.7 - 41.9
22-Dehydrocholesterol4 - 214 - 214 - 21
Campesterol4 - 214 - 214 - 21
Isofucosterol4 - 214 - 214 - 21
Clionasterol4 - 214 - 214 - 21
24-norcholesta-5,22-diene-3β-ol2 - 152 - 152 - 15

Table 4: Predominant Sterols in Selected Marine Crustaceans (mg/100g fresh weight)

SterolBlue Crab (Callinectes sapidus)[6]Lobster (Homarus americanus)[6]Shrimp (Penaeus sp.)[6]
Cholesterol96.2 - 12796.2 - 12796.2 - 127
Desmosterol< 0.6< 0.6< 0.6
CampesterolPresentPresentPresent
BrassicasterolPresentPresentPresent

Key Differences in Sterol Profiles

  • Sponges (Porifera): This phylum is renowned for possessing the most diverse and unusual sterol profiles in the marine environment.[1] Many sponges contain high concentrations of 5α-stanols, such as cholestanol, and unique sterols with modified nuclei, like A-nor-sterols.[1] The presence of C30 sterols, such as 24-isopropylcholesterol, in some demosponges is considered a significant biomarker.[8] This vast structural diversity suggests complex biosynthetic pathways and specialized physiological roles.[9]

  • Corals (Cnidaria): The sterol composition of corals is heavily influenced by their symbiotic relationship with dinoflagellates (zooxanthellae).[5] While cholesterol is present, a significant portion of their sterol profile consists of sterols derived from their symbionts, such as this compound.[4] Cnidarians are generally considered sterol auxotrophs, meaning they cannot synthesize sterols de novo and rely on their symbionts or diet for these essential compounds.[1][5]

  • Mollusks (Mollusca): Mollusks exhibit a complex mixture of sterols, including cholesterol and a wide array of non-cholesterol sterols.[6][7] Brassicasterol and 24-methylenecholesterol are often major components, particularly in bivalves like oysters and scallops.[6] They also contain unique marine sterols like 24-norcholesta-5,22-diene-3β-ol.[6] The ability of mollusks to synthesize sterols de novo is still a subject of research, with some evidence suggesting a limited capacity.[2][10]

  • Crustaceans (Arthropoda): In contrast to the other groups, the sterol profile of crustaceans is predominantly composed of cholesterol, which can account for over 90% of the total sterols.[2][6] Crustaceans are incapable of de novo sterol synthesis and must obtain cholesterol from their diet.[10][11] They can, however, dealkylate phytosterols (B1254722) from their diet to produce cholesterol.[10]

Experimental Protocols

The analysis of sterol profiles in marine invertebrates typically involves lipid extraction, saponification, derivatization, and chromatographic separation and identification.

Lipid Extraction

A modified Folch or Bligh-Dyer method is commonly used for the total lipid extraction from homogenized tissue samples.

  • Reagents: Chloroform (B151607), Methanol, Deionized Water.

  • Procedure:

    • Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add deionized water to create a biphasic system and facilitate phase separation.

    • Centrifuge the mixture to separate the layers.

    • Collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Saponification

Saponification is performed to hydrolyze steryl esters and release free sterols.

  • Reagents: Ethanolic or methanolic potassium hydroxide (B78521) (KOH) solution.

  • Procedure:

    • Dissolve the total lipid extract in the alcoholic KOH solution.

    • Reflux the mixture or heat at a controlled temperature (e.g., 80°C) for 1-2 hours.

    • After cooling, add water and extract the unsaponifiable fraction (containing the sterols) with a non-polar solvent like n-hexane or diethyl ether.

    • Wash the organic layer with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

Derivatization

Sterols are often derivatized to increase their volatility and improve their chromatographic properties for gas chromatography (GC) analysis. Silylation is a common derivatization method.

  • Reagents: Silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a solvent like pyridine.

  • Procedure:

    • Dissolve the dried sterol extract in the derivatization reagent mixture.

    • Heat the mixture at a controlled temperature (e.g., 60-70°C) for about 30 minutes to 1 hour.

    • The resulting trimethylsilyl (B98337) (TMS) ether derivatives are then ready for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most powerful technique for the separation, identification, and quantification of sterols.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injection: Split or splitless injection depending on the concentration of the sample.

  • Temperature Program: An oven temperature program is used to separate the different sterols based on their boiling points and interactions with the column stationary phase.

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. Sterols are identified by comparing their retention times and mass spectra with those of authentic standards and with mass spectral libraries.

  • Quantification: Quantification is achieved by comparing the peak areas of the individual sterols with the peak area of an internal standard added at the beginning of the extraction procedure.

Signaling Pathways and Logical Relationships

The diverse sterols found in marine invertebrates play crucial roles in various signaling pathways, from regulating molting in crustaceans to mediating symbiotic relationships in corals.

Experimental_Workflow A Marine Invertebrate Tissue B Homogenization A->B C Total Lipid Extraction (Folch/Bligh-Dyer) B->C D Saponification (Hydrolysis of Esters) C->D E Extraction of Unsaponifiables D->E F Derivatization (Silylation) E->F G GC-MS Analysis F->G H Sterol Identification & Quantification G->H

Fig. 1: Experimental workflow for sterol analysis.
Sterol Signaling in Crustaceans

In crustaceans, cholesterol is a vital precursor for the synthesis of ecdysteroids, the molting hormones that regulate growth and development.[11] The ecdysone (B1671078) signaling pathway is a critical process controlled by dietary cholesterol levels.[6]

Ecdysone_Signaling_Pathway Dietary_Cholesterol Dietary Cholesterol Cholesterol_Transport Cholesterol Transport Dietary_Cholesterol->Cholesterol_Transport Ecdysteroid_Synthesis Ecdysteroid Synthesis Cholesterol_Transport->Ecdysteroid_Synthesis Ecdysone_Receptor Ecdysone Receptor (EcR) Ecdysteroid_Synthesis->Ecdysone_Receptor activates Molting_Genes Expression of Molting-Related Genes Ecdysone_Receptor->Molting_Genes regulates Molting Molting & Growth Molting_Genes->Molting

Fig. 2: Simplified ecdysone signaling pathway in crustaceans.
Sterol Transfer in Coral-Algal Symbiosis

Corals acquire essential sterols from their symbiotic dinoflagellates. This transfer is crucial for the health and survival of the coral host. Atypical Niemann-Pick Type C2 (NPC2) proteins are believed to mediate this sterol transfer within the symbiosome.[1]

Coral_Symbiosis_Sterol_Transfer cluster_symbiosome Symbiosome Zooxanthellae Symbiotic Dinoflagellate (Zooxanthellae) Sterol_Synthesis Sterol Synthesis (e.g., this compound) Zooxanthellae->Sterol_Synthesis NPC2 Atypical NPC2 Proteins Sterol_Synthesis->NPC2 transfer via Symbiosome Symbiosome Coral_Host Coral Host Cell NPC2->Coral_Host Host_Metabolism Host Cellular Functions (Membrane structure, etc.) Coral_Host->Host_Metabolism

Fig. 3: Sterol transfer in coral-algal symbiosis.

Conclusion

The sterol profiles of marine invertebrates are a rich source of chemical diversity, with significant differences observed between sponges, corals, mollusks, and crustaceans. These differences are a reflection of their unique evolutionary histories and physiological adaptations. Sponges stand out for their exceptionally diverse and often unique sterol compositions, making them a prime target for natural product discovery. Corals highlight the importance of symbiotic relationships in shaping an organism's chemical makeup. Mollusks present a complex mixture of dietary and potentially biosynthesized sterols, while crustaceans rely heavily on dietary cholesterol for crucial physiological processes like molting.

The provided experimental protocols and workflow diagrams offer a foundational guide for researchers investigating these fascinating molecules. Further exploration of the specific signaling pathways involving the vast array of non-cholesterol sterols, particularly in sponges and mollusks, will undoubtedly unveil novel biological functions and potential therapeutic applications. This comparative analysis underscores the importance of a phylum-specific approach when studying the biochemistry and pharmacology of marine invertebrate sterols.

References

Validating Gorgosterol as a Specific Biomarker for Marine Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of gorgosterol's performance as a specific biomarker for marine organisms against other common sterol biomarkers. Experimental data is presented to support the comparison, and detailed methodologies for key experiments are provided.

Introduction to this compound

This compound is a C30 sterol characterized by a unique cyclopropane (B1198618) ring in its side chain.[1] It is found in a variety of marine invertebrates, including gorgonians and soft corals.[2] The biosynthesis of this compound is attributed to symbiotic dinoflagellates (zooxanthellae), making it a potential biomarker for these microorganisms.[2][3] Beyond its role as a biomarker, this compound has garnered interest for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1]

Comparison of Biomarker Specificity

The specificity of a biomarker is crucial for its reliable application. While this compound is predominantly associated with dinoflagellates, studies have indicated that some diatom species may also produce it, potentially complicating its use as a highly specific marker.[4] This section compares this compound with two other well-established sterol biomarkers: dinosterol, another marker for dinoflagellates, and brassicasterol, a common marker for diatoms.

BiomarkerPrimary Organismal SourceOther Potential SourcesNotes on Specificity
This compound Dinoflagellates (symbiotic)Certain species of diatoms (e.g., Delphineis)[4]Generally considered a good indicator of dinoflagellate input, particularly from symbiotic sources. The presence in some diatoms necessitates careful interpretation.
Dinosterol Dinoflagellates-Considered a more exclusive biomarker for dinoflagellates compared to this compound.[3][4]
Brassicasterol DiatomsSome species of haptophytes and other microalgaeA widely used and generally reliable biomarker for diatoms.[3]

Experimental Protocols

Accurate validation of sterol biomarkers relies on robust and standardized experimental protocols. The following sections detail the methodologies for the extraction, separation, and identification of sterols from marine organisms.

Experimental Workflow for Biomarker Validation

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_saponification Saponification cluster_analysis Analysis SampleCollection Sample Collection (e.g., Marine Organism) Homogenization Homogenization SampleCollection->Homogenization Lyophilization Lyophilization (Freeze-Drying) Homogenization->Lyophilization LipidExtraction Total Lipid Extraction (e.g., Folch or Bligh-Dyer) Lyophilization->LipidExtraction Saponification Saponification (to cleave ester bonds) LipidExtraction->Saponification UnsaponifiableExtraction Extraction of Unsaponifiable Lipids Saponification->UnsaponifiableExtraction Derivatization Derivatization (e.g., Silylation for GC-MS) UnsaponifiableExtraction->Derivatization GCMS_LCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS_LCMS DataAnalysis Data Analysis and Biomarker Quantification GCMS_LCMS->DataAnalysis sterol_biosynthesis cluster_pathway Simplified Sterol Biosynthesis Squalene Squalene Squalene_oxide Squalene-2,3-oxide Squalene->Squalene_oxide Lanosterol Lanosterol (Dinoflagellates) Squalene_oxide->Lanosterol Cycloartenol Cycloartenol (Diatoms) Squalene_oxide->Cycloartenol Intermediate_sterols Intermediate Sterols Lanosterol->Intermediate_sterols Cycloartenol->Intermediate_sterols This compound This compound Intermediate_sterols->this compound Dinosterol Dinosterol Intermediate_sterols->Dinosterol Brassicasterol Brassicasterol Intermediate_sterols->Brassicasterol

References

Gorgosterol vs. Dinosterol: A Comparative Guide for Dinoflagellate Biomarker Application

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate biomarkers is paramount for accurate ecological and paleoenvironmental reconstructions. Among the diverse array of molecular fossils, sterols, particularly gorgosterol and dinosterol (B1230970), have been widely utilized as indicators of dinoflagellate populations in marine environments. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the informed selection of these critical biomarkers.

Introduction to Dinoflagellate Sterols

Dinoflagellates are a diverse group of marine eukaryotes that play crucial roles in marine ecosystems as primary producers, symbionts, and participants in harmful algal blooms. Their unique biochemical compositions, including a variety of sterols, leave a distinct signature in the geological record. This compound and dinosterol are two prominent C30 and C30 4-methylsterol, respectively, that have been historically associated with dinoflagellates. However, their specificity, abundance, and preservation potential can vary, influencing their reliability as proxies for dinoflagellate input in environmental samples.

Performance Comparison: this compound vs. Dinosterol

The utility of a biomarker is determined by its specificity to a source organism, its abundance in that organism, and its stability over geological timescales. Here, we compare this compound and dinosterol based on these key criteria.

Specificity:

While both this compound and dinosterol are predominantly found in dinoflagellates, their exclusivity has been questioned. Studies have revealed the presence of this compound in some species of diatoms, specifically from the genus Delphineis. Similarly, dinosterol has also been identified in certain diatom species. This lack of absolute specificity necessitates careful interpretation of sedimentary records, where contributions from multiple algal sources are possible. However, dinosterol is generally considered a more reliable marker for bulk dinoflagellate populations as it is more widespread among dinoflagellate species compared to this compound, which is more characteristic of symbiotic dinoflagellates found in corals and other invertebrates.

Abundance and Distribution:

The concentration of both sterols can vary significantly among different dinoflagellate species. Dinosterol is often the most abundant sterol in many free-living dinoflagellate species.[1] For instance, heterotrophic dinoflagellates have been shown to contain 4 to 12 times higher concentrations of dinosterol compared to autotrophic species, suggesting that the trophic strategy of the dinoflagellate community can influence the dinosterol signal in sediments.[1][2] this compound is notably abundant in symbiotic dinoflagellates (zooxanthellae) of the genus Symbiodinium, making it a useful tracer for the input of organic matter from coral reef ecosystems.

Quantitative Data Summary

The following table summarizes the typical concentrations of this compound and dinosterol in selected dinoflagellate species and marine sediments. These values are indicative and can vary based on environmental conditions and the specific analytical methods used.

Sample TypeOrganism/LocationThis compound ConcentrationDinosterol ConcentrationReference
Dinoflagellate Culture Symbiodinium spp.Often a major sterolPresent, but variable[3]
Heterotrophic dinoflagellatesGenerally low or absentHigh (4-12x autotrophs)[1][2]
Autotrophic dinoflagellatesVariableLower than heterotrophs[1][2]
Marine Sediment North-western Adriatic Sea-Dominant C30 sterol[4]
Cananéia-Iguape system (Brazil)-140 to 2784 ng/g dry weight[5]

Experimental Protocols

Accurate quantification of this compound and dinosterol relies on robust analytical procedures. The following is a generalized workflow for the extraction, purification, and analysis of these sterols from marine sediments.

Lipid Extraction from Sediments

This protocol describes a common method for extracting total lipids from marine sediment samples.

  • Materials:

    • Freeze-dried and homogenized sediment sample

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Pressurized Liquid Extraction (PLE) system or Soxhlet apparatus

    • Rotary evaporator

  • Procedure:

    • Weigh approximately 10-20 g of the dried sediment into an extraction cell.

    • Extract the lipids using a PLE system with a solvent mixture of DCM:MeOH (9:1 v/v) at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi). Alternatively, perform a Soxhlet extraction for 24-72 hours.

    • Collect the total lipid extract (TLE).

    • Concentrate the TLE to near dryness using a rotary evaporator.

Sterol Purification

The TLE is a complex mixture requiring separation to isolate the sterol fraction.

  • Materials:

  • Procedure:

    • Prepare a silica gel column by making a slurry in hexane and packing it into a glass column.

    • Apply the concentrated TLE to the top of the column.

    • Elute different lipid classes using solvents of increasing polarity. A typical elution sequence is:

      • Hexane (to elute hydrocarbons)

      • Hexane:DCM (e.g., 70:30 v/v) to elute ketones

      • DCM:MeOH (e.g., 98:2 v/v) to elute sterols and alcohols.

    • Collect the sterol-containing fraction.

    • For further purification and separation of individual sterols, High-Performance Liquid Chromatography (HPLC) can be employed, often using a reversed-phase column.[6]

Derivatization for GC-MS Analysis

Sterols require derivatization to increase their volatility for gas chromatography analysis.

  • Materials:

    • Dried sterol fraction

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Pyridine (optional)

    • Heating block or oven

  • Procedure:

    • Ensure the sterol fraction is completely dry, as moisture interferes with the reaction.

    • Add 50-100 µL of BSTFA (+1% TMCS) to the dried sample vial. Pyridine can be used as a catalyst.

    • Seal the vial tightly and heat at 60-70°C for at least 30 minutes to 3 hours to form trimethylsilyl (B98337) (TMS) ethers.[7]

    • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Analysis

The derivatized sterols are quantified using a Gas Chromatograph coupled to a Mass Spectrometer.

  • Instrumentation:

    • Gas Chromatograph with a capillary column (e.g., DB-5ms)

    • Mass Spectrometer (operating in electron ionization mode)

  • Typical GC Conditions:

    • Injector Temperature: 275-300°C

    • Oven Program: Start at 60-80°C, ramp up to 250-310°C at a rate of 3-15°C/min, and hold for a period to ensure elution of all compounds.[8]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230-250°C

    • Scan Range: m/z 50-650

  • Quantification:

    • Identification of this compound-TMS and dinosterol-TMS is based on their retention times and characteristic mass spectra.

    • Quantification is achieved by comparing the peak areas of the target compounds to the peak area of an internal standard (e.g., 5α-cholestane) of a known concentration.

Visualizing Key Processes

Biosynthetic Pathways

The biosynthesis of both this compound and dinosterol in dinoflagellates proceeds through the mevalonate (B85504) pathway, starting from lanosterol. The key transformations involve a series of demethylation, desaturation, and unique side-chain alkylation steps.

cluster_0 Mevalonate Pathway cluster_1 Sterol Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Squalene Squalene IPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Demethylation, Desaturation Dinosterol Dinosterol Intermediate Sterols->Dinosterol Side-chain alkylation (C23, C24 methylation) This compound This compound Intermediate Sterols->this compound Side-chain alkylation & Cyclopropanation (C22-C23)

Simplified biosynthetic pathways of dinosterol and this compound.
Experimental Workflow

The analytical process for quantifying this compound and dinosterol from sediment samples involves several key stages, from sample collection to data analysis.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Sediment Sampling B Freeze-drying & Homogenization A->B C Lipid Extraction (PLE/Soxhlet) B->C D Sterol Purification (Column Chromatography/HPLC) C->D E Derivatization (Silylation) D->E F GC-MS Analysis E->F G Peak Identification F->G H Quantification G->H I Data Interpretation H->I

General experimental workflow for sterol biomarker analysis.
Logical Relationships in Biomarker Application

The interpretation of this compound and dinosterol data requires consideration of their primary sources and diagenetic products.

Dinoflagellates Dinoflagellates Dinosterol Dinosterol Dinoflagellates->Dinosterol Primary Source Diatoms Diatoms This compound This compound Diatoms->this compound Minor Source Diatoms->Dinosterol Minor Source Symbiotic_Dinoflagellates Symbiotic Dinoflagellates Symbiotic_Dinoflagellates->this compound Primary Source Gorgostanol Gorgostanol This compound->Gorgostanol Diagenesis (Reduction) Dinostanol Dinostanol Dinosterol->Dinostanol Diagenesis (Reduction) Gorgosterane Gorgosterane Gorgostanol->Gorgosterane Diagenesis (Defunctionalization) Dinosterane Dinosterane Dinostanol->Dinosterane Diagenesis (Defunctionalization)

Source and diagenetic relationships of this compound and dinosterol.

Conclusion

Both this compound and dinosterol serve as valuable, albeit not entirely exclusive, biomarkers for dinoflagellates. Dinosterol is a more general indicator of dinoflagellate populations, with its concentration potentially reflecting the trophic structure of the community. This compound, on the other hand, is a more specific marker for symbiotic dinoflagellates and can provide insights into the contribution of coral reef-derived organic matter to marine sediments. The choice between these biomarkers, or the use of both in conjunction, will depend on the specific research question and the geological context of the study. The application of rigorous and standardized analytical protocols, as outlined in this guide, is crucial for generating reliable and comparable data.

References

Unraveling the Path to Gorgosterol: An Experimentally Guided Comparison of Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence for the biosynthesis of gorgosterol, a unique sterol produced by zooxanthellae, the symbiotic dinoflagellates crucial for coral reef ecosystems.

This compound, with its distinctive cyclopropane (B1198618) ring-containing side chain, stands as a significant biomarker for dinoflagellates. Understanding its biosynthetic pathway is pivotal for researchers in marine natural products, chemical ecology, and drug development. This guide provides a comprehensive overview of the experimentally confirmed and proposed steps in the this compound biosynthetic pathway within zooxanthellae, comparing it with alternative sterol synthesis routes.

The Proposed this compound Biosynthetic Pathway: A Step-by-Step Examination

The biosynthesis of this compound in zooxanthellae is believed to follow the general principles of phytosterol synthesis, commencing from acetyl-CoA and proceeding through the isoprenoid pathway. While the complete enzymatic sequence has not been elucidated in its entirety, a combination of isotopic labeling studies, characterization of intermediates, and genomic analysis provides a compelling, albeit partially putative, pathway.

Early Stages: From Mevalonate to Squalene (B77637)

The initial steps leading to the linear precursor squalene are well-established in sterol biosynthesis. Experimental evidence from cell-free preparations of zooxanthellae isolated from various gorgonians has confirmed the conversion of farnesyl pyrophosphate to squalene[1].

Table 1: Comparison of Early Steps in Sterol Biosynthesis

StepPrecursorProductEnzyme Class (Proposed for this compound Pathway)Experimental Confirmation in Zooxanthellae
1Acetyl-CoAMevalonateThiolase, HMG-CoA synthase, HMG-CoA reductaseInferred
2MevalonateIsopentenyl pyrophosphate (IPP)Kinases, DecarboxylaseInferred
3IPPFarnesyl pyrophosphate (FPP)Isomerase, PrenyltransferaseInferred
4FPPSqualeneSqualene synthaseConfirmed [1]

Cyclization: The Cycloartenol (B190886) Branch

A critical divergence point in sterol biosynthesis is the cyclization of 2,3-oxidosqualene. In animals and fungi, this leads to lanosterol, while in photosynthetic organisms, including dinoflagellates, the product is cycloartenol. The presence of cycloartenol and its derivatives in dinoflagellates strongly suggests that the this compound pathway proceeds via this intermediate.

Sterol_Cyclization 2,3-Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase Animal_Fungal_Pathway Animal_Fungal_Pathway Lanosterol->Animal_Fungal_Pathway Plant_Algal_Pathway Plant_Algal_Pathway Cycloartenol->Plant_Algal_Pathway

Figure 1. Divergent cyclization of 2,3-oxidosqualene.

Late Stages: Tailoring the Side Chain

The most unique aspects of this compound biosynthesis occur in the later stages, involving a series of modifications to the cycloartenol side chain. These steps are the least experimentally confirmed and are largely proposed based on the identification of potential intermediates and knowledge of similar reactions in other organisms. The formation of the characteristic cyclopropane ring is a key event, believed to be mediated by an S-adenosylmethionine (SAM)-dependent methyltransferase.

Table 2: Proposed Late-Stage Biosynthesis of this compound from Cycloartenol

StepPutative IntermediateProposed TransformationKey Enzyme Class (Hypothesized)
5CycloartenolDemethylation at C4 and C14, IsomerizationDemethylases, Isomerase
624-MethylenecholesterolMethylation at C28S-adenosylmethionine (SAM) dependent methyltransferase
724-PropylidenecholesterolCyclopropanationSAM-dependent methyltransferase/cyclase
8DinosterolFurther side-chain modificationsUnknown
9This compoundFinal side-chain modificationsUnknown

While direct isotopic labeling evidence for the complete conversion of cycloartenol to this compound is lacking, the presence of various methylated and cyclopropyl-containing sterols in dinoflagellates provides indirect support for this proposed pathway.

Gorgosterol_Biosynthesis_Pathway cluster_early Early Stages (Confirmed) cluster_cyclization Cyclization (Inferred) cluster_late Late Stages (Proposed) Acetyl_CoA Acetyl_CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Squalene Squalene FPP->Squalene 2_3_Oxidosqualene 2_3_Oxidosqualene Squalene->2_3_Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Intermediates Intermediates Cycloartenol->Intermediates Demethylation, Isomerization Dinosterol_Precursors Dinosterol_Precursors Intermediates->Dinosterol_Precursors SAM-dependent Methylation This compound This compound Dinosterol_Precursors->this compound Cyclopropanation & Further Modification

Figure 2. Overview of the proposed this compound biosynthetic pathway.

Experimental Protocols: A Guide to Investigating Sterol Biosynthesis

The elucidation of sterol biosynthetic pathways relies on a combination of techniques to isolate, identify, and trace the transformation of molecules.

1. Isotopic Labeling Studies

  • Objective: To trace the incorporation of precursors into this compound and its intermediates.

  • Methodology:

    • Culture zooxanthellae (e.g., Symbiodinium sp.) in a suitable medium.

    • Introduce a labeled precursor, such as [¹³C]-acetate, [¹⁴C]-mevalonate, or [methyl-¹³C]-methionine (for SAM-dependent steps), into the culture.

    • After a defined incubation period, harvest the cells.

    • Extract the total lipids using a solvent system (e.g., chloroform:methanol).

    • Separate the sterol fraction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Analyze the labeled sterols by mass spectrometry (MS) to determine the incorporation of the isotope and by nuclear magnetic resonance (NMR) spectroscopy to identify the position of the label.

2. Cell-Free Enzyme Assays

  • Objective: To demonstrate the activity of specific enzymes in the pathway.

  • Methodology:

    • Prepare a cell-free extract from cultured zooxanthellae by methods such as sonication or French press.

    • Incubate the extract with a putative substrate (e.g., radiolabeled farnesyl pyrophosphate) and necessary cofactors (e.g., NADPH, SAM).

    • Stop the reaction and extract the lipids.

    • Analyze the products by chromatography and scintillation counting (for radiolabels) or MS to identify the enzymatic product. The conversion of [¹⁴C]-labeled farnesyl pyrophosphate into squalene has been demonstrated using this method[1].

Experimental_Workflow cluster_culture Cell Culture & Labeling cluster_extraction Extraction & Separation cluster_analysis Analysis Zooxanthellae_Culture Zooxanthellae_Culture Isotopic_Precursor_Addition Isotopic_Precursor_Addition Zooxanthellae_Culture->Isotopic_Precursor_Addition Lipid_Extraction Lipid_Extraction Isotopic_Precursor_Addition->Lipid_Extraction Sterol_Fractionation_HPLC Sterol_Fractionation_HPLC Lipid_Extraction->Sterol_Fractionation_HPLC Mass_Spectrometry Mass_Spectrometry Sterol_Fractionation_HPLC->Mass_Spectrometry NMR_Spectroscopy NMR_Spectroscopy Sterol_Fractionation_HPLC->NMR_Spectroscopy

Figure 3. A generalized experimental workflow for isotopic labeling studies.

Comparative Analysis and Future Directions

The proposed this compound biosynthetic pathway in zooxanthellae shares its foundational steps with other phytosterol pathways but diverges significantly in the intricate tailoring of the side chain. The lack of a complete, experimentally verified pathway highlights a significant knowledge gap and an exciting area for future research.

Key areas for future investigation include:

  • Comprehensive Isotopic Labeling: Conducting detailed isotopic labeling studies using advanced techniques like stable isotope resolved metabolomics (SIRM) to trace the entire pathway from cycloartenol to this compound.

  • Enzyme Discovery and Characterization: Utilizing genomic and transcriptomic data from zooxanthellae to identify candidate genes for the enzymes involved in the late-stage modifications, followed by heterologous expression and in vitro characterization.

  • Intermediate Identification: Employing sensitive analytical techniques to identify and structurally elucidate the full spectrum of sterol intermediates in zooxanthellae.

A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the biochemistry of dinoflagellates but also open avenues for the biotechnological production of this and other structurally complex marine sterols with potential pharmaceutical applications.

References

validation of analytical methods for accurate gorgosterol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Analytical Methods for Gorgosterol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of this compound, a unique marine sterol, is essential for various applications, including ecological studies, natural product discovery, and pharmacological research.[1][2][3] The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of the primary analytical techniques used for this compound quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the key performance metrics for each technique, based on data from studies on sterol analysis.

Performance MetricHPLCGC-MSKey Observations
Linearity (R²) ≥ 0.998> 0.998Both methods exhibit excellent linearity across a range of concentrations.[4][5]
Limit of Detection (LOD) 1.49 - 5 µg/mL0.19 - 1 ng/mLGC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[4][5]
Limit of Quantification (LOQ) 2.72 - 7 µg/mL0.56 - 3 ng/mLConsistent with the LOD, the LOQ for GC-MS is substantially lower than for HPLC.[4][5]
Accuracy (Recovery %) 93.33 - 99%97.10 - 99%Both methods demonstrate high accuracy with excellent recovery rates.[4][6]
Precision (RSD %) < 6%< 10%Both techniques provide good precision, ensuring reproducible results.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the quantification of sterols, including this compound, using HPLC and GC-MS.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a method for the analysis of sterols using HPLC with UV detection, a common and cost-effective approach.[9]

1. Sample Preparation:

  • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with a chloroform:methanol solvent system.

  • Saponification: Saponify the lipid extract using a potassium hydroxide (B78521) (KOH) solution to hydrolyze steryl esters and release free sterols.

  • Extraction of Unsaponifiables: Extract the unsaponifiable matter, which contains the sterols, using a nonpolar solvent such as n-hexane.[10]

  • Sample Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase for HPLC analysis.

2. HPLC-UV Analysis:

  • Column: C18 reversed-phase column (e.g., 2.0 mm ID x 150 mm L, 1.9 µm).[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often used.[11]

  • Flow Rate: Typically around 0.5 mL/min.[11]

  • Detection: UV detection at a wavelength of approximately 205 nm.[4]

  • Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount in the sample.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a highly sensitive and selective method for sterol analysis using GC-MS.[12][13]

1. Sample Preparation:

  • Lipid Extraction and Saponification: Follow the same procedure as for HPLC to obtain the unsaponifiable matter.

  • Derivatization: Derivatize the hydroxyl group of the sterols to form trimethylsilyl (B98337) (TMS) ethers using a reagent like BSTFA with 1% TMCS. This step is necessary to increase the volatility of the sterols for GC analysis.[14]

2. GC-MS Analysis:

  • Column: A capillary column such as an Agilent HP-5MS (30 m × 0.25 mm × 0.25 μm) is commonly used.[15]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the different sterols. For example, an initial temperature of 100°C held for 2 minutes, ramped to 250°C, and then to 320°C.[15]

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]

  • Quantification: Use an internal standard, such as 5α-cholestane, and a calibration curve with this compound standards for accurate quantification.[13]

Methodology Visualization

To further clarify the experimental processes and validation framework, the following diagrams have been generated.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Saponification Saponification LipidExtraction->Saponification UnsaponifiableExtraction Extraction of Unsaponifiables Saponification->UnsaponifiableExtraction HPLC_Analysis HPLC-UV Analysis UnsaponifiableExtraction->HPLC_Analysis Derivatization Derivatization (TMS ethers) UnsaponifiableExtraction->Derivatization HPLC_Data Quantification HPLC_Analysis->HPLC_Data GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data Quantification GCMS_Analysis->GCMS_Data

Caption: A generalized workflow for the analysis of this compound.

G Key Parameters for Analytical Method Validation MethodValidation Method Validation Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Reproducibility) MethodValidation->Precision Linearity Linearity (R²) MethodValidation->Linearity LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Selectivity Selectivity MethodValidation->Selectivity Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation.

References

Gorgosterol vs. Ergosterol: A Comparative Guide to Their Fungal Membrane Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fungal biology, the composition of the cell membrane is a critical determinant of survival and pathogenicity. Sterols, in particular, play a pivotal role in maintaining membrane integrity and fluidity. Ergosterol (B1671047) is the quintessential sterol in most fungi, analogous to cholesterol in mammalian cells, and has been a primary target for antifungal drug development.[1][2] However, the vast diversity of sterols in nature, such as the marine-derived gorgosterol, presents an opportunity to explore alternative molecular structures and their potential impact on fungal membrane function. This guide provides a comparative analysis of this compound and ergosterol, focusing on their structural differences and predicted influences on fungal membranes, supported by established principles of membrane biophysics.

At a Glance: this compound vs. Ergosterol

FeatureErgosterolThis compound (Predicted)
Primary Role Maintains membrane fluidity, permeability, and integrity; essential for fungal growth.[3][4]Potentially disrupts normal membrane packing and function due to its unique side chain.
Structure Standard sterol nucleus with a double bond in the B ring and a characteristic side chain.Unique cyclopropyl (B3062369) group in the side chain, creating a bulky and rigid extension.
Membrane Fluidity Regulates membrane fluidity, preventing it from becoming too rigid or too fluid.[5]Likely to decrease membrane fluidity to a greater extent than ergosterol due to its bulky side chain.
Membrane Permeability Modulates permeability to ions and small molecules.[3]May increase membrane permeability due to packing defects caused by its unconventional side chain.
Interaction with Antifungals Primary target of polyene (e.g., Amphotericin B) and azole antifungal drugs.Potential for altered interaction with antifungal drugs, possibly leading to resistance or novel sensitivities.

Structural Differences: A Tale of Two Side Chains

The fundamental difference between this compound and ergosterol lies in the architecture of their side chains. Ergosterol possesses a typical sterol side chain, while this compound is distinguished by the presence of a cyclopropyl group.

This seemingly subtle modification has profound implications for how the sterol integrates into the lipid bilayer and interacts with neighboring molecules. The cyclopropyl group introduces a rigid, kinked structure into the side chain, which is predicted to disrupt the ordered packing of phospholipid acyl chains that is typically promoted by ergosterol.

Predicted Membrane Functions: An Inferential Comparison

Due to a lack of direct experimental data on the effects of this compound on fungal membranes, the following comparison is based on established structure-function relationships of sterols in lipid bilayers.

Membrane Fluidity and Order

Ergosterol is known to have a condensing effect on fungal membranes, increasing the order of phospholipid acyl chains and maintaining an optimal level of fluidity.[5] The bulky and rigid cyclopropyl group in this compound's side chain is expected to be less effective at ordering the acyl chains and may even introduce packing defects. This could lead to a localized increase in membrane fluidity or, conversely, create rigid domains that are incompatible with the fluid state of the rest of the membrane.

Membrane Permeability

By promoting a tightly packed lipid bilayer, ergosterol helps to limit the passive diffusion of ions and small molecules across the fungal membrane.[3] The predicted packing defects caused by this compound could create localized regions of increased permeability, potentially disrupting cellular homeostasis and making the fungus more susceptible to environmental stressors.

Implications for Drug Development

The unique structure of this compound and its predicted effects on fungal membranes open up new avenues for antifungal drug development.

  • Novel Drug Targets: If this compound can be incorporated into fungal membranes, it could create novel structural vulnerabilities that could be exploited by new classes of antifungal agents.

  • Synergistic Therapies: this compound or its derivatives could potentially be used in combination with existing antifungal drugs to enhance their efficacy. For example, by increasing membrane permeability, this compound might facilitate the entry of other antifungal compounds into the cell.

  • Resistance Mechanisms: Understanding how fungi might adapt to the presence of unusual sterols like this compound could provide insights into the mechanisms of antifungal resistance.

Experimental Protocols

To validate the predicted functions of this compound and directly compare them to ergosterol, the following experimental approaches are recommended.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the sterol composition of fungal cells, which can be adapted to analyze the incorporation of this compound.

Methodology:

  • Cell Culture and Lysis: Fungal cells are cultured in the presence and absence of exogenously supplied this compound. Harvested cells are then lysed to release cellular contents.

  • Lipid Extraction: Total lipids are extracted from the cell lysate using a solvent system such as chloroform:methanol.

  • Saponification: The lipid extract is saponified to hydrolyze esterified sterols, yielding free sterols.

  • Derivatization: The free sterols are derivatized to make them volatile for GC analysis.

  • GC-MS Analysis: The derivatized sterols are separated by gas chromatography and identified and quantified by mass spectrometry.

Membrane Fluidity Measurement using Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, providing an indication of membrane fluidity.

Methodology:

  • Vesicle Preparation: Artificial lipid vesicles (liposomes) are prepared with a lipid composition mimicking that of fungal membranes, with either ergosterol or this compound incorporated at varying concentrations.

  • Fluorescent Labeling: The vesicles are labeled with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Fluorescence Anisotropy Measurement: The fluorescence anisotropy of the probe is measured using a fluorometer. A higher anisotropy value indicates lower membrane fluidity.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the phase transition temperature of lipid bilayers, which is influenced by the presence and type of sterol.

Methodology:

  • Liposome (B1194612) Preparation: Concentrated suspensions of liposomes containing either ergosterol or this compound are prepared.

  • DSC Analysis: The liposome suspension is heated at a constant rate in a DSC instrument, and the heat flow is monitored. The temperature at which a phase transition occurs (the peak of the endotherm) provides information about the effect of the sterol on membrane stability.

Conclusion

While ergosterol remains a cornerstone of our understanding of fungal membrane biology, exploring the functional implications of structurally diverse sterols like this compound is essential for advancing the field of antifungal research. The unique cyclopropyl-containing side chain of this compound is predicted to significantly alter key membrane properties, including fluidity and permeability. Further experimental investigation using the outlined protocols is crucial to validate these predictions and to unlock the potential of novel sterols in the development of next-generation antifungal therapies.

References

Cross-Validation of HPLC and GC-MS for Gorgosterol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of marine sterols, particularly the uniquely structured gorgosterol, the choice of analytical methodology is critical for achieving accurate and reliable quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound analysis, supported by representative experimental data and detailed protocols for each technique.

This compound, a C30 sterol distinguished by a cyclopropane (B1198618) ring in its side chain, presents unique analytical challenges. Both HPLC and GC-MS are powerful techniques for its quantification, each with inherent advantages and limitations. A thorough cross-validation of these methods is essential for ensuring data integrity, especially in regulated environments.

Quantitative Performance Comparison

While direct comparative studies on this compound are limited, a summary of typical performance characteristics for sterol analysis using HPLC and GC-MS can be compiled from existing literature on similar compounds like phytosterols (B1254722) and other marine sterols. The following table summarizes key validation parameters to facilitate an informed decision.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Precision (%RSD) < 5%< 10%HPLC often demonstrates slightly better precision for sterol analysis.
Accuracy (Recovery %) 90 - 110%85 - 115%Both methods can achieve high accuracy with optimized sample preparation.
Linearity (r²) > 0.99> 0.99Excellent linearity is achievable with both techniques over a defined concentration range.
Limit of Detection (LOD) ~0.1 - 1.5 µg/mL~0.01 - 0.2 mg/kgGC-MS, particularly in selected ion monitoring (SIM) mode, generally offers higher sensitivity.[1]
Limit of Quantification (LOQ) ~0.5 - 4.5 µg/mL~0.05 - 0.5 mg/kgConsistent with LOD, GC-MS typically provides lower limits of quantification.[1]
Derivatization Not requiredMandatory (e.g., silylation)The need for derivatization in GC-MS adds a step to sample preparation and can introduce variability.
Throughput HigherLowerHPLC methods can be faster due to the absence of a derivatization step and potentially shorter run times.
Compound Stability Suitable for thermally labile compoundsRisk of degradation for some compounds at high temperaturesHPLC is generally milder and more suitable for analyzing sterols in their native form.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods for this compound. Below are representative protocols for both GC-MS and HPLC.

Sample Preparation (Common for both HPLC and GC-MS)

A robust sample preparation protocol is fundamental for accurate sterol analysis and typically involves saponification to release esterified sterols, followed by extraction.

  • Saponification: To a known amount of sample (e.g., coral tissue homogenate, lipid extract), add a solution of potassium hydroxide (B78521) in ethanol (B145695) (e.g., 2 M KOH in 95% ethanol). Heat the mixture at 60-80°C for 1-2 hours to hydrolyze sterol esters.

  • Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the free sterols) three times with an organic solvent such as n-hexane or diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with water to remove residual alkali. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for either HPLC or GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for the analysis of underivatized this compound.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., Diode Array Detector (DAD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and methanol (B129727) is commonly used for sterol separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • DAD: Monitoring at a low wavelength (e.g., 205-210 nm) is common for sterols that lack a strong chromophore.

    • CAD: Provides a mass-based response and is suitable for non-volatile analytes like this compound.

    • MS: Offers high selectivity and sensitivity, especially when using atmospheric pressure chemical ionization (APCI).

  • Quantification: Based on a calibration curve generated from authentic this compound standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound requires a derivatization step to increase its volatility and thermal stability.

  • Derivatization (Silylation): To the dried sterol extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: An initial temperature of around 180°C, ramped up to 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Impact (EI) ionization is commonly used. Data can be acquired in full scan mode for identification or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification: Based on a calibration curve of derivatized this compound standards, often using an internal standard (e.g., 5α-cholestane) to correct for variations in sample preparation and injection.

Mandatory Visualizations

To better illustrate the experimental processes and the logic of cross-validation, the following diagrams are provided.

experimental_workflows cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample (e.g., Coral Tissue) Saponification Saponification (KOH in Ethanol) Sample->Saponification Extraction Liquid-Liquid Extraction (n-Hexane) Saponification->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown HPLC_Injection HPLC Injection Drydown->HPLC_Injection Derivatization Derivatization (Silylation) Drydown->Derivatization HPLC_Separation C18 Reversed-Phase Separation HPLC_Injection->HPLC_Separation HPLC_Detection Detection (DAD/CAD/MS) HPLC_Separation->HPLC_Detection HPLC_Quantification Quantification HPLC_Detection->HPLC_Quantification GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection GCMS_Separation Capillary GC Separation GCMS_Injection->GCMS_Separation GCMS_Detection MS Detection (EI, SIM/Scan) GCMS_Separation->GCMS_Detection GCMS_Quantification Quantification GCMS_Detection->GCMS_Quantification

Experimental workflows for HPLC and GC-MS analysis of this compound.

cross_validation_flow Start Identical Sample Set HPLC_Analysis Analyze with Validated HPLC Method Start->HPLC_Analysis GCMS_Analysis Analyze with Validated GC-MS Method Start->GCMS_Analysis Data_Comparison Compare Quantitative Results HPLC_Analysis->Data_Comparison GCMS_Analysis->Data_Comparison Correlation Statistical Analysis (e.g., Bland-Altman, Correlation) Data_Comparison->Correlation Conclusion Conclusion on Method Equivalence/Bias Correlation->Conclusion

Logical flow of a cross-validation study between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are capable of providing accurate and reliable quantification of this compound. The choice between the two techniques will be guided by the specific needs of the study.

  • HPLC offers a more direct analysis without the need for derivatization, making it potentially faster and less prone to variability introduced during this step. It is particularly advantageous for heat-sensitive matrices.

  • GC-MS provides higher sensitivity and is a well-established, robust technique for sterol analysis. Its high resolving power is beneficial for complex sample matrices.

Ultimately, a thorough cross-validation is essential when transitioning from one method to another or when comparing data from different laboratories to ensure consistency and accuracy in the analysis of this compound. This process provides the highest level of confidence in the analytical results.

References

A Comparative Analysis of Gorgosterol Content in Gorgonian Species for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing gorgosterol concentrations across various gorgonian species, experimental methodologies for its quantification, and its potential role in inflammatory signaling pathways.

This compound, a unique C30 marine sterol characterized by a cyclopropane (B1198618) ring in its side chain, has garnered significant interest in the scientific community for its potential pharmacological activities, including anti-inflammatory, and cytotoxic effects. As a chemotaxonomic marker for symbiotic dinoflagellates (zooxanthellae), its prevalence and concentration vary among different species of gorgonians (sea fans). This guide provides a comparative overview of this compound content in several gorgonian species, outlines the experimental protocols for its quantification, and illustrates its potential mechanism of action through a key signaling pathway.

This compound Content: A Comparative Overview

Quantitative analysis of this compound across different gorgonian species is crucial for identifying potent sources for drug discovery and development. The following table summarizes the this compound content found in various species as reported in scientific literature.

Gorgonian SpeciesFamilyThis compound Content (µg/mg of dry weight)Reference
Sarcophyton acutumAlcyoniidae~26[1]
Sarcophyton convolutumAlcyoniidae~10[1]
Sarcophyton ehrenbergiAlcyoniidae~12[1]
Sarcophyton glaucumAlcyoniidae~15[1]
Sarcophyton regulareAlcyoniidae~18[1]
Sinularia sp.AlcyoniidaeAlmost absent[1]
Lobophyton sp.Alcyoniidae~5.5[1]

Note: The data presented is based on the cited study and may vary depending on geographical location, environmental conditions, and the specific analytical methods used.

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is essential for comparative studies. The following sections detail the primary methodologies employed for the extraction and analysis of this marine sterol.

Sample Preparation and Extraction

A standardized protocol for the extraction of this compound from gorgonian tissue is outlined below. This process is critical for obtaining a clean sample for subsequent quantitative analysis.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification & Quantification Collection Collection of Gorgonian Samples FreezeDrying Freeze-Drying Collection->FreezeDrying Grinding Grinding to a Fine Powder FreezeDrying->Grinding SolventExtraction Extraction with Dichloromethane/Methanol Grinding->SolventExtraction Filtration Filtration SolventExtraction->Filtration Evaporation Evaporation under Reduced Pressure Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Chromatography Silica Gel Column Chromatography CrudeExtract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis GC-MS or qNMR Analysis Fractionation->Analysis

Figure 1: General experimental workflow for the extraction and analysis of this compound.
Quantitative Analysis by GC-MS and qNMR

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and identification of sterols. The sample is first derivatized to increase its volatility, typically by silylation. The derivatized sample is then injected into the GC, where individual sterols are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting mass spectrum provides a unique fingerprint for identification and quantification against a known standard.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful, non-destructive technique for the absolute quantification of compounds in a mixture. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of this compound to the integral of a known amount of an internal standard, the exact concentration of this compound in the sample can be determined.

Potential Signaling Pathway: Anti-inflammatory Action

This compound and related marine sterols have demonstrated significant anti-inflammatory properties. While the exact signaling cascade for this compound is still under investigation, studies on analogous compounds, such as sarcoaldosterol A, strongly suggest the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of the inflammatory response.

The following diagram illustrates the proposed inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P Ub Ubiquitination IkB_P->Ub Proteasome Proteasomal Degradation Ub->Proteasome NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Inflammatory_Genes Transcription This compound This compound This compound->IKK_complex Inhibits

Figure 2: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

In this proposed mechanism, Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases NF-κB to translocate into the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit a key step in this pathway, likely the activation of the IKK complex, thereby preventing the downstream inflammatory response.

Conclusion

This guide provides a foundational comparison of this compound content across different gorgonian species, highlighting the potential of certain species as rich sources of this bioactive compound. The detailed experimental protocols offer a standardized approach for researchers to quantify this compound in their own studies. Furthermore, the elucidation of the potential anti-inflammatory signaling pathway provides a mechanistic basis for the observed pharmacological effects of this compound. Further research is warranted to expand the quantitative data to a wider range of gorgonian species and to fully elucidate the intricate molecular mechanisms underlying the therapeutic potential of this compound.

References

A Researcher's Guide to Differentiating Gorgosterol from its Isomers and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of gorgosterol from its structurally similar isomers and analogues is a critical analytical challenge. This guide provides a comparative overview of chromatographic and spectroscopic methods, complete with experimental data and detailed protocols, to facilitate the unambiguous characterization of this unique marine sterol.

This compound, a C30 marine sterol, is distinguished by its unusual cyclopropane (B1198618) ring in the side chain. This feature, however, also gives rise to a variety of isomers and analogues that can co-occur in natural extracts, making their individual identification complex. This guide outlines the key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—that can be employed to effectively distinguish this compound from its closely related compounds.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific research question, sample complexity, and available instrumentation. While each technique offers unique advantages, a multi-faceted approach combining chromatography for separation with spectroscopy for structural elucidation is often the most robust strategy.

Spectroscopic Methods: Unraveling Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a powerful tool for the definitive structural elucidation of sterols. Differences in the chemical environment of protons (¹H) and carbons (¹³C) within this compound and its isomers lead to distinct chemical shifts and coupling constants, providing a molecular fingerprint for each compound.

Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), provides valuable information on the molecular weight and fragmentation patterns of sterols. The unique side chain of this compound and its analogues results in characteristic fragmentation ions that can be used for their differentiation.

Chromatographic Methods: Separating Complex Mixtures

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are indispensable for the separation of complex sterol mixtures prior to spectroscopic analysis. The choice between GC and HPLC depends on the volatility and thermal stability of the analytes.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from NMR and GC-MS analyses that are critical for distinguishing this compound from its common isomer, 23-demethylthis compound.

Table 1: Comparative ¹³C NMR Chemical Shift Data (δ in ppm) for this compound and 23-Demethylthis compound. [1][2][3]

Carbon No.This compound23-Demethylthis compoundKey Differentiating Feature
C-22 ~32.0~25.2Significant upfield shift in 23-demethylthis compound.
C-23 ~26.1~24.1Upfield shift in 23-demethylthis compound.
C-24 ~49.9~44.8Upfield shift in 23-demethylthis compound due to absence of methyl group.
C-28 ~15.9-Absence of the C-28 methyl signal in 23-demethylthis compound.
C-29 ~19.9~10.5Significant upfield shift in 23-demethylthis compound.
C-30 ~21.3-Absence of the C-30 methyl signal in 23-demethylthis compound.

Table 2: Comparative ¹H NMR Chemical Shift Data (δ in ppm) for Key Protons in this compound and its Analogues.

ProtonThis compound (Predicted/Reported Ranges)Isomers/Analogues (General Ranges)Key Differentiating Feature
H-3 ~3.5 (m)~3.5 (m)Generally similar across most sterols.
H-6 ~5.35 (d)~5.35 (d)Characteristic of Δ⁵ sterols.
Cyclopropyl (B3062369) Protons ~0.1 - 0.5 (m)Varies significantly based on substitutionThe complex multiplet pattern and chemical shifts of the cyclopropyl protons are highly diagnostic for this compound and its side-chain isomers.
Methyl Protons (Side Chain) Multiple signals between ~0.7 - 1.0Varies depending on the side chain structureThe number, multiplicity, and chemical shifts of the methyl proton signals are key to identifying the specific side chain structure.

Table 3: Comparative GC-MS Data for this compound and its Analogues (as TMS ethers).

CompoundRelative Retention Time (RRT)Key Mass Fragments (m/z)Key Differentiating Feature
This compound-TMS Varies with column and conditionsM+ at 498, fragments at 483 (M-15), 408 (M-90), 383, 369, 255The molecular ion and characteristic fragments related to the side chain are crucial for identification.
23-Demethylthis compound-TMS Typically elutes earlier than this compoundM+ at 484, fragments at 469 (M-15), 394 (M-90), 369, 355, 255A lower molecular weight and distinct fragmentation pattern differentiate it from this compound.
Other Sterol Analogues (e.g., Cholesterol-TMS, Stigmasterol-TMS) Different RRTsCharacteristic M+ and fragmentation patterns for each sterol.Comparison of retention times and mass spectra with authentic standards is essential.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Marine Sterols[4][5]

1. Sample Preparation (Saponification and Derivatization):

  • To a dried lipid extract, add 2 mL of 1 M methanolic potassium hydroxide.
  • Heat at 90°C for 1 hour.
  • After cooling, add 2 mL of n-hexane and 1.2 mL of water, vortex, and centrifuge.
  • Collect the upper hexane (B92381) layer containing the unsaponifiable lipids.
  • Evaporate the solvent under a stream of nitrogen.
  • To the dry residue, add 50 µL of a 99:1 mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS).
  • Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivatives.
  • Evaporate the reagent and redissolve the sample in hexane for GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature of 60°C for 1 min.
  • Ramp to 250°C at 15°C/min.
  • Ramp to 315°C at 3°C/min and hold for 10 min.
  • MS Detector Temperature: 315°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-650.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Separation of Sterol Isomers[6][7][8]

1. Sample Preparation:

  • Dissolve the crude sterol extract in the initial mobile phase solvent.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Reverse-Phase):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C30 column can also provide excellent selectivity for sterol isomers.
  • Mobile Phase: A gradient of methanol (B129727) and water, or acetonitrile (B52724) and water, is commonly used. For example, starting with 85% methanol and increasing to 100% methanol over 30 minutes. The exact gradient will need to be optimized based on the specific mixture of sterols.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD). For structural confirmation, the HPLC can be coupled to a mass spectrometer (LC-MS).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the separation and identification of this compound from a complex marine extract.

Gorgosterol_Analysis_Workflow cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_identification Spectroscopic Identification cluster_data_analysis Data Analysis & Comparison Marine_Extract Marine Organism Extract Saponification Saponification Marine_Extract->Saponification Unsaponifiable_Fraction Unsaponifiable Fraction Saponification->Unsaponifiable_Fraction HPLC Reverse-Phase HPLC Unsaponifiable_Fraction->HPLC Direct Analysis GC Gas Chromatography (after derivatization) Unsaponifiable_Fraction->GC Derivatization NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) HPLC->NMR Fraction Collection MS Mass Spectrometry (EI-MS, HR-MS) HPLC->MS LC-MS GC->MS GC-MS Comparison Comparison of Spectra and Retention Times with Standards and Literature Data NMR->Comparison MS->Comparison Identification This compound & Isomer Identification Comparison->Identification

Analytical workflow for this compound identification.

This comprehensive guide provides the necessary tools and information for researchers to confidently distinguish this compound from its isomers and analogues. By employing a combination of these chromatographic and spectroscopic techniques, and by carefully comparing the acquired data with the reference values provided, accurate structural elucidation and sample characterization can be achieved.

References

Assessing the Specificity of Gorgosterol as a Dietary Tracer in Marine Fauna: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gorgosterol with other common dietary tracers used in marine fauna research. We will delve into the specificity of this compound, its applications, and its limitations, while objectively comparing its performance with alternative methods such as fatty acid analysis and stable isotope analysis. This guide incorporates supporting data from various studies and provides detailed experimental protocols to aid in the design and execution of ecological and biochemical research.

Introduction to Dietary Tracers in Marine Ecology

Understanding the trophic interactions and dietary preferences of marine organisms is fundamental to marine ecology. Dietary tracers are chemical markers that are transferred from prey to predator, providing insights into an organism's diet over various time scales. An ideal dietary tracer should be specific to a particular food source, metabolically stable, and readily detectable in the consumer's tissues.

This compound, a C30 sterol, has been widely used as a biomarker for the consumption of anthozoans, particularly gorgonians, which contain symbiotic dinoflagellates (zooxanthellae) that produce this unique sterol. However, the specificity of this compound as a tracer has been a subject of scientific inquiry, necessitating a careful evaluation of its utility in comparison to other established methods.

Comparative Analysis of Dietary Tracers

This section compares this compound with two other major classes of dietary tracers: fatty acids and stable isotopes. The following table summarizes their key characteristics, providing a basis for selecting the most appropriate tracer for a given research question.

Table 1: Comparison of Key Dietary Tracers in Marine Fauna

FeatureThis compoundFatty Acid ProfilesStable Isotopes (δ¹³C, δ¹⁵N)
Specificity Primarily indicates consumption of dinoflagellate symbionts found in many cnidarians. However, its specificity is compromised as some diatom species also synthesize it.Certain fatty acids (e.g., 20:5ω3, 22:6ω3) can indicate broad dietary groups like diatoms or dinoflagellates. Quantitative Fatty Acid Signature Analysis (QFASA) can provide more detailed dietary estimates.δ¹³C values help differentiate between benthic vs. pelagic or inshore vs. offshore food sources. δ¹⁵N values indicate the trophic level of the consumer.
Temporal Resolution Reflects diet over a period of weeks to months, depending on the tissue turnover rate.Provides information on diet over short to intermediate time scales (days to weeks), depending on the lipid storage and turnover in the analyzed tissue.Reflects diet integrated over the turnover time of the specific tissue analyzed (e.g., muscle reflects longer-term diet than plasma).
Information Provided Primarily a qualitative or semi-quantitative marker for a specific dietary component (dinoflagellate-derived organic matter).Provides a detailed profile of the types of fats consumed, which can be used to infer the composition of the diet.Offers insights into the primary carbon sources at the base of the food web and the consumer's relative position in the food web.
Limitations - Lack of absolute specificity due to production by some diatoms. - Potential for metabolic modification by the consumer. - Not all dinoflagellates produce this compound.- Fatty acids can be modified by the consumer's metabolism. - Requires a comprehensive library of fatty acid profiles of potential prey items for accurate quantitative analysis.- Isotopic signatures at the base of the food web can vary spatially and temporally. - Trophic discrimination factors (the change in isotopic ratio from prey to predator) can vary between species and tissues.
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography (GC) or GC-MS of Fatty Acid Methyl Esters (FAMEs)Isotope Ratio Mass Spectrometry (IRMS)

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound, fatty acids, and stable isotopes in marine faunal tissues.

This compound and Other Sterols Analysis

This protocol outlines the extraction of total lipids and subsequent analysis of the sterol fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for Sterol Analysis

cluster_extraction Lipid Extraction cluster_saponification Saponification cluster_analysis Analysis tissue 1. Tissue Homogenization (Lyophilized Sample) extraction 2. Solvent Extraction (e.g., Dichloromethane:Methanol) tissue->extraction centrifugation 3. Phase Separation (Centrifugation) extraction->centrifugation collection 4. Collect Organic Phase centrifugation->collection saponify 5. Saponification (e.g., with KOH in Methanol) collection->saponify extract_ns 6. Extraction of Non-saponifiable Lipids (e.g., with Hexane) saponify->extract_ns derivatization 7. Derivatization (optional) (e.g., Silylation) extract_ns->derivatization gcms 8. GC-MS Analysis derivatization->gcms data 9. Data Interpretation gcms->data

Caption: Workflow for sterol analysis from marine tissue.

Methodology:

  • Sample Preparation: Freeze-dry (lyophilize) the tissue sample to remove water. Homogenize the dried tissue into a fine powder.

  • Lipid Extraction:

    • Extract total lipids using a solvent mixture, typically dichloromethane:methanol (B129727) (2:1 v/v), following a modified Folch or Bligh-Dyer method.

    • Sonicate or vortex the sample with the solvent to ensure thorough extraction.

    • Centrifuge the mixture to separate the solvent (containing lipids) from the tissue residue.

    • Collect the supernatant (organic phase). Repeat the extraction process on the pellet for exhaustive lipid recovery.

  • Saponification:

    • Evaporate the solvent from the combined organic phases under a stream of nitrogen.

    • Saponify the lipid extract by refluxing with a solution of potassium hydroxide (B78521) (KOH) in methanol. This process hydrolyzes ester linkages, leaving free sterols in the non-saponifiable fraction.

  • Extraction of Non-saponifiable Lipids:

    • After saponification, extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-hexane.

    • Wash the hexane (B92381) extract with distilled water to remove any remaining soaps.

    • Dry the hexane extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.

  • Derivatization (Optional but Recommended):

    • To improve volatility and chromatographic separation, derivatize the sterols by converting them to trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., BSTFA).

  • GC-MS Analysis:

    • Analyze the derivatized sterol fraction using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a capillary column suitable for sterol separation (e.g., DB-5ms).

    • Identify this compound and other sterols based on their retention times and mass spectra compared to authentic standards.

    • Quantify the sterols using an internal standard (e.g., cholestane) added at the beginning of the extraction.

Fatty Acid Analysis

This protocol describes the conversion of fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography (GC).

Experimental Workflow for Fatty Acid Analysis

cluster_extraction Lipid Extraction cluster_transesterification Transesterification cluster_analysis Analysis tissue 1. Tissue Homogenization extraction 2. Solvent Extraction tissue->extraction transesterify 3. Transesterification to FAMEs (e.g., with Methanolic H2SO4) extraction->transesterify extract_fames 4. Extraction of FAMEs (e.g., with Hexane) transesterify->extract_fames gc 5. GC Analysis extract_fames->gc data 6. Data Interpretation gc->data

Caption: Workflow for fatty acid analysis from marine tissue.

Methodology:

  • Lipid Extraction: Follow the same lipid extraction procedure as described for sterol analysis (Section 3.1, step 2).

  • Transesterification:

    • Evaporate the solvent from the lipid extract.

    • Add a reagent for transesterification, such as 1% sulfuric acid in methanol or boron trifluoride in methanol.

    • Heat the mixture in a sealed vial to convert fatty acids to their corresponding methyl esters (FAMEs).

  • FAME Extraction:

    • After cooling, add water and a non-polar solvent (e.g., n-hexane) to the mixture.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs.

  • GC Analysis:

    • Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Use a polar capillary column (e.g., Supelco SP-2560) for optimal separation of FAMEs.

    • Identify individual FAMEs by comparing their retention times with those of known standards.

    • Quantify the FAMEs using an internal standard (e.g., C23:0) added before transesterification.

Stable Isotope Analysis

This protocol outlines the preparation of tissue samples for the analysis of carbon (δ¹³C) and nitrogen (δ¹⁵N) stable isotope ratios.

Experimental Workflow for Stable Isotope Analysis

cluster_prep Sample Preparation cluster_analysis Analysis drying 1. Sample Drying (Oven or Lyophilizer) grinding 2. Homogenization (Grinding to a fine powder) drying->grinding lipid_extraction 3. Lipid Extraction (for δ¹³C) (Optional but recommended) grinding->lipid_extraction weighing 4. Weighing into Tin Capsules lipid_extraction->weighing irms 5. Isotope Ratio Mass Spectrometry (IRMS) weighing->irms data 6. Data Correction and Interpretation irms->data

Caption: Workflow for stable isotope analysis of marine tissue.

Methodology:

  • Sample Preparation:

    • Dry the tissue sample to a constant weight in an oven at 60°C or using a freeze-dryer.

    • Homogenize the dried sample into a fine, uniform powder using a mortar and pestle or a ball mill.

  • Lipid Extraction (for δ¹³C analysis):

    • Lipids are depleted in ¹³C relative to other tissue components, so their presence can bias the δ¹³C values. For accurate δ¹³C analysis, it is recommended to remove lipids.

    • Extract lipids using a solvent such as a 2:1 mixture of chloroform (B151607) and methanol or petroleum ether.

    • After extraction, re-dry the sample.

  • Encapsulation:

    • Weigh a precise amount of the dried (and lipid-extracted, if applicable) powder into a small tin capsule.

  • Isotope Ratio Mass Spectrometry (IRMS) Analysis:

    • The encapsulated samples are combusted in an elemental analyzer, which converts the sample into CO₂ and N₂ gas.

    • The gases are then introduced into an isotope ratio mass spectrometer (IRMS) to determine the ¹³C/¹²C and ¹⁵N/¹⁴N ratios.

    • Results are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

Logical Framework for Dietary Tracer Application

The selection and application of a dietary tracer follow a logical progression from defining the research question to interpreting the final data.

Logical Flow of a Dietary Tracer Study

question Define Research Question (e.g., Trophic links, specific prey consumption) tracer_selection Select Appropriate Tracer(s) (this compound, Fatty Acids, Stable Isotopes) question->tracer_selection sampling Sample Collection (Consumer tissues, potential prey) tracer_selection->sampling analysis Laboratory Analysis (GC-MS, GC, IRMS) sampling->analysis data_interp Data Interpretation (Comparison to prey signatures, modeling) analysis->data_interp conclusion Ecological Conclusions data_interp->conclusion

Caption: Logical steps in a dietary tracer investigation.

Conclusion and Recommendations

The choice of a dietary tracer is highly dependent on the specific research question, the ecosystem under investigation, and the available resources.

  • This compound can be a useful qualitative tracer for the consumption of dinoflagellate-containing organisms, particularly in ecosystems where this compound-producing diatoms are known to be absent. However, its utility as a highly specific, quantitative tracer is limited.

  • Fatty acid analysis offers a more detailed and often more quantitative approach to diet determination, especially when a comprehensive library of potential prey signatures is available.

  • Stable isotope analysis provides a powerful tool for understanding the broader trophic structure of a food web and the primary sources of nutrition.

For a robust and comprehensive understanding of the dietary ecology of marine fauna, a multi-tracer approach is often the most effective strategy. By combining the information from this compound, fatty acid profiles, and stable isotopes, researchers can overcome the limitations of any single method and gain a more complete picture of trophic relationships in marine ecosystems. Future research should focus on controlled feeding studies that directly compare the performance of these different tracers to better quantify their respective accuracies and limitations.

Unraveling the Genomic Blueprint of Gorgosterol Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gorgosterol, a unique C30 sterol with a characteristic cyclopropane (B1198618) ring in its side chain, has garnered significant interest in the scientific community for its potential as a biomarker and for its novel biological activities. This guide provides a comprehensive comparative analysis of the genomics of this compound-producing organisms, with a primary focus on dinoflagellates of the family Symbiodiniaceae, the principal synthesizers of this intriguing molecule. By juxtaposing the genomic landscapes of producers and non-producers, we aim to illuminate the genetic underpinnings of this compound biosynthesis, offering valuable insights for researchers in marine biology, natural product chemistry, and drug discovery.

Comparative Genomic Landscape of this compound Producers

Dinoflagellates, particularly those in the family Symbiodiniaceae (formerly genus Symbiodinium), are the primary producers of this compound. These microalgae are renowned for their symbiotic relationships with a wide range of marine invertebrates, including corals. The biosynthesis of this compound is a specialized branch of the sterol pathway, and its presence is not uniform across all dinoflagellates. This variation provides a powerful framework for comparative genomic studies to identify the unique enzymatic machinery required for its synthesis.

Dinoflagellate genomes are notoriously large and complex, presenting significant challenges to sequencing and analysis. However, recent advances in genomics have provided valuable insights into their genetic makeup. Below is a comparative summary of key genomic features of representative this compound-producing and non-gorgosterol-producing dinoflagellates.

FeatureSymbiodinium microadriaticum (this compound Producer)Breviolum minutum (Non-Gorgosterol Producer)Fugacium kawagutii (Non-Gorgosterol Producer)
Genome Size (Gbp) ~1.18~1.03~1.05
Number of Predicted Genes ~49,109~43,000~40,000
GC Content (%) ~50~44~50
Key Sterol Profile This compound, DinosterolCholesterol and other common sterolsDinosterol, C4-methylated sterols

The this compound Biosynthetic Pathway: A Hypothetical Model

The complete biosynthetic pathway of this compound has not yet been fully elucidated; however, based on the well-established principles of sterol biosynthesis in other eukaryotes and the unique sterol profiles of dinoflagellates, a hypothetical pathway can be proposed. Dinoflagellates are known to utilize the lanosterol (B1674476) pathway for the synthesis of their sterols. The critical and defining step in this compound biosynthesis is the formation of the C22-C23 cyclopropane ring in the sterol side chain. This reaction is hypothesized to be catalyzed by a specialized S-adenosylmethionine (SAM)-dependent sterol methyltransferase, acting as a cyclopropane synthase.

Gorgosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase, Lanosterol Synthase dinosterol_precursor Dinosterol Precursor lanosterol->dinosterol_precursor Multiple Steps (Demethylation, etc.) dinosterol Dinosterol dinosterol_precursor->dinosterol SAM-dependent Methyltransferases (SMTs) gorgosterol_precursor This compound Precursor dinosterol->gorgosterol_precursor Hypothetical Modification This compound This compound gorgosterol_precursor->this compound SAM-dependent Sterol Cyclopropane Synthase (Hypothetical) Comparative_Genomics_Workflow genome_seq Genome Sequencing (this compound Producer vs. Non-Producer) gene_pred Gene Prediction & Annotation genome_seq->gene_pred ortho_id Ortholog Identification gene_pred->ortho_id phylogeny Phylogenetic Analysis ortho_id->phylogeny candidate_genes Candidate Gene Identification (e.g., Sterol Cyclopropane Synthase) ortho_id->candidate_genes phylogeny->candidate_genes functional_char Functional Characterization candidate_genes->functional_char

Validating the Origin of Gorgosterol in Sediment Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gorgosterol, a C30 sterol with a characteristic cyclopropane (B1198618) ring in its side chain, is a significant biomarker in marine sediments. Its presence can indicate specific biological inputs into the sedimentary organic matter record. However, pinpointing the exact origin of this compound can be challenging as it is produced by multiple marine organisms. This guide provides a comparative framework for validating the origin of this compound in sediment samples, offering detailed experimental protocols and data to aid researchers in their analyses.

Comparing the Biological Sources of this compound

The primary producers of this compound are found within three main groups of marine organisms: gorgonian corals (in symbiosis with dinoflagellates), free-living dinoflagellates, and a specific genus of diatoms. Understanding the distinct sterol profiles of these organisms is key to differentiating their contributions to sedimentary this compound.

Biological SourceTypical this compound Abundance (% of total sterols)Key Co-occurring Biomarkers
Gorgonian Corals (with symbiotic dinoflagellates) Can be a major sterol, often exceeding 10%High abundance of cholesterol, along with various other zoosterols. The overall sterol profile can be complex due to contributions from both the coral host and the dinoflagellate symbiont.
Dinoflagellates Variable, can be a significant component in some species.Presence of dinosterol (B1230970) and other 4-methyl sterols is a strong indicator of dinoflagellate input.[1][2]
Diatoms (Genus Delphineis) Can constitute over 10% of the total sterols.[3][4]Brassicasterol, 24-methylenecholesterol, and cholesterol are common. The absence of dinosterol is a key distinguishing feature from a dinoflagellate source.

Experimental Protocols for this compound Validation

A robust analytical workflow is essential for the accurate identification and quantification of this compound and co-occurring sterols in sediment samples. The following protocol outlines a standard procedure using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Lipid Extraction
  • Freeze-drying and Homogenization: Sediment samples should be freeze-dried to remove water and then ground to a homogenous powder to ensure representative subsampling.

  • Internal Standard Spiking: Before extraction, a known amount of an internal standard (e.g., 5α-cholestane or epicoprostanol) is added to the sample. This allows for the quantification of sterols and corrects for sample loss during preparation.

  • Saponification (Alkaline Hydrolysis): To release ester-bound sterols, the sediment is refluxed with a solution of potassium hydroxide (B78521) in methanol. This breaks the ester linkages, yielding free sterols.

  • Lipid Extraction: The saponified mixture is then extracted with a non-polar solvent, such as n-hexane or a mixture of dichloromethane (B109758) and methanol. This separates the lipids (including sterols) from the sediment matrix. The extraction is typically performed multiple times to ensure complete recovery.

Purification and Derivatization
  • Column Chromatography: The crude lipid extract can be purified using column chromatography (e.g., with silica (B1680970) gel) to separate different lipid classes and remove interfering compounds.

  • Derivatization (Silylation): To increase their volatility for GC analysis, the hydroxyl group of the sterols is converted to a trimethylsilyl (B98337) (TMS) ether. This is achieved by reacting the dried lipid extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

GC-MS Analysis
  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of different sterols based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The mass spectrum of each compound provides a unique fingerprint that allows for its identification.

  • Quantification: The abundance of each sterol is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the internal standard.

Visualizing the Workflow and Logic

To further clarify the process of validating the origin of this compound, the following diagrams illustrate the experimental workflow and the logical steps involved in source identification.

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis A Sediment Sample B Freeze-drying & Homogenization A->B C Internal Standard Spiking B->C D Saponification (Alkaline Hydrolysis) C->D E Solvent Extraction D->E F Purification & Derivatization E->F G GC-MS Analysis F->G H Data Interpretation G->H Source_Identification_Logic Logical Flow for this compound Source Identification Start This compound Detected in Sediment Check_Dinosterol Is Dinosterol Present? Start->Check_Dinosterol Check_Brassicasterol Are Brassicasterol & other diatom markers present? Check_Dinosterol->Check_Brassicasterol No Source_Dino Probable Dinoflagellate or Gorgonian/Symbiont Origin Check_Dinosterol->Source_Dino Yes Source_Diatom Probable Diatom (*Delphineis*) Origin Check_Brassicasterol->Source_Diatom Yes Source_Mixed Mixed/Uncertain Origin Check_Brassicasterol->Source_Mixed No

References

side-by-side comparison of gorgosterol extraction efficiency with different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of gorgosterol from marine sources is a critical first step in harnessing its potential therapeutic benefits. This guide provides a side-by-side comparison of different solvent systems for this compound extraction, supported by experimental data from studies on similar marine sterols. Detailed experimental protocols and a visual workflow are included to aid in the design and implementation of effective extraction strategies.

This compound, a unique C30 sterol found in gorgonian corals and their symbiotic zooxanthellae, has garnered significant interest for its diverse biological activities. However, the lipophilic nature of this compound necessitates the use of organic solvents for its extraction from the complex matrices of marine invertebrates. The choice of solvent profoundly impacts the yield and purity of the extracted this compound. This comparison aims to provide a data-driven guide to selecting an optimal solvent system.

Side-by-Side Comparison of Solvent Extraction Efficiency

While direct comparative studies on this compound extraction efficiency are limited, data from the extraction of other sterols from marine organisms, such as those from the gorgonian Pinnigorgia sp. and various brown seaweeds, can provide valuable insights into the most effective solvent systems. The following table summarizes the performance of different solvents based on their ability to extract structurally similar sterols.

Solvent SystemRelative PolarityTypical Source MaterialKey Findings on Sterol Extraction Efficiency
Chloroform (B151607):Methanol (B129727) (2:1 or 1:1, v/v) HighBrown Seaweeds, GorgoniansDemonstrated the highest extraction yield for total phytosterols (B1254722) from brown seaweeds, suggesting high efficiency for a broad range of sterols.[1] This mixture is effective at disrupting cell membranes and solvating both polar and non-polar lipids.
Methanol:Dichloromethane (B109758) (MeOH:DCM) HighGorgonian (Pinnigorgia sp.)Successfully used for the extraction of various sterols from gorgonians, indicating its suitability for this compound extraction.[2]
n-Hexane:Ethanol MediumGeneral Marine InvertebratesA commonly used solvent mixture for the extraction of lipids and sterols. The combination of a non-polar and a polar solvent can effectively extract a wide range of lipophilic compounds.
Ethanol MediumBrown SeaweedsShowed lower extraction efficiency for phytosterols compared to chloroform:methanol mixtures.[1] However, it is considered a "greener" and less toxic solvent.
n-Hexane:Isopropanol Low to MediumBrown SeaweedsExhibited lower extraction yields for phytosterols compared to the chloroform:methanol system.[1]
n-Hexane:Methyl-tert-butyl ether (MTBE):Isopropanol Low to MediumBrown SeaweedsResulted in lower phytosterol extraction efficiency compared to chloroform:methanol.[1]

Key Takeaway: Based on available data for similar marine sterols, a mixture of a polar solvent (like methanol or ethanol) and a less polar, chlorinated solvent (like chloroform or dichloromethane) appears to be the most effective for achieving high extraction yields. The polarity of these mixtures allows for efficient penetration of cellular structures and solubilization of a wide range of lipids, including this compound.

Experimental Protocols

Below are detailed methodologies for sterol extraction from marine organisms, which can be adapted for this compound extraction.

Protocol 1: Chloroform:Methanol Extraction (Adapted from Brown Seaweed Sterol Extraction)[1]
  • Sample Preparation: The marine organism (e.g., gorgonian tissue) is freeze-dried and then ground into a fine powder.

  • Extraction:

    • To 750 mg of the powdered sample, add 30 mL of a chloroform:methanol (1:1, v/v) solvent mixture.

    • Vortex the mixture for 5 minutes to ensure thorough mixing.

    • Add 11 mL of water to the mixture to induce phase separation.

    • Vortex again and then centrifuge to separate the organic and aqueous layers.

  • Isolation:

    • Carefully collect the lower organic phase, which contains the lipids and sterols.

    • The extraction can be repeated on the remaining solid residue to maximize yield.

    • Combine the organic phases and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude lipid extract.

  • Saponification (Optional, for total sterol analysis):

    • Dissolve the crude extract in a solution of potassium hydroxide (B78521) in ethanol.

    • Reflux the mixture to hydrolyze any sterol esters.

    • After cooling, add water and extract the non-saponifiable fraction (containing free sterols) with a non-polar solvent like n-hexane.

  • Purification: The crude sterol extract can be further purified using techniques like column chromatography on silica (B1680970) gel.

Protocol 2: Methanol:Dichloromethane Extraction (Adapted from Gorgonian Sterol Extraction)[2]
  • Sample Preparation: The gorgonian sample is minced and freeze-dried.

  • Extraction:

    • The dried and minced gorgonian tissue is exhaustively extracted with a mixture of methanol and dichloromethane (MeOH:DCM).

    • The extraction is typically performed at room temperature with stirring for an extended period or through repeated maceration.

  • Fractionation:

    • The resulting crude extract is partitioned between ethyl acetate (B1210297) (EtOAc) and water.

    • The EtOAc-soluble fraction, containing the less polar compounds including sterols, is collected.

  • Purification:

    • The EtOAc fraction is concentrated under vacuum.

    • The residue is then subjected to chromatographic separation, such as column chromatography over silica gel, using a gradient of solvents (e.g., n-hexane and ethyl acetate) to isolate the sterol fraction.

Experimental Workflow for this compound Extraction

The following diagram illustrates a general workflow for the extraction and purification of this compound from a marine source.

GorgosterolExtraction cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification & Analysis MarineSource Marine Source (Gorgonian) Preparation Freeze-drying & Grinding MarineSource->Preparation SolventAddition Solvent Addition (e.g., CHCl3:MeOH) Preparation->SolventAddition ExtractionStep Extraction (e.g., Maceration/Sonication) SolventAddition->ExtractionStep Separation Phase Separation/Filtration ExtractionStep->Separation CrudeExtract Crude Lipid Extract Separation->CrudeExtract Saponification Saponification (Optional) CrudeExtract->Saponification Chromatography Column Chromatography CrudeExtract->Chromatography Saponification->Chromatography This compound Pure this compound Chromatography->this compound

Caption: General workflow for this compound extraction.

References

Safety Operating Guide

Navigating the Disposal of Gorgosterol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of gorgosterol, ensuring compliance with standard laboratory safety protocols.

This compound Waste Management: A Procedural Overview

Core Principle: All laboratory personnel should treat chemical waste, including this compound, as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[3]

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation. Do not mix this compound waste with general laboratory trash or other incompatible waste streams.[2] Incompatible materials to avoid mixing with sterol compounds include strong acids and oxidizing agents.[8]

Step 2: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.[2]

Step 3: Waste Collection and Labeling

Collect this compound waste in designated, chemically compatible, and leak-proof containers.[5] Containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents present in the waste.[5] The label should also include the accumulation start date and the principal investigator's contact information.[5]

Step 4: Storage

Store waste containers in a designated satellite accumulation area within the laboratory.[9] This area should be at or near the point of waste generation and away from sinks or floor drains.[9][10] Ensure secondary containment is used for liquid waste to prevent spills.[7][10]

Step 5: Consultation with Environmental Health & Safety (EHS)

Crucially, always consult with your institution's EHS department.[2] They will provide guidance on classifying the waste (hazardous or non-hazardous) and determine the appropriate disposal route.[2][3]

Step 6: Disposal

The primary and recommended method for the disposal of chemical waste like this compound is incineration by a licensed waste management vendor.[2] Your EHS department will arrange for the collection and disposal of the waste. Never dispose of chemical waste by evaporation or down the drain unless explicitly approved by your EHS department and local regulations.[3][7]

Quantitative Data for this compound Disposal Planning

To facilitate proper waste management, the following table summarizes the disposal procedures for different types of this compound-contaminated waste.

Type of WasteDisposal Procedure
Unused/Expired this compound (Pure or in solution) 1. Consult your institution's EHS department for waste classification.[2] 2. If deemed hazardous, EHS will arrange for collection by an approved environmental management vendor for incineration.[2] 3. If deemed non-hazardous, follow EHS instructions for disposal.
Contaminated Labware (e.g., vials, pipette tips, gloves) 1. Collect all single-use items contaminated with this compound in a clearly labeled, sealed container.[2] 2. Dispose of these items in the designated chemical waste stream as directed by your EHS department.[2]
Empty Stock Vials/Containers 1. Deface or remove any labels containing proprietary information.[2] 2. For containers that held acutely toxic materials, triple rinse with a suitable solvent, collecting the rinsate as hazardous waste.[3][7] 3. Consult with EHS to confirm if rinsed containers can be discarded as regular trash or must go through a specific waste stream.[2][3]
Spill Cleanup Materials 1. Absorbent materials used to clean up this compound spills should be collected and disposed of as hazardous waste.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GorgosterolDisposalWorkflow A Identify this compound Waste B Consult Environmental Health & Safety (EHS) A->B C Is the waste deemed hazardous by EHS? B->C D Segregate and Store as Hazardous Chemical Waste C->D Yes F Follow EHS-Approved Disposal Protocol C->F No E Arrange for Professional Disposal (e.g., Incineration) D->E

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures and maintaining open communication with your institution's EHS department, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and environmentally conscious research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Gorgosterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized compounds is paramount. This guide provides essential safety and logistical information for Gorgosterol, a unique marine-derived sterol. By offering clear, procedural guidance, we aim to be your trusted resource for laboratory safety and chemical handling, ensuring both the integrity of your research and the protection of your team.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum PPE requirements for handling this compound in various laboratory operations.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Chemical-resistant laboratory coat, safety glasses with side shields (or goggles), double nitrile gloves, and use of a ventilated balance enclosure or chemical fume hood.
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves. All work should be performed in a certified chemical fume hood.
General Handling (Solutions) Laboratory coat, safety glasses, nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, heavy-duty nitrile gloves.
Emergency First Aid

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, seek medical attention.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[3]

Physical and Chemical Properties

Understanding the properties of this compound is essential for safe handling and storage.

PropertyValue
Molecular Formula C₃₀H₅₀O[4]
Molecular Weight 426.7 g/mol [4]
Appearance White to off-white crystalline powder (inferred from related compounds)[1]
Storage Conditions Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1][2]

Operational and Disposal Plan

A systematic approach to handling and disposal minimizes risk and ensures compliance with safety regulations.

Handling Protocol
  • Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from light and moisture.[2]

Waste Disposal

All waste materials that have come into contact with this compound should be treated as chemical waste.

  • Solid Waste: Collect unused this compound powder, contaminated gloves, and weighing papers in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed container for non-halogenated organic waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as liquid hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

Experimental Workflow: Safe Handling of this compound

Gorgosterol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure A Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves B Prepare Fume Hood A->B C Weigh Solid this compound (in ventilated enclosure) B->C D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Workspace E->F G Segregate Waste: - Solid - Liquid - Sharps F->G H Label Waste Containers G->H I Dispose of Waste per Institutional Protocol H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Reactant of Route 1
Gorgosterol
Reactant of Route 2
Gorgosterol

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